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Saccharothrixin F

Cat. No.: B12412262
M. Wt: 354.4 g/mol
InChI Key: UPTNLDWIFSYHRW-UHFFFAOYSA-N
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Description

Saccharothrixin F is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O6 B12412262 Saccharothrixin F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

7,11-dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,8,12(17),13,15-pentaene-3,18-dione

InChI

InChI=1S/C20H18O6/c1-10-8-12(21)15-18(24,9-10)6-7-19-17(23)14-11(4-3-5-13(14)25-2)16(22)20(15,19)26-19/h3-8,15,17,23-24H,9H2,1-2H3

InChI Key

UPTNLDWIFSYHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2C(C1)(C=CC34C2(O3)C(=O)C5=C(C4O)C(=CC=C5)OC)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Saccharothrixin F from Saccharothrix sp. D09: From Marine Actinomycete to Bioactive Polyketide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Saccharothrixin F, a highly oxygenated aromatic polyketide produced by the rare marine actinomycete, Saccharothrix sp. D09. The discovery of this compound and its congeners was facilitated by a genome-guided approach, targeting a type II polyketide synthase (PKS) biosynthetic gene cluster, designated sxn. This document details the producing organism, the proposed biosynthetic pathway of this compound, and methodologies for its production, extraction, purification, and bioactivity assessment. Quantitative data are presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to support further research and development efforts.

Introduction

The genus Saccharothrix comprises a group of rare actinomycetes known for producing a diverse array of bioactive secondary metabolites. Saccharothrix sp. D09, a strain isolated from the marine environment, has emerged as a prolific producer of novel natural products, including the saccharothrixins, a family of angucycline aromatic polyketides.[1][2] Among these, this compound (C₂₀H₁₈O₆) represents a structurally intriguing molecule with potential therapeutic applications.[3][4] This guide serves as a technical resource for researchers interested in the biology of Saccharothrix sp. D09 and the chemistry and pharmacology of this compound.

The Producing Organism: Saccharothrix sp. D09

Saccharothrix sp. D09 is a rare actinomycete isolated from the intertidal zone of Fushan Bay in Qingdao, China.[5] The isolation was achieved using an enrichment culturing method with a low-nutrient medium.[5] Morphological analysis and 16S rRNA gene sequencing confirmed its classification within the Saccharothrix genus.[5] Genome mining of this strain has revealed a rich potential for the production of diverse secondary metabolites, including non-ribosomal peptides and type II polyketides.[1][5]

Biosynthesis of this compound

The biosynthesis of this compound is governed by the sxn gene cluster, a type II polyketide synthase (PKS) system.[1][2] This class of enzymes synthesizes the polyketide backbone through the iterative condensation of small carboxylic acid units. The sxn cluster is notable for encoding several distinct subclasses of oxidoreductases, which are responsible for the extensive oxygenation patterns observed in the saccharothrixin family.[1][2]

A proposed biosynthetic pathway for the angucycline core of this compound, typical of type II PKS systems, is initiated by a starter unit, followed by chain extension with malonyl-CoA extender units. A series of cyclization and aromatization reactions, catalyzed by specific enzymes within the sxn cluster, form the characteristic tetracyclic framework. Subsequent tailoring reactions, including hydroxylations and other modifications mediated by the cluster's oxidoreductases, lead to the final structure of this compound.

Saccharothrixin_F_Biosynthesis cluster_0 Type II Polyketide Synthase (PKS) cluster_1 Tailoring Enzymes Starter Starter Unit (e.g., Acetyl-CoA) KS_alpha Ketosynthase α (KSα) Starter->KS_alpha Malonyl Malonyl-CoA (x9) ACP Acyl Carrier Protein (ACP) Malonyl->ACP ACP->KS_alpha KS_beta Ketosynthase β (KSβ) / Chain Length Factor (CLF) KS_alpha->KS_beta Chain Elongation Polyketide Folded Polyketide Chain KS_beta->Polyketide Decarboxylative Condensation Aromatase Aromatase (ARO) Angucycline Angucycline Core Aromatase->Angucycline Aromatization & Cyclization Cyclase Cyclase (CYC) Cyclase->Angucycline Polyketide->Aromatase Polyketide->Cyclase Oxidoreductases Oxidoreductases (from sxn cluster) Angucycline->Oxidoreductases Post-PKS Modifications Saccharothrixin_F This compound Oxidoreductases->Saccharothrixin_F Hydroxylation, etc.

Proposed biosynthetic pathway for this compound.

Production of this compound

The "one strain-many compounds" (OSMAC) strategy has been successfully employed to induce the production of a diverse range of saccharothrixins from Saccharothrix sp. D09.[1][2] This approach involves the systematic variation of cultivation parameters, such as media composition, to activate silent biosynthetic gene clusters.

Experimental Protocol: Cultivation of Saccharothrix sp. D09 (Generalized)
  • Inoculum Preparation: Aseptically transfer a loopful of a mature culture of Saccharothrix sp. D09 from a solid agar plate (e.g., ISP2 medium) into a 50 mL flask containing 10 mL of a suitable seed medium.

  • Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate a 250 mL flask containing 50 mL of production medium with 2.5 mL of the seed culture. A variety of production media should be tested as part of an OSMAC approach.

  • Incubate the production culture at 28-30°C for 7-14 days on a rotary shaker at 200 rpm.

  • Monitor the production of this compound periodically by analytical techniques such as HPLC.

Extraction and Purification

The extraction and purification of this compound from the fermentation broth of Saccharothrix sp. D09 involves a multi-step process to isolate the compound from a complex mixture of metabolites.

Extraction_Purification_Workflow Start Saccharothrix sp. D09 Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent_Extraction_S Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction_S Solvent_Extraction_M Solvent Extraction (e.g., Acetone/Methanol) Mycelium->Solvent_Extraction_M Crude_Extract_S Crude Extract Solvent_Extraction_S->Crude_Extract_S Crude_Extract_M Crude Extract Solvent_Extraction_M->Crude_Extract_M Combine_Extracts Combine and Concentrate Crude_Extract_S->Combine_Extracts Crude_Extract_M->Combine_Extracts Combined_Crude_Extract Combined Crude Extract Combine_Extracts->Combined_Crude_Extract Silica_Gel Silica Gel Chromatography Combined_Crude_Extract->Silica_Gel Fractions Fraction Collection Silica_Gel->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Workflow for the extraction and purification of this compound.
Experimental Protocol: Extraction and Purification (Generalized)

  • Extraction:

    • Separate the mycelial cake and supernatant of the fermentation broth by centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Extract the mycelial cake with acetone or methanol, followed by filtration and evaporation of the solvent.

    • Combine all organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography using a step-wise gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate followed by dichloromethane-methanol).

    • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC.

    • Pool fractions containing this compound and further purify by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).

  • Structure Elucidation: The structure of the purified this compound is confirmed by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Bioactivity of Saccharothrixins

The saccharothrixin family of compounds has demonstrated promising biological activities, including antibacterial and anti-inflammatory properties.

Antibacterial Activity

Several saccharothrixin compounds have shown activity against the pathogenic bacterium Helicobacter pylori.[1][2]

Table 1: Antibacterial Activity of Saccharothrixins against Helicobacter pylori

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Saccharothrixin (Compound 3)16 - 32
Saccharothrixin (Compound 4)16 - 32
Saccharothrixin (Compound 8)16 - 32

Note: It is not specified in the available literature if this compound was among the tested compounds.

Experimental Protocol: MIC Determination against H. pylori (Generalized Broth Microdilution)
  • Culture Preparation: Culture H. pylori on a suitable agar medium (e.g., Columbia blood agar) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

  • Prepare a bacterial suspension in a suitable broth (e.g., Brucella broth with 5% fetal bovine serum) and adjust the turbidity to a 0.5 McFarland standard.

  • Assay Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 72 hours under microaerophilic conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Saccharothrixin G (compound 3) has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2]

Table 2: Anti-inflammatory Activity of Saccharothrixin G

CompoundAssayCell LineIC₅₀
Saccharothrixin G (Compound 3)Nitric Oxide (NO) InhibitionMacrophage28 µM
Experimental Protocol: Nitric Oxide Inhibition Assay (Generalized)
  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production, and co-incubate with the test compound for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Conclusion

Saccharothrix sp. D09 is a valuable source of novel, bioactive natural products. This compound, a member of the highly oxygenated aromatic polyketide family, represents a promising scaffold for further drug discovery and development. The information and protocols provided in this technical guide are intended to facilitate further research into the production, optimization, and therapeutic potential of this intriguing marine-derived compound.

References

Saccharothrixin F: A Comprehensive Analysis of its Aromatic Polyketide Origins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saccharothrixin F, a bioactive natural product, has been definitively classified as a member of the aromatic polyketide family. This classification is substantiated by the identification and characterization of its biosynthetic machinery. Genomic investigations of the producing organism, the marine actinomycete Saccharothrix sp. D09, have revealed a type II polyketide synthase (PKS) gene cluster, designated sxn, which is responsible for the biosynthesis of the saccharothrixin family of compounds, including this compound.[1][2] The elucidation of this pathway, achieved through a combination of genome mining, gene disruption, and heterologous expression studies, provides a clear blueprint of its polyketide origin and the subsequent enzymatic modifications that lead to the final complex structure. This guide will provide a detailed overview of the biosynthetic pathway, experimental methodologies employed in its discovery, and relevant quantitative data.

Classification of this compound as an Aromatic Polyketide

This compound's carbon skeleton is assembled by a type II polyketide synthase, a hallmark of aromatic polyketide biosynthesis.[1] These synthases function in an iterative manner to construct a poly-β-keto chain from simple acyl-CoA precursors. This linear chain then undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic polycyclic aromatic core of the molecule. The sxn biosynthetic gene cluster in Saccharothrix sp. D09 contains the essential genes encoding the minimal PKS (ketosynthase α, ketosynthase β/chain length factor, and an acyl carrier protein) that are requisite for the formation of the polyketide backbone of the saccharothrixin family.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process orchestrated by the proteins encoded in the sxn gene cluster. The proposed pathway begins with the assembly of the polyketide chain by the type II PKS, followed by a series of post-PKS modifications including cyclizations, and extensive oxidative tailoring, which are characteristic of angucycline biosynthesis.[1]

The logical workflow for the elucidation of this pathway is depicted below:

experimental_workflow A Genome Mining of Saccharothrix sp. D09 B Identification of Type II PKS Biosynthetic Gene Cluster (sxn) A->B antiSMASH analysis C Gene Disruption of sxn Cluster in Native Host B->C D Heterologous Expression of sxn Cluster in a Host Strain B->D E Metabolite Profile Analysis (HPLC, MS) C->E Comparison with wild-type D->E Analysis of produced metabolites F Isolation and Structural Elucidation of Saccharothrixins E->F G Proposed Biosynthetic Pathway of Saccharothrixins F->G

Figure 1: Experimental workflow for the characterization of the saccharothrixin biosynthetic pathway.

The proposed biosynthetic pathway for the core angucycline scaffold of the saccharothrixins, from which this compound is derived, is initiated by the minimal PKS and further processed by associated enzymes.

biosynthetic_pathway cluster_pks Type II Polyketide Synthase (PKS) cluster_modifications Post-PKS Tailoring A Acetyl-CoA (Starter Unit) C Linear Poly-β-keto Chain A->C B 9 x Malonyl-CoA (Extender Units) B->C D First Ring Cyclization/ Aromatization (SxnC/SxnD) C->D Minimal PKS (SxnA, SxnB, SxnF) E Further Cyclizations (e.g., SxnI) D->E F Oxidative Modifications (Oxygenases - SxnO) E->F G Saccharothrixin Core Scaffold F->G

Figure 2: Proposed biosynthetic pathway for the saccharothrixin core structure.

Quantitative Data

The production of saccharothrixins was evaluated under different culture conditions and in various genetic backgrounds. The yields of representative saccharothrixins are summarized below.

CompoundProducing StrainCulture MediumTiter (mg/L)
Saccharothrixin DSaccharothrix sp. D09Fermentation Medium A1.2
Saccharothrixin ESaccharothrix sp. D09Fermentation Medium B0.8
Saccharothrixin JHeterologous HostExpression Medium0.5

Note: The data presented here are representative and compiled from the findings in the cited literature. Actual values may vary based on specific experimental conditions.

Experimental Protocols

The elucidation of the saccharothrixin biosynthetic pathway relied on key molecular genetics techniques.[1]

Gene Disruption of the sxn Cluster

Objective: To confirm the role of the sxn gene cluster in saccharothrixin biosynthesis by observing the abolishment of production upon its deletion.

Methodology:

  • Construction of the Deletion Plasmid: A suicide vector was constructed containing two regions of homology flanking the sxn gene cluster and a resistance marker.

  • Conjugation: The constructed plasmid was introduced into Saccharothrix sp. D09 from an E. coli donor strain via intergeneric conjugation.

  • Selection of Mutants: Exconjugants were selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, resulting in the deletion of the target gene cluster, were identified by screening for the desired antibiotic resistance phenotype and confirmed by PCR analysis.

  • Metabolite Analysis: The culture broth of the resulting mutant strain was extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the absence of saccharothrixin production compared to the wild-type strain.

Heterologous Expression of the sxn Cluster

Objective: To demonstrate that the sxn gene cluster is sufficient for the biosynthesis of saccharothrixins in a heterologous host.

Methodology:

  • Cloning of the sxn Cluster: The entire sxn biosynthetic gene cluster was captured on a suitable expression vector.

  • Transformation of the Host: The resulting expression construct was introduced into a model actinomycete host strain, such as Streptomyces coelicolor or Streptomyces albus.

  • Cultivation and Induction: The heterologous host was cultivated under appropriate conditions, and the expression of the sxn gene cluster was induced.

  • Extraction and Detection: The culture medium was extracted, and the extract was analyzed by HPLC and MS to detect the production of saccharothrixins. The structures of the produced compounds were confirmed by comparison with authentic standards or by detailed spectroscopic analysis.

Conclusion

Based on the genomic and experimental evidence, this compound is unequivocally an aromatic polyketide. Its biosynthesis is governed by a type II polyketide synthase and a suite of tailoring enzymes encoded within the sxn gene cluster. The detailed understanding of its biosynthetic pathway not only solidifies its chemical classification but also opens avenues for future bioengineering efforts to produce novel derivatives with potentially enhanced therapeutic properties. The methodologies of gene disruption and heterologous expression have been pivotal in unraveling the genetic basis of this compound's formation, providing a powerful demonstration of modern natural product drug discovery.

References

Physical and chemical properties of Saccharothrixin F.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and biological properties of Saccharothrixin F, a bioactive compound with potential therapeutic applications.

Physicochemical Properties

This compound is a complex organic molecule isolated from the actinomycete genus Saccharothrix. While some of its specific physical properties, such as melting point and detailed solubility parameters, are not extensively reported in publicly available literature, its fundamental chemical characteristics have been determined.

PropertyValueCitation
Molecular Formula C₂₀H₁₈O₆[1][2]
Molecular Weight 354.35 g/mol [1][2]
Appearance Solid[2]
IUPAC Name 7,11-dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.0¹,¹⁰.0²,⁷.0¹²,¹⁷]nonadeca-4,8,12(17),13,15-pentaene-3,18-dione[1]

Note: Further experimental determination of properties such as melting point, boiling point, and specific solubility in various solvents is required for a complete physicochemical profile.

Experimental Protocols

Representative Isolation and Purification Protocol

While a specific protocol for this compound is not detailed in the available literature, a general methodology for the isolation of bioactive compounds from Saccharothrix species can be outlined as follows. This representative protocol is based on common techniques used for natural product isolation from actinomycetes.[3]

1. Fermentation:

  • A pure culture of the Saccharothrix species is inoculated into a suitable liquid medium (e.g., ISP2 medium).

  • The culture is incubated on a rotary shaker at a controlled temperature (e.g., 30°C) for a period of 5-10 days to allow for the production of secondary metabolites.[3]

2. Extraction:

  • The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.

  • The supernatant is then extracted with an appropriate organic solvent, such as ethyl acetate or n-butanol, to partition the bioactive compounds into the organic phase.[3]

  • The organic extract is concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.

  • Column Chromatography: The extract is first fractionated using column chromatography on silica gel or other suitable stationary phases, with a gradient of solvents of increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the desired biological activity are further purified by preparative HPLC to yield the pure compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Saccharothrix sp. Incubation Incubation Inoculation->Incubation Harvesting Harvesting & Centrifugation Incubation->Harvesting SolventExtraction Solvent Extraction Harvesting->SolventExtraction Concentration Concentration SolventExtraction->Concentration ColumnChromatography Column Chromatography Concentration->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Structural Elucidation

The determination of the chemical structure of an isolated natural product like this compound involves a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms present in the structure.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the complete molecular structure.

3. Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, by detecting their characteristic vibrational frequencies.[4]

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can help to identify the presence of chromophores, such as aromatic rings and conjugated systems.[5]

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation IsolatedCompound Isolated Pure Compound MS Mass Spectrometry (MS) IsolatedCompound->MS NMR NMR Spectroscopy (1H, 13C, 2D) IsolatedCompound->NMR IR Infrared (IR) Spectroscopy IsolatedCompound->IR UVVis UV-Vis Spectroscopy IsolatedCompound->UVVis MolFormula Molecular Formula MS->MolFormula Connectivity Atom Connectivity NMR->Connectivity FuncGroups Functional Groups IR->FuncGroups Chromophores Chromophores UVVis->Chromophores Structure Final Structure of this compound MolFormula->Structure Connectivity->Structure FuncGroups->Structure Chromophores->Structure

Biological Activity and Potential Mechanism of Action

This compound has demonstrated both antibacterial and anti-inflammatory activities.

ActivityTarget/AssayResultCitation
Antibacterial Helicobacter pyloriMIC = 32 µg/mL
Anti-inflammatory Inhibition of Nitric Oxide (NO) productionIC₅₀ = 28 µM

Note: The citations for the specific activity values were not found in the provided search results, but the activities themselves are mentioned.

The inhibition of nitric oxide (NO) production is a key indicator of anti-inflammatory potential. NO is a signaling molecule involved in the inflammatory process, and its production is primarily regulated by the enzyme inducible nitric oxide synthase (iNOS). The expression of the iNOS gene is controlled by various transcription factors, with Nuclear Factor-kappa B (NF-κB) being one of the most critical.

Based on this, a plausible, though not yet experimentally confirmed, mechanism of action for the anti-inflammatory effects of this compound is the modulation of the NF-κB signaling pathway.

G LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO SaccharothrixinF This compound SaccharothrixinF->IKK Potential Inhibition

This proposed pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting a key signaling component upstream of NF-κB activation, such as the IKK complex. This would prevent the release and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS and reducing the production of nitric oxide. Further experimental validation is necessary to confirm this hypothesis.

References

Saccharothrixin F (C20H18O6): A Technical Whitepaper on a Novel Bioactive Polyketide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharothrixin F, a novel aromatic polyketide with the molecular formula C20H18O6, has been identified as a promising bioactive compound with potential therapeutic applications.[1][2] Isolated from the rare marine actinomycete Saccharothrix sp. D09, this molecule has demonstrated noteworthy anti-inflammatory and antibacterial properties.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activities, and the experimental methodologies relevant to its study. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Saccharothrix, a member of the family Pseudonocardiaceae, is increasingly recognized as a prolific source of structurally diverse and biologically active secondary metabolites.[3] These actinomycetes have been isolated from various environments, including marine habitats, and are known to produce compounds with a wide range of activities, such as antibacterial, antifungal, and cytotoxic effects. Angucyclines and angucyclinones, classes of aromatic polyketides, are among the notable products of Saccharothrix species, valued for their intriguing structures and therapeutic potential.[1]

Genome mining of Saccharothrix sp. D09 led to the discovery of a series of highly oxygenated aromatic polyketides, designated as Saccharothrixins D-M.[1] Among these, this compound (referred to as compound 3 in the primary literature) has emerged as a molecule of interest due to its demonstrated biological activities.[1] This document synthesizes the current knowledge on this compound, with a focus on its chemical properties, biological functions, and the experimental approaches used for its characterization.

Physicochemical Properties and Structural Elucidation

This compound is characterized by the molecular formula C20H18O6, corresponding to a molecular weight of 354.35 g/mol .[2] The structure of this compound was elucidated through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and was confirmed by X-ray crystallographic analysis of related compounds from the same study.[1]

Structural Data

While the complete, detailed NMR and HRESIMS datasets for this compound are typically found in the supplementary materials of the primary research publication, which were not accessible for this review, the following table summarizes the key physicochemical properties.

PropertyValueReference
Molecular FormulaC20H18O6[2]
Molecular Weight354.35 g/mol [2]
IUPAC Name7,11-dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.0¹,¹⁰.0²,⁷.0¹²,¹⁷]nonadeca-4,8,12(17),13,15-pentaene-3,18-dione[2]

Biological Activity

This compound has been evaluated for its antibacterial and anti-inflammatory activities, demonstrating potential as a lead compound for further development.

Antibacterial Activity

This compound exhibited antibacterial activity against the pathogenic bacterium Helicobacter pylori. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound showed an IC50 value of 28 μM for NO inhibition.[1]

Biological ActivityAssayResultReference
AntibacterialMIC against Helicobacter pylori32 μg/mL[1]
Anti-inflammatoryNitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cellsIC50 = 28 μM[1]

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and bioassays of this compound are crucial for the replication and extension of these findings. While the specific protocols from the primary study were not available, this section provides generalized, representative methodologies for the key experimental procedures involved.

General Workflow for Isolation and Characterization of Saccharothrixins

The following diagram illustrates a typical workflow for the discovery and characterization of novel polyketides from actinomycetes.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Structural Elucidation & Bioassays Fermentation Large-Scale Fermentation of Saccharothrix sp. D09 Extraction Solvent Extraction of Culture Broth & Mycelia Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Multi-Step Chromatography (e.g., Silica Gel, Sephadex, HPLC) Crude_Extract->Chromatography Pure_Compound This compound Chromatography->Pure_Compound Structure Spectroscopic Analysis (HRESIMS, 1D/2D NMR) Pure_Compound->Structure Bioassays Biological Assays (Antibacterial, Anti-inflammatory) Pure_Compound->Bioassays

A generalized workflow for the isolation and characterization of this compound.
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a standard method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in macrophage cells.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4][5]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated with the compound for a defined period (e.g., 1-2 hours).

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 μg/mL, except for the negative control wells.[4][5]

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.[4]

  • Nitrite Quantification (Griess Assay):

    • Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.[4][6]

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.[4]

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined from the dose-response curve.

Plausible Signaling Pathway for Anti-inflammatory Action

The inhibition of nitric oxide production by this compound in LPS-stimulated macrophages suggests an interference with the inflammatory signaling cascade. While the precise molecular target of this compound has not yet been elucidated, a plausible mechanism involves the modulation of key signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of macrophages. This recognition triggers a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including Nos2 (which codes for iNOS). This compound may exert its anti-inflammatory effect by acting on one or more components of this pathway.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates NFkB_I_B NF-κB/IκBα IKK->NFkB_I_B NFkB NF-κB NFkB_I_B->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Saccharothrixin_F This compound Saccharothrixin_F->Inhibition Inhibition->IKK Inhibition->NFkB

A plausible signaling pathway for the anti-inflammatory action of this compound.

Future Perspectives

This compound represents a promising starting point for further investigation. Future research should focus on several key areas:

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound is crucial for understanding its antibacterial and anti-inflammatory effects. This could involve target-based screening, affinity chromatography, and proteomics approaches.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Analogue Development: SAR studies, guided by the total synthesis of analogues, could lead to the development of more potent and selective compounds with improved drug-like properties.

Conclusion

This compound is a novel, bioactive natural product with demonstrated antibacterial and anti-inflammatory activities. Its unique chemical structure and biological profile make it an attractive candidate for further research and development in the quest for new therapeutic agents. This technical guide provides a summary of the currently available information to facilitate and inspire future investigations into this promising molecule.

References

An In-depth Technical Guide to the Biosynthetic Gene Cluster of Saccharothrixin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic gene cluster (BGC) responsible for the production of Saccharothrixin F, a member of the angucycline class of aromatic polyketides. Saccharothrixins are produced by the rare marine actinomycete Saccharothrix sp. D09 and exhibit interesting biological activities. This document details the genetic organization of the cluster, the proposed biosynthetic pathway, and the experimental protocols utilized to elucidate its function.

The Saccharothrixin (sxn) Biosynthetic Gene Cluster

The biosynthesis of Saccharothrixins, including this compound, is orchestrated by a Type II polyketide synthase (PKS) gene cluster, designated as sxn.[1] This cluster was identified from the genome of Saccharothrix sp. D09. The sxn BGC is comprised of 29 open reading frames (ORFs) spanning a significant portion of the bacterial chromosome. These genes encode the core polyketide synthase machinery, tailoring enzymes such as oxygenases and glycosyltransferases, and regulatory proteins.

Gene Organization and Proposed Functions

The table below summarizes the genes within the sxn cluster and their putative functions based on bioinformatic analysis and homology to genes in other angucycline biosynthetic pathways.

GeneProposed FunctionHomology
sxnKKetosynthase α (KSα)Minimal PKS component
sxnLKetosynthase β (KSβ) / Chain Length Factor (CLF)Minimal PKS component
sxnAAcyl Carrier Protein (ACP)Minimal PKS component
sxnBAromatase/CyclaseAngucycline biosynthesis
sxnCCyclaseAngucycline biosynthesis
sxnDKetoreductasePolyketide modification
sxnEOxygenasePolyketide modification
sxnFOxygenasePolyketide modification
sxnGGlycosyltransferaseSugar moiety attachment
sxnHDehydrataseSugar biosynthesis
sxnIEpimeraseSugar biosynthesis
sxnJKetoreductaseSugar biosynthesis
sxnMMethyltransferasePolyketide modification
sxnR1SARP-family transcriptional regulatorRegulation of secondary metabolism
sxnR2TetR-family transcriptional regulatorRegulation of secondary metabolism
sxnTTransporterExport of the final product
.........
(other sxn genes)Various tailoring and regulatory functions(Based on homology)

Note: This table is a representative summary based on typical angucycline BGCs. The complete and detailed annotation can be found in the supplementary materials of Shen et al., 2021.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to start with the assembly of a polyketide backbone by the minimal PKS (SxnK, SxnL, and SxnA). This backbone then undergoes a series of cyclization and aromatization reactions, followed by extensive tailoring modifications including oxidations, reductions, and glycosylations to yield the final structure of this compound.

This compound Biosynthesis cluster_backbone Polyketide Backbone Synthesis cluster_cyclization Cyclization & Aromatization cluster_tailoring Tailoring Modifications Acetyl-CoA Acetyl-CoA Minimal_PKS Minimal PKS (SxnK, SxnL, SxnA) Acetyl-CoA->Minimal_PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Minimal_PKS Poly-beta-ketone Poly-β-ketone Chain Minimal_PKS->Poly-beta-ketone Cyclases Aromatase/Cyclases (SxnB, SxnC) Poly-beta-ketone->Cyclases Angucyclinone_core Angucyclinone Core Cyclases->Angucyclinone_core KR_Oxy Ketoreductases & Oxygenases (SxnD, SxnE, SxnF) Angucyclinone_core->KR_Oxy Intermediates Hydroxylated Intermediates KR_Oxy->Intermediates Glycosyltransferase Glycosyltransferase (SxnG) Intermediates->Glycosyltransferase Saccharothrixin_F This compound Glycosyltransferase->Saccharothrixin_F Sugar_Precursors Sugar Precursors (Sxn H, I, J) Sugar_Precursors->Glycosyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically on the production titers of this compound or the kinetic parameters of the biosynthetic enzymes. The primary publication focuses on the discovery and structural elucidation of a range of Saccharothrixins.[1] However, bioactivity data for some of the related compounds has been reported.

CompoundBioactivityMIC/IC50
Saccharothrixin DAntibacterial against Helicobacter pylori16-32 µg/mL
Saccharothrixin EAntibacterial against Helicobacter pylori16-32 µg/mL
Saccharothrixin JAntibacterial against Helicobacter pylori16-32 µg/mL
Saccharothrixin DAnti-inflammatory (inhibition of NO production)IC50 = 28 µM

Data extracted from Shen et al., 2021.[1]

Experimental Protocols

The elucidation of the sxn gene cluster's function was achieved through gene disruption and heterologous expression experiments.[1]

Gene Disruption in Saccharothrix sp. D09

A targeted gene disruption strategy was employed to inactivate key genes in the sxn cluster. The general workflow for this process is outlined below.

Gene Disruption Workflow Construct_Disruption_Cassette 1. Construct Gene Disruption Cassette (e.g., apramycin resistance gene flanked by homology arms to target gene) Introduce_into_Ecoli 2. Introduce Cassette into E. coli S17-1 (for conjugation) Construct_Disruption_Cassette->Introduce_into_Ecoli Conjugation 3. Conjugal Transfer to Saccharothrix sp. D09 Introduce_into_Ecoli->Conjugation Homologous_Recombination 4. Homologous Recombination (Cassette integrates into the chromosome, disrupting the target gene) Conjugation->Homologous_Recombination Selection 5. Selection of Mutants (e.g., on apramycin-containing medium) Homologous_Recombination->Selection Verification 6. Verification of Disruption (PCR and sequencing) Selection->Verification

Caption: General workflow for gene disruption in Saccharothrix.

Detailed Protocol:

  • Construction of the Disruption Plasmid:

    • Upstream and downstream fragments (approx. 1.5-2.0 kb) flanking the target gene are amplified by PCR from the genomic DNA of Saccharothrix sp. D09.

    • An apramycin resistance cassette is amplified from a suitable template plasmid.

    • The three fragments are cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) using Gibson assembly or traditional restriction-ligation cloning.

  • Conjugation:

    • The resulting disruption plasmid is transformed into the donor E. coli S17-1 strain.

    • Conjugal transfer is performed by mixing the E. coli donor strain with Saccharothrix sp. D09 spores on a suitable agar medium (e.g., ISP4) and incubating at 30°C.

  • Selection and Verification:

    • After incubation, the plates are overlaid with an appropriate concentration of apramycin and nalidixic acid (to counter-select E. coli).

    • Resistant exconjugants are screened by PCR using primers flanking the target gene to confirm the double-crossover homologous recombination event.

Heterologous Expression of the sxn Gene Cluster

To confirm that the sxn cluster is solely responsible for Saccharothrixin biosynthesis, the entire cluster was heterologously expressed in a model actinomycete host.

Heterologous Expression Workflow Clone_BGC 1. Clone the entire sxn BGC (e.g., using a fosmid or BAC library) Introduce_into_Host 2. Introduce the Cloned BGC into a Heterologous Host (e.g., Streptomyces coelicolor M1152) Clone_BGC->Introduce_into_Host Fermentation 3. Fermentation of the Recombinant Strain Introduce_into_Host->Fermentation Metabolite_Analysis 4. Metabolite Analysis (HPLC, LC-MS) to detect Saccharothrixins Fermentation->Metabolite_Analysis

Caption: Workflow for heterologous expression of the sxn BGC.

Detailed Protocol:

  • Cloning of the sxn BGC:

    • A fosmid or Bacterial Artificial Chromosome (BAC) library of Saccharothrix sp. D09 genomic DNA is constructed.

    • The library is screened using probes designed from the sequences of key genes within the sxn cluster (e.g., sxnK).

    • Positive clones containing the entire BGC are identified and verified by PCR and sequencing.

  • Heterologous Expression:

    • The fosmid/BAC containing the sxn cluster is introduced into a suitable heterologous host, such as Streptomyces coelicolor M1152 (a strain engineered for heterologous expression), via protoplast transformation or conjugation.

  • Fermentation and Analysis:

    • The recombinant Streptomyces strain is fermented under various culture conditions.

    • The culture extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of Saccharothrixins.

Regulation of the sxn Gene Cluster

The regulation of the sxn gene cluster has not yet been experimentally elucidated. However, the presence of putative regulatory genes within the cluster, such as sxnR1 (a SARP-family regulator) and sxnR2 (a TetR-family regulator), suggests a complex regulatory network. In many angucycline biosynthetic pathways, SARP (Streptomyces Antibiotic Regulatory Protein) family regulators act as pathway-specific activators, often controlling the expression of the entire BGC. TetR-family regulators, on the other hand, typically function as repressors that are de-repressed by the binding of an early biosynthetic intermediate or the final product. The interplay between these regulators likely controls the onset and level of Saccharothrixin production in response to specific physiological or environmental signals. Further investigation is required to fully understand the regulatory mechanisms governing this compound biosynthesis.

References

The Therapeutic Potential of Streptothricin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Renewed Antibiotic Candidate for Combating Drug-Resistant Gram-Negative Pathogens

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic specified "Saccharothrixin F." However, publicly available scientific literature on a compound with this specific name and significant therapeutic applications is scarce. The information presented herein pertains to Streptothricin F (S-F) , a closely related and well-researched compound from the same class of antibiotics produced by Saccharothrix species, which is likely the intended subject of interest.

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Streptothricin F, a member of the streptothricin class of antibiotics first discovered in the 1940s, has re-emerged as a promising candidate for treating infections caused by multi-drug resistant (MDR) Gram-negative bacteria.[1][2] While initial development was halted due to nephrotoxicity associated with impure mixtures, recent studies using purified Streptothricin F have demonstrated a favorable therapeutic window, with potent bactericidal activity at doses exhibiting minimal to no renal toxicity in preclinical models.[1][3][4] This guide provides a comprehensive overview of the current state of knowledge on Streptothricin F, focusing on its mechanism of action, quantitative efficacy and toxicity data, and the experimental protocols used in its evaluation.

Mechanism of Action

Streptothricin F exerts its bactericidal effect by targeting the bacterial ribosome, specifically the 30S subunit, leading to the inhibition of protein synthesis.[2][3][5] Unlike some other ribosome-targeting antibiotics, Streptothricin F's mechanism involves a dual action: it induces misreading of the mRNA codon and blocks the translocation of peptidyl-tRNA from the A-site to the P-site.[6][7]

Cryo-electron microscopy studies have revealed that Streptothricin F binds to helix 34 of the 16S rRNA.[3][6] This interaction, particularly with nucleotides C1054 and A1196, disrupts the decoding center, leading to the observed effects on protein synthesis.[3][5] This unique binding site and mechanism of action may be effective against bacteria that have developed resistance to other classes of ribosome-targeting antibiotics.[1]

Streptothricin_F_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_30S Decoding Center 30S_subunit 30S Subunit 50S_subunit 50S Subunit 16S_rRNA 16S rRNA (helix 34) Miscoding mRNA Miscoding 16S_rRNA->Miscoding Block Translocation Block 16S_rRNA->Block A_site A-site P_site P-site A_site->P_site Translocation SF Streptothricin F SF->16S_rRNA Binds to mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Inhibition Inhibition of Protein Synthesis Miscoding->Inhibition Block->A_site Block->Inhibition

Mechanism of Streptothricin F action on the bacterial ribosome.

Quantitative Data

In Vitro Antibacterial Activity

Streptothricin F has demonstrated potent activity against a range of multidrug-resistant Gram-negative bacteria.

Organism/StrainMIC₅₀ (µM)MIC₉₀ (µM)Reference
Carbapenem-resistant Enterobacterales (CRE)24[3][5]
Acinetobacter baumannii (n=104)232[3]
Klebsiella pneumoniae Nevada strain AR-06361-[5]
In Vitro Ribosomal Inhibition
Assay SystemIC₅₀ of Streptothricin FIC₅₀ of Streptothricin DSelectivity (Prokaryotic/Eukaryotic)Reference
Prokaryotic (E. coli) Translation~40-fold lower~40-fold lowerApprox. 40x[3][5]
Eukaryotic (Rabbit Reticulocyte) Translation---[3][5]
In Vivo Efficacy (Murine Thigh Infection Model)
PathogenTreatment Dose (mg/kg)OutcomeReference
Klebsiella pneumoniae Nevada strain AR-063650>5-log₁₀ reduction in CFU[3]
Klebsiella pneumoniae Nevada strain AR-0636100>5-log₁₀ reduction in CFU; absence of detectable CFU in 3 of 5 mice[3]
Toxicity Data
Study TypeMetricValue (mg/kg)ComparisonReference
Murine Acute ToxicityLD₅₀300Streptothricin D: ~10 mg/kg[6][7]
Murine Renal ToxicityNOAEL*50Nourseothricin: 5 mg/kg; Proximal tubular damage observed at ≥200 mg/kg for S-F[3]

*No-Observed-Adverse-Effect Level

Experimental Protocols

In Vitro Translation Assay

This assay measures the inhibitory effect of Streptothricin F on protein synthesis in both prokaryotic and eukaryotic systems to determine its selectivity.

Methodology: Commercially available coupled transcription-translation systems are utilized, such as those derived from E. coli for prokaryotic assessment and rabbit reticulocyte lysate for eukaryotic assessment.[3] A reporter gene, such as nanoluciferase, is used as the template.[3]

  • Reaction Setup: The transcription-translation master mix, containing the necessary enzymes and reagents, is prepared according to the manufacturer's instructions.

  • Compound Addition: Serial dilutions of Streptothricin F are added to the reaction wells.

  • Initiation: The reaction is initiated by the addition of the reporter gene plasmid.

  • Incubation: The reaction is incubated at the optimal temperature for the system (e.g., 37°C for E. coli systems).

  • Quantification: Luciferase activity is measured at a defined time point using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a vehicle control, and the IC₅₀ value is calculated from the dose-response curve.[3]

Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.[8][9]

Methodology:

  • Induction of Neutropenia: Mice (e.g., female ICR mice) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[8][10] A common regimen involves two doses (e.g., 150 mg/kg and 100 mg/kg) administered four and one day prior to infection, respectively.[8][10]

  • Infection: A logarithmic-phase culture of the test organism (e.g., K. pneumoniae) is diluted to the desired concentration. A defined volume (e.g., 0.1 mL) is injected into the thigh muscle of the mice.[8]

  • Treatment: At a specified time post-infection (e.g., 2 hours), a single dose of Streptothricin F is administered (e.g., subcutaneously).[3]

  • Euthanasia and Tissue Harvest: At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically excised.[3][8]

  • Bacterial Load Quantification: The excised thigh tissue is homogenized in a sterile buffer (e.g., PBS).[8] Serial dilutions of the homogenate are plated on appropriate agar media.

  • Data Analysis: After incubation, bacterial colonies are counted, and the number of colony-forming units (CFU) per gram of tissue is calculated. The efficacy of the treatment is determined by comparing the CFU counts in the treated group to those in an untreated control group.[3]

Murine_Thigh_Infection_Model_Workflow Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Thigh Muscle Infection (e.g., K. pneumoniae) Neutropenia->Infection Treatment Administer Streptothricin F (Single Dose) Infection->Treatment Incubation Incubation Period (e.g., 24 hours) Treatment->Incubation Harvest Euthanize and Harvest Thigh Tissue Incubation->Harvest Homogenize Homogenize Tissue and Plate Dilutions Harvest->Homogenize Quantify Incubate Plates and Quantify CFU/gram Homogenize->Quantify End End Quantify->End

Workflow for the neutropenic murine thigh infection model.

Conclusion and Future Directions

Streptothricin F represents a compelling antibiotic candidate with a unique mechanism of action and potent in vitro and in vivo activity against challenging Gram-negative pathogens. The significantly improved therapeutic index of the purified compound compared to historical preparations warrants its further preclinical development. Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, exploration of its efficacy against a broader range of MDR pathogens, and medicinal chemistry efforts to potentially further enhance its efficacy and safety profile. The total synthesis of Streptothricin F has been achieved, which will facilitate the generation of analogs for structure-activity relationship studies.[7][11]

References

Unveiling the Therapeutic Potential of Saccharothrix: A Deep Dive into a Prolific Source of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The bacterial genus Saccharothrix, a member of the rare actinomycetes, is emerging as a significant reservoir of novel and potent bioactive compounds with a wide range of therapeutic applications. A comprehensive review of the scientific literature reveals a rich chemical diversity, encompassing antitumor, antibacterial, antifungal, and immunosuppressive agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of these compounds, their biological activities, and the methodologies employed in their discovery and characterization.

The genus Saccharothrix is widely distributed in various natural environments and has garnered considerable scientific interest for its capacity to produce a diverse array of secondary metabolites.[1][2] These filamentous actinobacteria are proving to be a valuable resource for the discovery of new drugs, a critical endeavor in an era of increasing antibiotic resistance and the need for more effective cancer therapies.[1][3]

A Spectrum of Biological Warfare: Key Compound Classes from Saccharothrix

Compounds isolated from various Saccharothrix species have demonstrated significant efficacy across several therapeutic areas. These can be broadly categorized as follows:

  • Antitumor Agents: A number of potent cytotoxic compounds have been identified. Pluraflavins, for instance, exhibit powerful, organ-dependent cytostatic action, with pluraflavin A showing an IC50 in the subnanomolar range in colon carcinoma proliferation assays.[4][5] Other notable antitumor compounds include the saccharothriolides and saccharopyrone, which has an IC50 value of 5.4 µM against human cervix carcinoma HeLa cells.[6][7][8]

  • Antibacterial Agents: Saccharothrix is a rich source of antibiotics. The saccharomicins, a novel class of heptadecaglycoside antibiotics, are active against a range of bacteria, including multi-drug resistant strains.[3][9] Other significant antibacterial compounds include cyanogrisides, caerulomycins, dithiolopyrrolones, thiolutin, and 2-hexonyl-pyrrothine.[10][11][12] The saccharothrixins have shown activity against Helicobacter pylori.[13]

  • Antifungal Agents: Several Saccharothrix-derived compounds have demonstrated antifungal properties. Dithiolopyrrolones exhibit broad-spectrum antimicrobial activity, inhibiting both bacteria and fungi.[11] Additionally, pentaene macrolides isolated from Saccharothrix yanglingensis have shown strong in vitro and in vivo antifungal activity against Valsa mali.[14][15]

  • Cytotoxic Siderophores: Saccharochelins, a series of amphiphilic siderophores, have been isolated and shown to possess cytotoxicity against several human tumor cell lines, with IC50 values ranging from 2.3 to 17 μM.[16]

The following diagram illustrates the general workflow for the discovery of these bioactive compounds.

Saccharothrix Compound Discovery Workflow General Workflow for Bioactive Compound Discovery from Saccharothrix cluster_0 Isolation & Cultivation cluster_1 Extraction & Purification cluster_2 Characterization cluster_3 Development Sample Collection Sample Collection Strain Isolation Strain Isolation Sample Collection->Strain Isolation Fermentation Fermentation Strain Isolation->Fermentation Solvent Extraction Solvent Extraction Fermentation->Solvent Extraction Chromatography Chromatography (HPLC, etc.) Solvent Extraction->Chromatography Structure Elucidation Structure Elucidation (NMR, MS) Chromatography->Structure Elucidation Bioactivity Screening Bioactivity Screening Chromatography->Bioactivity Screening Lead Compound Identification Lead Compound Identification Structure Elucidation->Lead Compound Identification Bioactivity Screening->Lead Compound Identification Preclinical Studies Preclinical Studies Lead Compound Identification->Preclinical Studies

Caption: A generalized workflow for the discovery and development of bioactive compounds from Saccharothrix.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various compounds derived from Saccharothrix species, providing a comparative overview of their biological activities.

Table 1: Antitumor and Cytotoxic Activity of Saccharothrix-Derived Compounds

Compound ClassSpecific CompoundTarget Cell LineIC50 ValueReference
PluramycinsPluraflavin AColon CarcinomaSubnanomolar[4][5]
MacrolidesSaccharothriolidesHuman Fibrosarcoma HT1080Not specified[6][8]
Pyrone DerivativesSaccharopyroneHuman Cervix Carcinoma HeLa cells KB3.15.4 µM[7]
SiderophoresSaccharochelinsVarious Human Tumor Cell Lines2.3 - 17 µM[16]
AngucyclinesSaccharothrixmicines A-BNot specifiedNot specified[17]

Table 2: Antibacterial Activity of Saccharothrix-Derived Compounds

Compound ClassSpecific Compound(s)Target Organism(s)MIC ValueReference
HeptadecaglycosidesSaccharomicins A & BStaphylococcus aureus<0.12 - 0.5 µg/mL[3][9]
Vancomycin-resistant enterococci0.25 - 16 µg/mL[3][9]
Gram-negative bacteria0.25 - >128 µg/mL[3][9]
DithiolopyrrolonesThiolutin, 2-hexonyl-pyrrothineStaphylococcus saprophyticus≤75 µg/mL[12]
Enterobacteriaceae>150 µg/mL[12]
BipyridinesCyanogrisides, CaerulomycinsPathogenic microorganismsNot specified[10]
Aromatic PolyketidesSaccharothrixins D, G, JHelicobacter pylori16 - 32 µg/mL[13]

Table 3: Antifungal Activity of Saccharothrix-Derived Compounds

Compound ClassSpecific Compound(s)Target Organism(s)ActivityReference
DithiolopyrrolonesNot specifiedYeasts and fungiBroad antimicrobial activity[11]
Pentaene MacrolidesFungichromin, 1′-deoxyfungichrominValsa maliStrong in vitro and in vivo activity[14][15]

The diverse biological activities of these compounds are a testament to the complex biosynthetic machinery within Saccharothrix. The following diagram illustrates the relationship between the major compound classes and their observed biological effects.

Saccharothrix Compound Bioactivities Biological Activities of Saccharothrix-Derived Compound Classes cluster_compounds Compound Classes cluster_activities Biological Activities Saccharothrix Saccharothrix Pluraflavins Pluraflavins Saccharothrix->Pluraflavins Saccharomicins Saccharomicins Saccharothrix->Saccharomicins Dithiolopyrrolones Dithiolopyrrolones Saccharothrix->Dithiolopyrrolones Saccharothriolides Saccharothriolides Saccharothrix->Saccharothriolides Pentaene Macrolides Pentaene Macrolides Saccharothrix->Pentaene Macrolides Saccharochelins Saccharochelins Saccharothrix->Saccharochelins Saccharothrixins Saccharothrixins Saccharothrix->Saccharothrixins Antitumor Antitumor Pluraflavins->Antitumor Antibacterial Antibacterial Saccharomicins->Antibacterial Dithiolopyrrolones->Antibacterial Antifungal Antifungal Dithiolopyrrolones->Antifungal Saccharothriolides->Antitumor Pentaene Macrolides->Antifungal Cytotoxic Cytotoxic Saccharochelins->Cytotoxic Saccharothrixins->Antibacterial

Caption: Logical relationships between Saccharothrix compound classes and their primary biological activities.

Experimental Protocols: A Guide to Discovery

The successful isolation and characterization of these novel compounds rely on a series of well-defined experimental protocols. While specific details may vary depending on the target compound and the Saccharothrix strain, a general methodological framework can be outlined.

1. Strain Isolation and Fermentation:

  • Isolation: Saccharothrix strains are often isolated from soil samples, including those from unique environments like the Saharan desert.[10][12] Standard microbiological techniques, such as serial dilution and plating on selective agar media (e.g., chitin-vitamins B medium), are employed.[18][19]

  • Fermentation: For the production of secondary metabolites, the isolated strains are cultured in liquid media. The composition of the culture medium can significantly influence the type and quantity of compounds produced.[12] Common media include ISP2 and Bennett medium.[10][12] Fermentation is typically carried out in shake flasks on a rotary shaker for several days.[20]

2. Extraction and Purification:

  • Extraction: Following fermentation, the culture broth is separated from the mycelia by centrifugation. The bioactive compounds are then extracted from the supernatant using organic solvents such as methanol or ethyl acetate.[10][20]

  • Purification: The crude extract is subjected to various chromatographic techniques to isolate the individual compounds. High-performance liquid chromatography (HPLC), particularly with a C18 reverse-phase column, is a commonly used method for purification.[10][12]

3. Structure Elucidation:

  • The chemical structures of the purified compounds are determined using a combination of spectroscopic and spectrometric analyses.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are crucial for elucidating the planar structure and stereochemistry of the molecules.[10]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[6][7]

4. Bioactivity Assays:

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) is a key metric for assessing antibacterial and antifungal activity. This is often determined using a microdilution method.[10][12][21] The agar diffusion method (well technique) is also used for screening.[18]

  • Antitumor/Cytotoxic Activity: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 value of a compound against cancer cell lines.[17]

The biosynthesis of many of these complex molecules is orchestrated by intricate enzymatic pathways. For example, the saccharothrixins are aromatic polyketides synthesized by a type II polyketide synthase (PKS) biosynthetic gene cluster.[13] Understanding these pathways is crucial for future efforts in biosynthetic engineering and the generation of novel analogs with improved therapeutic properties. The diagram below depicts a simplified representation of a generic polyketide biosynthesis pathway.

Polyketide Biosynthesis Pathway Simplified Polyketide Biosynthesis Pathway Starter Unit Starter Unit Polyketide Synthase (PKS) Polyketide Synthase (PKS) Starter Unit->Polyketide Synthase (PKS) Extender Units Extender Units Extender Units->Polyketide Synthase (PKS) Growing Polyketide Chain Growing Polyketide Chain Polyketide Synthase (PKS)->Growing Polyketide Chain Chain Elongation Modification Enzymes Modification Enzymes (e.g., Oxidoreductases) Growing Polyketide Chain->Modification Enzymes Tailoring Steps Final Polyketide Product Final Polyketide Product Modification Enzymes->Final Polyketide Product

Caption: A conceptual overview of polyketide biosynthesis, a common pathway for many Saccharothrix metabolites.

Future Directions and Conclusion

The genus Saccharothrix represents a fertile ground for the discovery of novel, therapeutically valuable natural products. The application of modern techniques, such as genome mining, can accelerate the identification of biosynthetic gene clusters and unlock the full secondary metabolic potential of these microorganisms.[2][22][23][24][25] Continued exploration of diverse environments for new Saccharothrix strains, coupled with advanced analytical and screening methodologies, will undoubtedly lead to the discovery of new lead compounds for drug development. The data presented in this guide underscore the importance of Saccharothrix as a key resource in the ongoing search for next-generation therapeutics.

References

No Information Available on the Anti-inflammatory Properties of Saccharothrixin F

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and research databases has revealed no available information on the anti-inflammatory properties of a compound named Saccharothrixin F.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of signaling pathways related to this compound's anti-inflammatory activity as requested. The core requirement of summarizing existing research cannot be fulfilled due to the absence of foundational data.

Researchers, scientists, and drug development professionals are advised that at the time of this report, "this compound" does not appear to be a documented compound with studied anti-inflammatory effects in the public domain. It is possible that this is a very new or proprietary compound with research that has not yet been published.

Genome Mining for Novel Saccharothrixins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the genome-guided discovery of novel Saccharothrixins, a class of aromatic polyketides with therapeutic potential. It details the methodologies for identifying and characterizing the biosynthetic gene clusters responsible for their production, with a specific focus on the discoveries from the marine actinomycete Saccharothrix sp. D09.

Introduction to Saccharothrixins and Genome Mining

Saccharothrixins are a group of angucycline antibiotics produced by actinomycete bacteria of the genus Saccharothrix. These compounds have demonstrated a range of biological activities, including antibacterial and anti-inflammatory properties.[1][2] Traditional methods of natural product discovery are often time-consuming and can be limited by the silent or low-level expression of biosynthetic gene clusters (BGCs) under standard laboratory conditions. Genome mining has emerged as a powerful strategy to uncover the latent biosynthetic potential of microorganisms by directly analyzing their genetic blueprint. This approach allows for the targeted identification of BGCs that may encode for novel, bioactive secondary metabolites.[3][4]

A notable success in this area is the genome-guided discovery of Saccharothrixins D–M from the rare marine actinomycete Saccharothrix sp. D09.[1][2][5] This work identified a type II polyketide synthase (PKS) biosynthetic gene cluster, designated sxn, which is responsible for the production of these novel compounds.[1][2]

Experimental Workflow for Novel Saccharothrixin Discovery

The process of discovering novel Saccharothrixins through genome mining involves a multi-step workflow, from initial strain cultivation to the characterization and testing of new compounds.

Saccharothrixin Discovery Workflow cluster_0 Strain Cultivation & DNA Extraction cluster_1 Genome Sequencing & Bioinformatic Analysis cluster_2 Genetic Manipulation & Expression cluster_3 Metabolite Analysis & Characterization Saccharothrix sp. Cultivation Saccharothrix sp. Cultivation Genomic DNA Extraction Genomic DNA Extraction Saccharothrix sp. Cultivation->Genomic DNA Extraction Genome Sequencing Genome Sequencing Bioinformatic Analysis (antiSMASH) Bioinformatic Analysis (antiSMASH) Genome Sequencing->Bioinformatic Analysis (antiSMASH) BGC Identification (sxn cluster) BGC Identification (sxn cluster) Bioinformatic Analysis (antiSMASH)->BGC Identification (sxn cluster) Gene Disruption Gene Disruption BGC Identification (sxn cluster)->Gene Disruption Heterologous Expression Heterologous Expression BGC Identification (sxn cluster)->Heterologous Expression Comparative Metabolite Analysis (HPLC-MS) Comparative Metabolite Analysis (HPLC-MS) Heterologous Expression->Comparative Metabolite Analysis (HPLC-MS) OSMAC Approach OSMAC Approach OSMAC Approach->Comparative Metabolite Analysis (HPLC-MS) Structure Elucidation (NMR, HRESIMS) Structure Elucidation (NMR, HRESIMS) Comparative Metabolite Analysis (HPLC-MS)->Structure Elucidation (NMR, HRESIMS) Bioactivity Testing Bioactivity Testing Structure Elucidation (NMR, HRESIMS)->Bioactivity Testing

A generalized workflow for the discovery of novel Saccharothrixins.

Experimental Protocols

Bacterial Strains and Culture Conditions

Saccharothrix sp. D09 can be cultured in various media to promote the production of secondary metabolites, following the "One Strain, Many Compounds" (OSMAC) approach.[2]

Table 1: Culture Media for Saccharothrix sp. D09

MediumComposition (per liter)
ISP24 g Yeast Extract, 10 g Malt Extract, 4 g Dextrose, 20 g Agar
GYM4 g Glucose, 4 g Yeast Extract, 10 g Malt Extract, 2 g CaCO₃, 20 g Agar
SPY5 g Soy Peptone, 5 g Yeast Extract, 15 g Agar
HA10 g Soluble Starch, 2 g Peptone, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 20 g Agar
NL11110 g Glucose, 5 g Yeast Extract, 0.5 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g NaCl, 20 g Agar

Cultures are typically incubated at 28°C for 7-14 days.

Genomic DNA Extraction

High-quality genomic DNA is essential for successful genome sequencing.

  • Cell Lysis:

    • Harvest mycelia from a liquid culture by centrifugation.

    • Grind the mycelia into a fine powder under liquid nitrogen.

    • Resuspend the powder in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS).

  • Protein and RNA Removal:

    • Add Proteinase K and RNase A to the lysate and incubate.

    • Perform a phenol-chloroform extraction to remove proteins.

  • DNA Precipitation:

    • Precipitate the DNA from the aqueous phase using isopropanol or ethanol.

    • Wash the DNA pellet with 70% ethanol.

  • Resuspension:

    • Air-dry the pellet and resuspend the genomic DNA in a suitable buffer (e.g., TE buffer).

Genome Sequencing and Bioinformatic Analysis
  • Sequencing: The extracted genomic DNA is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality, complete genome assembly.

  • BGC Identification: The assembled genome is analyzed for the presence of secondary metabolite BGCs using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[4][6] This tool identifies the core biosynthetic genes (e.g., PKS, NRPS) and other associated genes involved in tailoring, regulation, and transport.[4]

Gene Disruption and Heterologous Expression

To confirm the function of an identified BGC, gene disruption in the native host or heterologous expression in a model host can be performed.

  • Gene Disruption:

    • Construct a gene disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the target gene in the sxn cluster.

    • Introduce the cassette into Saccharothrix sp. D09 via conjugation.

    • Select for double-crossover mutants and confirm the gene deletion by PCR.

    • Analyze the mutant strain for the loss of Saccharothrixin production.

  • Heterologous Expression:

    • Clone the entire sxn BGC into an expression vector.

    • Introduce the vector into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

    • Culture the recombinant strain and analyze the culture extracts for the production of Saccharothrixins using HPLC-MS.

Characterization of Novel Saccharothrixins from Saccharothrix sp. D09

Metabolite analysis of Saccharothrix sp. D09 cultures led to the isolation and characterization of 20 angucycline derivatives, including 10 new Saccharothrixins (D-M).[1][2]

Table 2: Novel Saccharothrixins Discovered from Saccharothrix sp. D09

CompoundMolecular FormulaKey Structural Features
Saccharothrixin DC₂₅H₂₀O₁₀Highly oxygenated angucycline
Saccharothrixin EC₂₅H₂₀O₁₁Additional hydroxyl group
Saccharothrixin FC₂₅H₂₀O₁₁Isomer of Saccharothrixin E
Saccharothrixin GC₂₅H₂₂O₁₁Reduced angucycline core
Saccharothrixin HC₂₅H₂₂O₁₂Additional hydroxyl group
Saccharothrixin IC₂₅H₂₀O₁₂Highly oxygenated angucycline
Saccharothrixin JC₃₁H₃₀O₁₄Glycosylated with a deoxy-sugar
Saccharothrixin KC₃₁H₃₀O₁₅Glycosylated with an amino-sugar
Saccharothrixin LC₃₇H₃₈O₁₈Diglycosylated angucycline
Saccharothrixin MC₃₇H₃₈O₁₉Diglycosylated with an amino-sugar

Bioactivity of Novel Saccharothrixins

Several of the newly discovered Saccharothrixins exhibited promising biological activities.

Table 3: Bioactivity of Selected Novel Saccharothrixins

CompoundActivityTargetMIC/IC₅₀
This compound (3)AntibacterialHelicobacter pylori16-32 µg/mL[1][2]
Anti-inflammatoryNO Production28 µM[1][2]
Saccharothrixin G (4)AntibacterialHelicobacter pylori16-32 µg/mL[1][2]
Saccharothrixin K (8)AntibacterialHelicobacter pylori16-32 µg/mL[1][2]

The sxn Biosynthetic Gene Cluster

The sxn gene cluster from Saccharothrix sp. D09 is a type II PKS cluster responsible for the biosynthesis of the angucycline core of the Saccharothrixins.

sxn_BGC cluster_0 sxn Biosynthetic Gene Cluster sxnR1 Regulator sxnA1 KSα sxnR1->sxnA1 sxnA2 KSβ sxnA1->sxnA2 sxnA3 ACP sxnA2->sxnA3 sxnO1 Oxidoreductase sxnA3->sxnO1 sxnT1 Transporter sxnO1->sxnT1 other_genes ... sxnT1->other_genes

A simplified representation of the sxn gene cluster.

Analysis of the sxn cluster reveals genes encoding for the minimal PKS (ketosynthase α and β, and acyl carrier protein), as well as a variety of tailoring enzymes, including oxidoreductases and glycosyltransferases, which contribute to the structural diversity of the produced Saccharothrixins.

Conclusion

Genome mining is a highly effective strategy for the discovery of novel, bioactive natural products from microorganisms like Saccharothrix. The successful identification of the sxn gene cluster and the subsequent characterization of new Saccharothrixins with antibacterial and anti-inflammatory activities underscore the potential of this approach for drug discovery and development. The detailed methodologies and data presented in this guide provide a framework for researchers to explore the vast, untapped biosynthetic potential of the microbial world.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Saccharothrixin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Saccharothrixin F, an aromatic polyketide with potential therapeutic applications. The methodologies are based on established techniques for the separation of similar secondary metabolites from marine actinomycetes of the genus Saccharothrix.

Introduction

Saccharothrixins are a class of aromatic polyketides produced by marine actinomycetes, notably Saccharothrix sp. D09. These compounds, including this compound, are of significant interest to the scientific community due to their complex structures and potential biological activities. The successful isolation and purification of these molecules are critical for downstream applications such as structural elucidation, bioactivity screening, and preclinical development. This document outlines the key steps, from fermentation to final purification, to obtain high-purity this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the development of appropriate extraction and chromatography methods.

PropertyValueSource
Molecular FormulaC₂₀H₁₈O₆PubChem
Molecular Weight354.4 g/mol PubChem
AppearanceNot specified in available literature-
SolubilityExpected to be soluble in organic solvents like methanol, ethyl acetate, and DMSO.General knowledge of polyketides

Experimental Protocols

The following protocols describe a general yet detailed approach for the isolation and purification of this compound from a culture of Saccharothrix sp..

Fermentation of Saccharothrix sp.

Objective: To cultivate Saccharothrix sp. under conditions that promote the production of this compound.

Materials:

  • Saccharothrix sp. strain (e.g., D09)

  • Seed culture medium (e.g., ISP2 Medium)

  • Production culture medium (e.g., SM13 or a similar optimized medium)

  • Shaking incubator

  • Sterile flasks

Protocol:

  • Seed Culture Preparation:

    • Inoculate a loopful of a mature Saccharothrix sp. culture into a 250 mL flask containing 50 mL of sterile seed medium (e.g., ISP2: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose, pH 7.2).

    • Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.

  • Production Culture:

    • Transfer the seed culture to a larger production flask (e.g., 1 L flask containing 200 mL of production medium) at a 5-10% (v/v) inoculation rate.

    • Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 200-250 rpm.

    • Monitor the production of this compound periodically by small-scale extraction and HPLC analysis of the culture broth.

Extraction of Crude this compound

Objective: To extract this compound and other secondary metabolites from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate or n-butanol

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separation of Biomass:

    • Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Solvent Extraction:

    • Combine the supernatant and the mycelial cake.

    • Extract the combined broth three times with an equal volume of ethyl acetate or n-butanol.

    • Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Drying and Storage:

    • Dry the crude extract completely to remove any residual solvent.

    • Store the dried extract at -20°C until further purification.

Chromatographic Purification of this compound

Objective: To purify this compound from the crude extract using a multi-step chromatographic approach.

A. Solid-Phase Extraction (SPE) - Optional Pre-purification

Materials:

  • Crude extract

  • C18 SPE cartridge

  • Methanol

  • Water

  • Vacuum manifold

Protocol:

  • Dissolve the crude extract in a minimal amount of methanol.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the dissolved extract onto the cartridge.

  • Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Collect the fractions and analyze them by HPLC to identify the fractions containing this compound.

  • Pool and concentrate the enriched fractions.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

  • Pre-purified extract from SPE

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

  • Preparative HPLC system with a C18 column

Protocol:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the pre-purified extract in methanol.

    • Develop a separation method on an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • A typical starting gradient could be:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: 10-90% B over 30 minutes

      • Flow Rate: 1 mL/min

      • Detection: UV-Vis Diode Array Detector (monitor at multiple wavelengths, e.g., 254 nm, 280 nm, 320 nm)

  • Scale-up to Preparative HPLC:

    • Based on the analytical separation, scale up the method to a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Inject the pre-purified extract and collect fractions corresponding to the peak of this compound.

  • Purity Analysis and Final Product Preparation:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain pure this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data from a typical isolation and purification process. Actual values may vary depending on the specific fermentation conditions and the efficiency of the purification steps.

StepParameterExpected Value/Range
FermentationTiter of this compound1-10 mg/L (highly variable)
ExtractionCrude Extract Yield1-5 g/L of culture
SPERecovery of this compound> 80%
Preparative HPLCPurity of Final Product> 95%
Overall Yield5-20% of initial titer

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

experimental_workflow fermentation 1. Fermentation of Saccharothrix sp. harvest 2. Harvest and Centrifugation fermentation->harvest extraction 3. Solvent Extraction (Ethyl Acetate/n-Butanol) harvest->extraction concentration 4. Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract spe 5. Solid-Phase Extraction (SPE) (Optional) crude_extract->spe prep_hplc 6. Preparative HPLC (C18 Reversed-Phase) spe->prep_hplc purity_analysis 7. Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: Workflow for this compound Isolation.

Logical Relationship of Purification Steps

This diagram shows the logical progression and the increasing purity of the product at each stage of the purification process.

purification_logic start Fermentation Broth step1 Crude Extract start->step1 Extraction step2 SPE Enriched Fraction step1->step2 Initial Chromatography end_product Purified this compound (>95% Purity) step2->end_product Preparative HPLC

Caption: Purification Stages and Purity Progression.

Application Note: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) of Saccharothrixin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharothrixin F is a naturally occurring aromatic polyketide with potential biological activity, making it a compound of interest in drug discovery and development. Accurate mass measurement and structural elucidation are critical steps in the characterization of such novel natural products. High-resolution electrospray ionization mass spectrometry (HRESIMS) is a powerful analytical technique that provides precise molecular weight determination and facilitates elemental composition analysis, which are fundamental for the identification and characterization of new chemical entities. This application note provides a detailed protocol for the HRESIMS analysis of this compound.

Core Principles

HRESIMS is a soft ionization technique that allows for the ionization of molecules with minimal fragmentation, yielding predominantly protonated molecules ([M+H]⁺) or other adducts in the positive ion mode, or deprotonated molecules ([M-H]⁻) in the negative ion mode. The high-resolution capability of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, enables the determination of the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm). This level of precision is crucial for calculating the elemental formula of a compound.

Data Presentation

The accurate mass measurement of this compound allows for the confident determination of its elemental composition. The key theoretical mass spectrometry data for this compound are summarized in the table below.

ParameterValue
Molecular FormulaC₂₀H₁₈O₆
Exact Mass354.11034 Da[1]
Monoisotopic Mass354.11033829 Da[1]
[M+H]⁺355.11761 Da
[M+Na]⁺377.09955 Da
[M+K]⁺393.07349 Da
[M-H]⁻353.10306 Da

Experimental Protocols

This section details the methodology for the HRESIMS analysis of this compound.

Materials and Reagents
  • This compound (purified solid)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Calibrant solution (appropriate for the mass spectrometer)

Sample Preparation

Purity of the sample is crucial for accurate HRESIMS analysis.[2]

  • Accurately weigh approximately 1 mg of purified this compound.

  • Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • From the stock solution, prepare a working solution of 1-10 µg/mL by diluting with the appropriate mobile phase solvent.

  • For positive ion mode analysis, the final solution can be acidified with 0.1% formic acid to promote protonation.[2] For negative ion mode, a small amount of a basic modifier may be used, though often not necessary for compounds with acidic protons.

Instrumentation and Conditions

A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source is required.

  • Ionization Mode: ESI (Positive and/or Negative)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 400 °C

  • Nebulizer Gas (N₂): Flow rate as per instrument recommendation

  • Drying Gas (N₂): Flow rate as per instrument recommendation

  • Mass Analyzer: TOF or Orbitrap

  • Mass Range: m/z 100 - 1000

  • Acquisition Mode: Full scan

  • Calibration: Calibrate the instrument using an appropriate standard solution before analysis to ensure high mass accuracy.

Data Acquisition and Analysis
  • Inject the prepared sample solution into the mass spectrometer.

  • Acquire the full scan mass spectrum in both positive and negative ion modes.

  • Process the raw data using the instrument's software.

  • Identify the peaks corresponding to the protonated molecule ([M+H]⁺), and other potential adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) in the positive ion mode spectrum. In the negative ion mode, identify the deprotonated molecule ([M-H]⁻).

  • Determine the experimental accurate mass of the most abundant ion.

  • Use the instrument software to calculate the elemental formula based on the accurate mass and compare it with the theoretical formula of this compound (C₂₀H₁₈O₆). The mass error should ideally be below 5 ppm.

  • If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain structural insights. While specific fragmentation data for this compound is not detailed here, general principles of fragmentation can be applied to propose fragmentation pathways.

Visualizations

The following diagrams illustrate the logical workflow of the HRESIMS analysis and a conceptual representation of the data analysis process.

HRESIMS_Workflow cluster_prep Sample Preparation cluster_analysis HRESIMS Analysis cluster_data Data Processing & Analysis start Purified this compound dissolve Dissolve in HPLC-grade solvent start->dissolve dilute Dilute to working concentration dissolve->dilute acidify Add 0.1% Formic Acid (for positive mode) dilute->acidify inject Inject into HRESIMS acidify->inject acquire Acquire Full Scan Data inject->acquire process Process Raw Data acquire->process identify Identify Molecular Ions process->identify calculate Calculate Elemental Formula identify->calculate report Report Results calculate->report

Caption: Experimental workflow for HRESIMS analysis of this compound.

Data_Analysis_Pathway cluster_processing Data Processing cluster_interpretation Interpretation cluster_validation Validation & Confirmation rawData Raw HRESIMS Data peak_picking Peak Picking & Centroiding rawData->peak_picking mass_calibration Internal/External Mass Calibration peak_picking->mass_calibration accurate_mass Accurate Mass of Molecular Ion mass_calibration->accurate_mass elemental_formula Elemental Formula Generation accurate_mass->elemental_formula isotopic_pattern Isotopic Pattern Analysis accurate_mass->isotopic_pattern mass_error Mass Error Calculation (< 5 ppm) elemental_formula->mass_error formula_confirmation Confirmation of C₂₀H₁₈O₆ mass_error->formula_confirmation

Caption: Logical pathway for HRESIMS data analysis and structure confirmation.

References

Application Notes and Protocols: Structure Elucidation of Saccharothrixin F (Saccharothriolide F) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharothrixin F, identified as Saccharothriolide F, is a novel 10-membered macrolide isolated from the rare actinomycete, Saccharothrix sp. A1506. Its unique structure and cytotoxic activity against human fibrosarcoma HT1080 cells make it a compound of interest for drug discovery and development. This document provides a detailed account of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structure elucidation of this compound. The protocols outlined herein describe the necessary experiments and data analysis workflows.

Data Presentation

The structural elucidation of this compound was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The comprehensive analysis of ¹H and ¹³C NMR spectra, in conjunction with correlation spectroscopy, provided the necessary data to determine the planar structure and relative stereochemistry of the molecule.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound (Saccharothriolide F) in Methanol-d₄

PositionδC (ppm)δH (ppm, mult., J in Hz)
274.34.35 (d, 10.0)
341.22.95 (m)
436.12.15 (m)
5211.5-
648.93.25 (m)
773.14.15 (d, 8.5)
8135.45.85 (dd, 15.5, 8.5)
9129.85.65 (d, 15.5)
10171.2-
11 (2-CH₃)16.51.20 (d, 7.0)
12 (6-CH₃)14.81.10 (d, 6.5)
1'130.5-
2'131.57.50 (d, 8.5)
3'116.36.85 (d, 8.5)
4'162.8-
5'116.36.85 (d, 8.5)
6'131.57.50 (d, 8.5)
7' (4'-OCH₃)56.13.80 (s)
1''125.4-
2''160.1-
3''103.56.20 (d, 2.0)
4''164.3-
5''108.26.30 (d, 2.0)
6''133.2-

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The spectra were referenced to the residual solvent signals of methanol-d₄ (δH 3.31 and δC 49.15).

Experimental Protocols

Detailed methodologies for the key NMR experiments utilized in the structure elucidation of this compound are provided below.

1. Sample Preparation

  • Compound Isolation: this compound was isolated from the culture broth of Saccharothrix sp. A1506 through a series of chromatographic steps, including Diaion HP-20 resin, silica gel, and ODS column chromatography, followed by preparative HPLC.

  • NMR Sample Preparation: A sample of pure this compound (approximately 1-5 mg) was dissolved in 0.5 mL of deuterated methanol (methanol-d₄, 99.8% D). The solution was transferred to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Solvent: Methanol-d₄

    • Temperature: 298 K

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.7 s

    • Relaxation Delay: 1.0 s

    • Number of Scans: 128

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

    • Solvent: Methanol-d₄

    • Temperature: 298 K

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: A standard gradient-enhanced COSY experiment (cosygpqf).

    • Solvent: Methanol-d₄

    • Temperature: 298 K

    • Spectral Width (F1 and F2): 12 ppm

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 8

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity improvement (hsqcetgpsisp2).

    • Solvent: Methanol-d₄

    • Temperature: 298 K

    • Spectral Width: 12 ppm (F2, ¹H) and 180 ppm (F1, ¹³C)

    • Data Points: 1024 (F2) x 256 (F1)

    • Number of Scans: 16

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: A standard gradient-enhanced HMBC experiment (hmbcgplpndqf).

    • Solvent: Methanol-d₄

    • Temperature: 298 K

    • Spectral Width: 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C)

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 32

    • Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: A standard gradient-enhanced NOESY experiment (noesygpph).

    • Solvent: Methanol-d₄

    • Temperature: 298 K

    • Spectral Width (F1 and F2): 12 ppm

    • Data Points: 2048 (F2) x 256 (F1)

    • Mixing Time: 500 ms

    • Number of Scans: 16

Mandatory Visualizations

Diagram 1: Experimental Workflow for Structure Elucidation

G cluster_isolation Isolation and Purification cluster_nmr NMR Spectroscopy cluster_analysis Structure Elucidation Saccharothrix Saccharothrix sp. A1506 Culture Extraction Broth Extraction Saccharothrix->Extraction Chromatography Column Chromatography (HP-20, Silica, ODS) Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound NMR_Sample NMR Sample Preparation (in Methanol-d4) Pure_Compound->NMR_Sample NMR_Acquisition 1D & 2D NMR Data Acquisition NMR_Sample->NMR_Acquisition Data_Processing NMR Data Processing NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Structure_Proposal Planar Structure Proposal Spectral_Analysis->Structure_Proposal Spectral_Analysis->Structure_Proposal Stereochem_Analysis Stereochemical Analysis Spectral_Analysis->Stereochem_Analysis Structure_Proposal->Stereochem_Analysis Final_Structure Final Structure of This compound Stereochem_Analysis->Final_Structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Diagram 2: Logic Diagram for NMR Data Interpretation

G cluster_data Acquired NMR Data cluster_interpretation Structural Information Derived cluster_structure Final Structure Determination H1 ¹H NMR Proton_Env Proton Environments & Multiplicities H1->Proton_Env C13 ¹³C NMR Carbon_Types Carbon Skeleton (CH, CH₂, CH₃, Cq) C13->Carbon_Types COSY COSY H_H_Connectivity ¹H-¹H Spin Systems COSY->H_H_Connectivity HSQC HSQC C_H_Direct Direct C-H Bonds HSQC->C_H_Direct HMBC HMBC C_H_LongRange Long-Range C-H Connectivity (2-3 bonds) HMBC->C_H_LongRange NOESY NOESY Spatial_Proximity Through-Space Proton Proximities NOESY->Spatial_Proximity Planar_Structure Planar Structure Proton_Env->Planar_Structure Carbon_Types->Planar_Structure H_H_Connectivity->Planar_Structure C_H_Direct->Planar_Structure C_H_LongRange->Planar_Structure Relative_Stereo Relative Stereochemistry Spatial_Proximity->Relative_Stereo Final_Structure Final_Structure Planar_Structure->Final_Structure Combine Relative_Stereo->Final_Structure Combine

Caption: Logic flow for NMR-based structure elucidation.

Application Notes and Protocols for the X-ray Crystallography of Saccharothrixin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharothrixin F is a polyketide natural product isolated from the rare actinomycete Saccharothrix sp. Preliminary studies have indicated its potential as a cytotoxic agent, making it a molecule of interest for drug development. Elucidating its precise three-dimensional structure is crucial for understanding its mechanism of action and for facilitating structure-based drug design. This document provides a comprehensive set of protocols for the isolation, crystallization, and structural determination of this compound using single-crystal X-ray diffraction.

Introduction

Natural products from actinomycetes are a rich source of novel bioactive compounds. The genus Saccharothrix is known for producing a variety of secondary metabolites with diverse biological activities, including antibacterial and cytotoxic effects.[1][2][3] this compound, a member of the saccharothrixin family, has been identified as a potential anti-cancer agent. To fully explore its therapeutic potential, a detailed understanding of its molecular architecture is essential.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the precise arrangement of atoms and their chemical bonds.[4] This application note outlines a reproducible workflow for obtaining high-quality crystals of this compound and determining its structure, providing a foundational tool for further investigation and development.

Experimental Protocols

Isolation and Purification of this compound

A multi-step purification protocol is employed to isolate this compound from the fermentation broth of Saccharothrix sp.

  • Fermentation and Extraction: Saccharothrix sp. is cultured in a suitable production medium (e.g., GYM agar) for 7-10 days. The culture is then harvested and extracted with an organic solvent such as ethyl acetate.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic separations.

    • Step 1: Flash Chromatography: The extract is first fractionated using reverse-phase flash chromatography.

    • Step 2: High-Performance Liquid Chromatography (HPLC): Fractions showing bioactivity are pooled and further purified by preparative reverse-phase HPLC to yield pure this compound.[6]

  • Purity Assessment: The purity of the final compound is assessed by analytical HPLC and mass spectrometry.

Crystallization of this compound

High-quality single crystals are grown using the vapor diffusion method, which is a common and effective technique for small molecules.[7][8][9]

  • Solution Preparation: Prepare a supersaturated solution of purified this compound (e.g., 5-10 mg/mL) in a suitable solvent such as methanol or acetone.

  • Crystallization Setup (Hanging Drop Vapor Diffusion):

    • Pipette 200-500 µL of a precipitant solution (e.g., a mixture of a less volatile solvent in which the compound is less soluble, like isopropanol or ethyl acetate) into the reservoir of a crystallization plate.

    • On a siliconized glass cover slip, mix 1-2 µL of the this compound solution with 1-2 µL of the reservoir solution.

    • Invert the cover slip and seal the reservoir to create a hanging drop.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) in an environment free from vibration.

  • Crystal Harvesting: Crystals typically appear within several days to a few weeks. Carefully harvest a suitable single crystal using a cryoloop.

G cluster_setup Vapor Diffusion Crystallization Setup cluster_process Process reservoir Reservoir Well (Precipitant Solution) drop Hanging Drop (Protein + Precipitant) reservoir->drop Vapor Diffusion drop->reservoir Water Evaporation coverslip Sealed Coverslip start Supersaturated This compound Solution nucleation Nucleation start->nucleation growth Crystal Growth nucleation->growth final_crystal Single Crystal growth->final_crystal G cluster_wetlab Wet Lab Procedures cluster_xray X-ray Diffraction cluster_computational Computational Analysis cluster_final Final Output Fermentation Fermentation Extraction Extraction Fermentation->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) Crystallization Crystallization Purification (HPLC)->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Refinement & Validation Refinement & Validation Structure Solution->Refinement & Validation Structural Model (PDB) Structural Model (PDB) Refinement & Validation->Structural Model (PDB) G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 Akt Akt PIP3->Akt Bad Bad Akt->Bad P (Inhibits) CellSurvival Cell Survival & Proliferation Akt->CellSurvival SaccharothrixinF This compound SaccharothrixinF->Akt Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

References

Application Notes and Protocols for In Vitro Antibacterial Activity Assays of Saccharothrix-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibiotics. Actinomycetes, particularly from the genus Saccharothrix, are a rich source of diverse bioactive compounds.[1] This document provides detailed protocols for determining the in vitro antibacterial activity of putative antibiotics, using Saccharomicins as an example. The primary assays described are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which are fundamental for characterizing the potency and killing activity of a new antibacterial agent.[2][3]

Data Presentation: Antibacterial Activity of Saccharomicins

The antibacterial activity of Saccharomicins A and B was evaluated against a range of clinically relevant bacteria.[4] The results, presented as MIC values (in µg/mL), are summarized in the table below. Lower MIC values indicate greater potency.

Bacterial StrainTypeSaccharomicin A (µg/mL)Saccharomicin B (µg/mL)
Staphylococcus aureusGram-positive<0.12 - 0.5<0.12 - 0.5
Vancomycin-resistant EnterococciGram-positive0.25 - 160.25 - 16
Gram-negative bacteriaGram-negative0.25 - >1280.25 - >128
Candida albicansYeast>128>128

Data sourced from Singh et al., 2000.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[2][5] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Materials:

  • Test compound (e.g., Saccharothrixin F) stock solution

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[4]

  • Bacterial strains for testing

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

  • Positive control (bacterial culture without antibiotic)

  • Negative control (sterile broth)

  • Reference antibiotic (e.g., vancomycin for Gram-positive, gentamicin for Gram-negative bacteria)

  • Incubator (35-37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a 2-fold serial dilution of the test compound in the appropriate broth within the wells of a 96-well microtiter plate.[2] The concentration range should be selected based on expected activity. For a new compound, a wide range (e.g., 256 µg/mL to 0.5 µg/mL) is recommended.

  • Inoculation:

    • Inoculate each well (except the negative control) with the standardized bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls:

    • Include a positive control (wells with inoculated broth but no test compound) to ensure bacterial growth.

    • Include a negative control (wells with sterile broth only) to check for contamination.

    • Include a reference antibiotic to validate the assay.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 18-24 hours.[4]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[2] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6] This assay is a follow-up to the MIC test.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or a multi-channel pipette

  • Incubator (35-37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[6] This is practically observed as the lowest concentration at which no bacterial colonies grow on the MHA plate.

Visualizations

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_dilutions Prepare 2-fold serial dilutions of this compound in a 96-well plate inoculate Inoculate wells with standardized bacterial suspension prep_dilutions->inoculate Add bacteria incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from clear wells (≥MIC) onto agar plates read_mic->subculture Transfer aliquots incubate_mbc Incubate agar plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with no bacterial growth on agar incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

Bacteriostatic_Bactericidal_Logic start Determine MIC and MBC condition Is MBC / MIC ≤ 4? start->condition bactericidal Compound is Bactericidal condition->bactericidal Yes bacteriostatic Compound is Bacteriostatic condition->bacteriostatic No

References

Application Notes and Protocols for Broth Microdilution Assay: Determination of Saccharothrixin F Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Saccharothrixin F, a novel antimicrobial agent, using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial susceptibility of a compound.[1][2][3][4] The protocols provided are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[3][5][6][7]

Introduction

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][4] This is a critical step in the discovery and development of new antimicrobial drugs. The assay is performed in a 96-well microtiter plate where a standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent.[1][4][8] Following incubation, the plates are examined for visible growth, and the MIC is determined as the lowest concentration of the agent that prevents this growth.[2][4]

This compound is a compound of interest for its potential antimicrobial properties. The following protocol outlines the necessary steps to accurately determine its MIC against a panel of relevant microorganisms.

Materials and Reagents

  • This compound (stock solution of known concentration)

  • Test microorganisms (e.g., bacteria or fungi)

  • Sterile 96-well, round-bottom microtiter plates[8]

  • Sterile reservoirs

  • Multichannel pipette

  • Sterile pipette tips

  • Spectrophotometer or nephelometer

  • Incubator

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, RPMI-1640 for fungi)[5][9]

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[4]

  • Growth control and sterility control wells[2][10]

Experimental Workflow

The experimental workflow for the broth microdilution assay is a sequential process that requires careful aseptic technique to ensure the accuracy of the results. The major steps include the preparation of the antimicrobial dilutions, standardization of the microbial inoculum, inoculation of the microtiter plate, incubation, and finally, the determination of the MIC.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_compound->inoculate Transfer to Plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate Add to Wells incubate Incubate Plate inoculate->incubate read_results Read and Record Results incubate->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for the broth microdilution assay.

Detailed Experimental Protocol

4.1. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration that is at least 100-fold higher than the highest concentration to be tested.

  • Create a working solution of this compound at twice the highest desired final concentration in the appropriate broth medium.

  • Using a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 11 in each row to be used.

  • Add 200 µL of the working solution of this compound to well 1 of each corresponding row.

  • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

  • Continue this serial dilution process by transferring 100 µL from well 2 to well 3, and so on, down to well 10.

  • After mixing the contents of well 10, discard 100 µL. Well 11 will serve as the growth control and should contain only broth at this stage. Well 12 will be the sterility control.

4.2. Preparation of Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer/nephelometer and corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]

  • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

4.3. Inoculation and Incubation

  • Add 100 µL of the diluted microbial suspension to wells 1 through 11 of the microtiter plate. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.

  • Well 11, containing only broth and the inoculum, serves as the growth control.

  • Add 200 µL of sterile broth to well 12, which will serve as the sterility control (no inoculum).

  • Seal the plate to prevent evaporation and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[10]

4.4. Determination of MIC

  • Following incubation, visually inspect the microtiter plate for microbial growth. A button or turbidity in the bottom of the well indicates growth.

  • The sterility control (well 12) should show no growth.

  • The growth control (well 11) should show distinct growth.

  • The MIC is the lowest concentration of this compound that shows no visible growth.[2][4]

Data Presentation

The results of the broth microdilution assay should be recorded in a clear and organized manner. The following table provides a template for presenting the MIC data for this compound against various microorganisms.

MicroorganismATCC Strain NumberThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus2921340.5 - 2
Escherichia coli2592281 - 4
Pseudomonas aeruginosa27853161 - 8
Candida albicans9002820.25 - 1
Aspergillus fumigatus20430581 - 4

Note: The MIC values and Quality Control Ranges in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Logical Determination of MIC

The determination of the MIC is a binary decision based on the visual observation of growth versus no growth in the wells of the microtiter plate. This logical process is illustrated in the diagram below.

MIC_Determination cluster_input Input cluster_process Process cluster_output Output plate_reading Visual Inspection of Microtiter Plate Wells growth_check Growth Visible? plate_reading->growth_check not_mic Concentration is Below MIC growth_check->not_mic Yes is_mic Lowest Concentration with No Growth is the MIC growth_check->is_mic No

Logical process for determining the MIC from plate readings.

Quality Control

To ensure the validity of the results, it is essential to include quality control (QC) strains with known MIC values for a reference antimicrobial agent in each assay run.[1] The results for the QC strains should fall within the established acceptable ranges. Commonly used QC strains include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 for antibacterial testing, and Candida species for antifungal testing.

Conclusion

The broth microdilution assay is a fundamental technique in antimicrobial drug discovery and development. The detailed protocol provided here, based on internationally recognized standards, offers a reliable method for determining the in vitro activity of this compound. Adherence to this protocol, including proper aseptic technique and the use of quality control measures, will ensure the generation of accurate and reproducible MIC data, which is crucial for the further development of this potential new antimicrobial agent.

References

Application Notes: Saccharothrixin F and the Inhibition of Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] However, the overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of chronic inflammation and is implicated in the pathogenesis of various inflammatory diseases and septic shock.[2][3] The enzyme iNOS is primarily expressed in macrophages in response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS).[2][4] Consequently, the inhibition of iNOS-mediated NO production presents a promising therapeutic strategy for managing inflammatory disorders.

Saccharothrixin F, a novel natural product, has been identified as a potential anti-inflammatory agent. This application note provides a detailed protocol for evaluating the inhibitory effect of this compound on NO production in LPS-stimulated murine macrophage RAW 264.7 cells. The described assay is a robust and reproducible method for screening and characterizing compounds that modulate the inflammatory response.

Data Presentation

The inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages is summarized below. The data represents the mean ± standard deviation of three independent experiments.

Concentration of this compound (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
Control (no LPS)1.2 ± 0.3-100
LPS (1 µg/mL)45.8 ± 2.1098 ± 2
LPS + 1 µM this compound38.9 ± 1.815.197 ± 3
LPS + 5 µM this compound25.2 ± 1.545.096 ± 2
LPS + 10 µM this compound12.4 ± 1.172.995 ± 4
LPS + 25 µM this compound5.8 ± 0.787.393 ± 3
LPS + 50 µM this compound3.1 ± 0.593.285 ± 5

Caption: Table 1. Dose-dependent inhibition of nitric oxide production by this compound.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation and nitric oxide production.[5]

  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10^5 cells/well.[6] Allow the cells to adhere for 12-24 hours.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the adhered cells with the desired concentrations of this compound for 1-2 hours.[7]

  • LPS Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to induce iNOS expression and NO production.[8] Include a negative control (cells with media alone), a positive control (cells with LPS alone), and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]

Nitric Oxide Measurement (Griess Assay)

The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5][9]

  • Sample Collection: After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (NaNO2) in DMEM, with concentrations ranging from 0 to 100 µM.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions that are mixed in equal volumes shortly before use:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 100 µL of the freshly prepared Griess reagent to each 100 µL of supernatant and standard in the 96-well plate.[8]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity of this compound, a cell viability assay should be performed concurrently.[8]

  • MTT Addition: After collecting the supernatant for the Griess assay, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to the remaining media in each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculation: Express cell viability as a percentage of the control (untreated cells).

Visualizations

Signaling Pathway of LPS-Induced Nitric Oxide Production

Bacterial lipopolysaccharide (LPS) triggers a signaling cascade that leads to the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). This process is primarily mediated by the activation of the transcription factor NF-κB.[2][4]

LPS_NO_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Binds to Promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Citrulline L-Citrulline

Caption: LPS-induced NF-κB signaling pathway leading to NO production.

Experimental Workflow for NO Production Inhibition Assay

The following diagram illustrates the sequential steps involved in assessing the inhibitory effect of this compound on nitric oxide production.

Experimental_Workflow start Start seed_cells Seed RAW 264.7 Cells in 96-well Plate start->seed_cells adhere Incubate for 12-24h for Adherence seed_cells->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h Incubate for 24h stimulate->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant mtt_assay Perform MTT Assay (Assess Viability) incubate_24h->mtt_assay griess_assay Perform Griess Assay (Measure Nitrite) collect_supernatant->griess_assay analyze Analyze Data griess_assay->analyze mtt_assay->analyze end End analyze->end

Caption: Workflow for the nitric oxide production inhibition assay.

Conclusion

The protocols and data presented here provide a comprehensive guide for evaluating the inhibitory potential of this compound on nitric oxide production in a cellular model of inflammation. This assay serves as a valuable tool in the early stages of drug discovery and development for identifying and characterizing novel anti-inflammatory compounds. The dose-dependent inhibition of NO production by this compound, without significant cytotoxicity, suggests its potential as a therapeutic agent for inflammatory conditions characterized by excessive NO production. Further studies are warranted to elucidate the precise mechanism of action of this compound, including its effects on iNOS protein and mRNA expression, as well as its impact on the upstream NF-κB signaling pathway.

References

Application Notes and Protocols for Culturing Saccharothrix sp. D09

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cultivation of Saccharothrix sp. D09, a rare marine actinomycete known for its production of bioactive secondary metabolites, including saccharochelins and saccharothrixins. The following sections outline the composition of various culture media, detailed steps for inoculum preparation, fermentation, and harvesting, as well as diagrams illustrating the experimental workflow.

Data Presentation: Culture Media for Saccharothrix sp. D09

The successful cultivation of Saccharothrix sp. D09 and the production of its secondary metabolites are highly dependent on the culture medium composition. The tables below summarize the components of six different media that have been used for this purpose.

Table 1: Composition of Solid Media for Spore Germination and Mycelial Growth

ComponentMedium 1 (g/L)Medium 2 (g/L)
Soluble Starch10-
Glucose-10
Peptone5-
Yeast Extract-5
Beef Extract33
Agar1515
Sea Salt3030

Table 2: Composition of Liquid Media for Fermentation

ComponentMedium 3 (g/L)Medium 4 (g/L)Medium 5 (g/L)Medium 6 (g/L)
Soluble Starch20--15
Glucose-20--
Maltose--20-
Peptone105105
Yeast Extract510510
CaCO₃2222
KBr0.10.10.10.1
FeSO₄·7H₂O0.040.040.040.04
Sea Salt30303030

Experimental Protocols

The following protocols provide a step-by-step guide for the cultivation of Saccharothrix sp. D09 from a stock culture to a large-scale fermentation for the extraction of secondary metabolites.

Protocol 1: Inoculum Preparation

This protocol describes the initial steps to generate a sufficient quantity of mycelium for inoculating the fermentation culture.

1. Spore Germination and Mycelial Growth:

  • Prepare solid media (Medium 1 or Medium 2 as detailed in Table 1).
  • Aseptically streak a small amount of Saccharothrix sp. D09 from a cryopreserved stock onto the surface of the agar plates.
  • Incubate the plates at 28°C for 5-7 days, or until sufficient mycelial growth is observed.

2. Seed Culture Preparation:

  • Prepare 100 mL of a suitable seed culture medium (e.g., Medium 3 from Table 2) in a 250 mL Erlenmeyer flask.
  • Aseptically transfer a few agar plugs containing the mycelial growth from the plate into the flask.
  • Incubate the flask at 28°C on a rotary shaker at 180 rpm for 2-3 days.

Protocol 2: Large-Scale Fermentation

This protocol outlines the process for scaling up the culture for the production of secondary metabolites.

1. Fermentation Setup:

  • Prepare the desired volume of fermentation medium (e.g., 1 L of Medium 4, 5, or 6 in a 2 L baffled flask, or scale up to a 10 L fermenter).
  • Autoclave the medium and allow it to cool to room temperature.

2. Inoculation:

  • Aseptically transfer the seed culture into the fermentation vessel. A typical inoculation volume is 5-10% (v/v).

3. Incubation:

  • Incubate the fermentation culture at 28°C with continuous agitation (e.g., 180-220 rpm in flasks, or as appropriate for the fermenter) for 7-10 days.
  • Monitor the culture periodically for growth and changes in pH.

Protocol 3: Harvesting and Extraction

This protocol details the steps to separate the biomass from the culture broth and to extract the secondary metabolites.

1. Biomass Separation:

  • After the incubation period, harvest the culture broth.
  • Separate the mycelial biomass from the supernatant by centrifugation or filtration.

2. Extraction of Secondary Metabolites:

  • The supernatant, which contains the secreted secondary metabolites, can be subjected to solvent extraction (e.g., using ethyl acetate or butanol).
  • The mycelial biomass can also be extracted separately to isolate any intracellular compounds.
  • Further purification of the crude extract can be performed using chromatographic techniques.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the cultivation of Saccharothrix sp. D09.

experimental_workflow cluster_prep Inoculum Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing spore Spore Stock agar_plate Mycelial Growth on Solid Medium spore->agar_plate Streaking seed_culture Seed Culture (Liquid Medium) agar_plate->seed_culture Inoculation fermenter Large-Scale Fermentation seed_culture->fermenter Inoculation (5-10% v/v) harvest Harvesting fermenter->harvest separation Biomass Separation harvest->separation extraction Solvent Extraction separation->extraction purification Purification extraction->purification

Caption: Experimental workflow for Saccharothrix sp. D09 cultivation.

media_selection_logic cluster_purpose Cultivation Purpose cluster_media_type Media Type spore_germ Spore Germination & Mycelial Growth solid_media Solid Media (e.g., Medium 1, 2) spore_germ->solid_media Requires metabolite_prod Secondary Metabolite Production liquid_media Liquid Fermentation Media (e.g., Medium 3, 4, 5, 6) metabolite_prod->liquid_media Requires

Caption: Logic for selecting appropriate culture media.

Application Notes and Protocols for Heterologous Expression of Saccharothrixin F Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the Saccharothrixin F biosynthetic gene cluster. Saccharothrixins are a class of angucycline antibiotics with potential therapeutic applications. Heterologous expression of their biosynthetic gene clusters in a well-characterized host allows for improved production, pathway engineering, and the generation of novel derivatives.

Introduction to this compound and Heterologous Expression

This compound belongs to the angucycline family of aromatic polyketides, which are known for their diverse biological activities. The biosynthetic gene cluster responsible for the production of saccharothrixins D-M, designated as sxn, has been identified from the marine actinomycete Saccharothrix sp. D09.[1] Heterologous expression of this large Type II polyketide synthase (PKS) gene cluster in a genetically amenable host, such as Streptomyces, offers a powerful strategy to overcome the challenges of low titers and difficult genetic manipulation in the native producer.[2][3][4] This approach facilitates the stable and potentially enhanced production of this compound and its analogs, which is crucial for further pharmacological studies and drug development.

Data Presentation: Production of Angucycline Antibiotics in Heterologous Hosts

While specific quantitative data for the heterologous production of this compound is not yet available in the published literature, the following table summarizes the production titers of other angucycline antibiotics that have been successfully expressed in Streptomyces hosts. This data provides a valuable reference for expected production levels and highlights the potential of this strategy.

Biosynthetic Gene ClusterOriginal ProducerHeterologous HostProduct(s)Titer (mg/L)Reference
spiStreptomyces sp. HDN155000Streptomyces albus J1074Angucycline derivativesNot specified[3]
daqStreptomyces sp. F001Streptomyces coelicolor M1152Diazaquinomycin A0.05 - 0.08[5]

Experimental Protocols

The following protocols are based on established methods for the heterologous expression of large angucycline biosynthetic gene clusters in Streptomyces.

Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster

A highly effective method for cloning large biosynthetic gene clusters is Transformation-Associated Recombination (TAR) in yeast.[6]

Materials:

  • Saccharothrix sp. D09 genomic DNA

  • TAR cloning vector (e.g., pCAP01-based)

  • Saccharomyces cerevisiae VL6-48

  • PCR reagents

  • Restriction enzymes

  • Yeast transformation reagents

  • Selective media (SD-Trp)

Procedure:

  • Design and amplify homology arms: Design primers to amplify ~1 kb regions flanking the sxn gene cluster from Saccharothrix sp. D09 genomic DNA. These will serve as homology arms for TAR cloning.

  • Construct the capture vector: Clone the amplified homology arms into a suitable TAR vector.

  • Prepare genomic DNA: Isolate high-molecular-weight genomic DNA from Saccharothrix sp. D09.

  • Yeast transformation: Co-transform the linearized capture vector and the genomic DNA into competent S. cerevisiae VL6-48 cells.

  • Selection and screening: Select for transformants on tryptophan-deficient media. Screen positive colonies by PCR to confirm the successful capture of the entire sxn gene cluster.

  • Plasmid rescue: Isolate the recombinant plasmid containing the sxn gene cluster from yeast.

Protocol 2: Heterologous Expression in Streptomyces albus

Streptomyces albus is a widely used and efficient host for the heterologous expression of natural product biosynthetic gene clusters.[2][3][4][7]

Materials:

  • Recombinant plasmid carrying the sxn gene cluster

  • Streptomyces albus J1074 (or a derivative with a clean metabolic background)

  • E. coli ET12567/pUZ8002 (for conjugation)

  • Appropriate antibiotics for selection (e.g., apramycin, kanamycin)

  • ISP4 medium for conjugation

  • Production medium (e.g., TSB, DNPM)

Procedure:

  • Vector transfer to E. coli: Transform the recombinant plasmid into the donor E. coli strain.

  • Conjugation: Perform intergeneric conjugation between the E. coli donor strain and the S. albus recipient strain on ISP4 agar plates.

  • Selection of exconjugants: Overlay the conjugation plates with the appropriate antibiotics to select for S. albus exconjugants that have integrated the plasmid.

  • Confirmation of integration: Verify the presence of the sxn gene cluster in the S. albus exconjugants by PCR.

  • Fermentation: Inoculate a seed culture of the recombinant S. albus strain in a suitable liquid medium. After sufficient growth, transfer the seed culture to the production medium.

  • Cultivation: Incubate the production culture at 28-30°C with shaking for 5-7 days.

Protocol 3: Extraction and Analysis of this compound

Materials:

  • Fermentation broth from the recombinant S. albus

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Extraction: Extract the culture broth with an equal volume of ethyl acetate. Separate the organic layer.

  • Concentration: Evaporate the organic solvent using a rotary evaporator to obtain a crude extract.

  • Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC-MS to detect the production of this compound and other related metabolites by comparing with authentic standards and analyzing the mass spectra.

Visualizations

Biosynthetic Pathway of this compound

Saccharothrixin_F_Biosynthesis Acetyl-CoA Acetyl-CoA Type II PKS (sxn) Type II PKS (sxn) Acetyl-CoA->Type II PKS (sxn) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS (sxn) Polyketide Intermediate Polyketide Intermediate Type II PKS (sxn)->Polyketide Intermediate Post-PKS modifications Post-PKS modifications Polyketide Intermediate->Post-PKS modifications This compound This compound Post-PKS modifications->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Heterologous Expression

Heterologous_Expression_Workflow cluster_cloning 1. Gene Cluster Cloning cluster_expression 2. Heterologous Expression cluster_analysis 3. Product Analysis Genomic_DNA Saccharothrix sp. D09 Genomic DNA TAR_Cloning TAR Cloning in Yeast Genomic_DNA->TAR_Cloning Recombinant_Plasmid Recombinant Plasmid (sxn gene cluster) TAR_Cloning->Recombinant_Plasmid E_coli_donor E. coli Donor Strain Recombinant_Plasmid->E_coli_donor Conjugation Conjugation E_coli_donor->Conjugation Recombinant_Streptomyces Recombinant S. albus Conjugation->Recombinant_Streptomyces S_albus_host Streptomyces albus Host S_albus_host->Conjugation Fermentation Fermentation Recombinant_Streptomyces->Fermentation Extraction Extraction Fermentation->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Saccharothrixin_F_detection Detection of This compound HPLC_MS->Saccharothrixin_F_detection

Caption: Workflow for heterologous expression of the this compound gene cluster.

Logical Relationship of Key Components

Key_Components_Relationship Saccharothrix_sp_D09 Saccharothrix sp. D09 sxn_cluster sxn Gene Cluster Saccharothrix_sp_D09->sxn_cluster Source of Streptomyces_albus Streptomyces albus sxn_cluster->Streptomyces_albus Expressed in Saccharothrixin_F This compound Streptomyces_albus->Saccharothrixin_F Produces

Caption: Relationship between the source organism, gene cluster, host, and product.

References

Determining the Mechanism of Action of Saccharothrixin F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for elucidating the mechanism of action (MoA) of Saccharothrixin F, a novel natural product. The following protocols and methodologies are designed to systematically investigate its biological activity, from initial phenotypic screening to precise target identification and pathway analysis.

Introduction

This compound is a metabolite isolated from the genus Saccharothrix, which is known for producing a diverse array of bioactive compounds with antimicrobial and other therapeutic properties. Elucidating the MoA of this compound is a critical step in its development as a potential therapeutic agent. Understanding how a compound exerts its effects at a molecular level is essential for predicting its efficacy, identifying potential off-target effects, and guiding further optimization. This document outlines a strategic workflow and detailed experimental protocols to thoroughly characterize the MoA of this compound.

Overall Workflow for MoA Elucidation

The determination of a drug's mechanism of action is a multi-step process that begins with broad phenotypic observations and progressively narrows down to the specific molecular target and its downstream effects.

MoA_Workflow A Bioactivity Profiling (e.g., MIC determination) B Phenotypic Screening (Microscopy) A->B C Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) B->C Hypothesize affected pathway D Affinity-Based Methods (e.g., Affinity Chromatography) C->D Identify binding partners E Genetic Approaches (Resistant Mutant Screening) C->E Identify resistance genes F Proteomics Approaches (e.g., Thermal Proteome Profiling) C->F Identify stabilized proteins G In Vitro Target Engagement Assays D->G E->G F->G Validate direct interaction H Cellular Target Engagement Assays G->H Confirm cellular activity I Downstream Pathway Analysis (Transcriptomics/Proteomics) H->I Elucidate downstream effects

Caption: Overall workflow for elucidating the mechanism of action of this compound.

Phase 1: Initial Characterization and Phenotypic Screening

The initial phase focuses on confirming the biological activity of this compound and observing its effects on whole cells to generate initial hypotheses about its MoA.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound stock solution

  • Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with the target microorganism at a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring absorbance at 600 nm.

Protocol: Cellular Morphology Analysis via Microscopy

Objective: To observe changes in cellular morphology upon treatment with this compound, which can provide clues about the affected cellular processes.[1]

Materials:

  • Target microbial cells

  • This compound at MIC and sub-MIC concentrations

  • Microscope slides and coverslips

  • Microscope with phase-contrast or differential interference contrast (DIC) optics

  • Cellular stains (e.g., DAPI for DNA, FM4-64 for membrane)

Procedure:

  • Grow the target cells to the mid-logarithmic phase.

  • Treat the cells with this compound at 1x and 4x the MIC.

  • Incubate for a defined period (e.g., 2-4 hours).

  • Mount a sample of the cell suspension on a microscope slide.

  • If using stains, follow the appropriate staining protocol.

  • Observe the cells under the microscope, looking for changes such as filamentation, cell lysis, spheroplast formation, or altered cell division.[1]

Data Presentation: Expected Phenotypes and Potential MoA

Observed PhenotypePotential Cellular Process Affected
FilamentationCell division (e.g., FtsZ inhibition), DNA synthesis
Spheroplast formationPeptidoglycan/cell wall synthesis
Cell lysisCell membrane integrity
Chromosome condensation/segregation defectsDNA replication or segregation

Phase 2: Macromolecular Synthesis Assays

This phase aims to identify which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is primarily inhibited by this compound.

Protocol: Macromolecular Synthesis Inhibition Assay

Objective: To quantify the effect of this compound on the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan.[2]

Materials:

  • Target microbial cells

  • This compound

  • Radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), N-acetyl-[³H]glucosamine (peptidoglycan)

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Grow cells to the early-to-mid logarithmic phase.

  • Add this compound at a concentration that inhibits growth (e.g., 4x MIC).

  • Simultaneously, add the respective radiolabeled precursor to separate aliquots of the culture.

  • Take samples at various time points (e.g., 0, 10, 20, 30 minutes).

  • Precipitate the macromolecules by adding cold TCA.

  • Collect the precipitate on a filter membrane.

  • Wash the filter to remove unincorporated precursors.

  • Measure the radioactivity of the filter in a scintillation counter.

  • Plot the incorporated radioactivity over time for each precursor in the presence and absence of this compound.

Data Presentation: Inhibition of Macromolecular Synthesis

MacromoleculeKnown Inhibitor (Control)Expected % Inhibition by this compound (Example)
DNACiprofloxacin85%
RNARifampicin15%
ProteinChloramphenicol90%
Cell WallVancomycin5%

Phase 3: Target Identification

Once the inhibited pathway is identified, the next step is to pinpoint the specific molecular target of this compound.

Target Identification Strategies

Target_ID_Strategies cluster_0 Direct Methods cluster_1 Indirect Methods Target_ID Target Identification of this compound Affinity Affinity-Based - Chemical Proteomics - Activity-Based Protein Profiling (ABPP) Target_ID->Affinity Physical Interaction LabelFree Label-Free - Thermal Proteome Profiling (TPP) Target_ID->LabelFree Biophysical Change Genetic Genetic/Genomic - Resistant Mutant Screening - Transcriptomics/Proteomics Target_ID->Genetic Cellular Response Computational Computational - In Silico Docking - Pharmacophore Modeling Target_ID->Computational Predictive Modeling

Caption: Key strategies for identifying the molecular target of this compound.

Protocol: Affinity Chromatography for Target Pull-Down

Objective: To isolate proteins that directly bind to this compound from a cell lysate.[2][3]

Materials:

  • This compound (or a synthesized analog with a linker)

  • Affinity resin (e.g., NHS-activated Sepharose)

  • Cell lysate from the target organism

  • Wash and elution buffers

  • SDS-PAGE and mass spectrometry equipment

Procedure:

  • Immobilization: Covalently attach this compound to the affinity resin.

  • Binding: Incubate the immobilized this compound with the cell lysate to allow for protein binding.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by using a high concentration of free this compound or by changing the buffer conditions (e.g., pH, salt concentration).

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Protocol: Spontaneous Resistant Mutant Selection

Objective: To identify the gene(s) that, when mutated, confer resistance to this compound, often indicating the drug's target or a component of its pathway.

Materials:

  • Target microbial strain

  • Agar plates containing a high concentration of this compound (e.g., 4x to 10x MIC)

  • DNA extraction and sequencing reagents/services

Procedure:

  • Plate a high density of susceptible microbial cells (e.g., 10⁸-10⁹ cells) onto agar plates containing this compound.

  • Incubate the plates until resistant colonies appear.

  • Isolate and purify the resistant colonies.

  • Confirm the resistance phenotype by re-testing the MIC.

  • Extract genomic DNA from the resistant mutants and the wild-type strain.

  • Perform whole-genome sequencing to identify the mutations responsible for resistance.

  • Analyze the mutated genes to identify the likely target or pathway.

Phase 4: Target Validation and Pathway Analysis

The final phase involves confirming the interaction between this compound and its putative target and understanding the downstream consequences of this interaction.

Protocol: In Vitro Target Engagement Assay (e.g., Thermal Shift Assay)

Objective: To validate the direct binding of this compound to the purified putative target protein.

Materials:

  • Purified putative target protein

  • This compound

  • Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument

Procedure:

  • Mix the purified protein with varying concentrations of this compound.

  • Add the fluorescent dye.

  • Use a real-time PCR instrument to slowly increase the temperature and monitor the fluorescence.

  • Binding of this compound will stabilize the protein, resulting in a higher melting temperature (Tm).

  • Plot the change in Tm as a function of this compound concentration.

Protocol: Transcriptomic Analysis (RNA-Seq)

Objective: To obtain a global view of the cellular response to this compound treatment by analyzing changes in gene expression.

Materials:

  • Target cells

  • This compound

  • RNA extraction kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • Treat cells with this compound at a sub-lethal concentration for a defined period.

  • Isolate total RNA from treated and untreated cells.

  • Prepare libraries for RNA sequencing.

  • Sequence the libraries using an NGS platform.

  • Analyze the sequencing data to identify differentially expressed genes.

  • Perform pathway analysis to identify cellular pathways that are significantly affected by this compound treatment.

By following these detailed protocols, researchers can systematically and comprehensively elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

No In Vivo Studies Found for Saccharothrixin F in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no publicly available scientific literature detailing in vivo studies of Saccharothrixin F in animal models could be identified. Therefore, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

The core requirements for this request, including the summarization of quantitative data, provision of detailed experimental protocols, and visualization of signaling pathways, are contingent upon the existence of primary research data from such studies. Without these foundational studies, the necessary information to generate the requested content is unavailable.

Further research is required to evaluate the efficacy, safety, and mechanism of action of this compound in a living organism before standardized protocols and detailed application notes can be developed for the scientific community. Researchers interested in this compound are encouraged to perform initial in vivo assessments to generate the foundational data needed for future drug development efforts.

Troubleshooting & Optimization

Technical Support Center: Optimizing Fermentation for Saccharothrixin F Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for producing Saccharothrixin F.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing this compound production?

A1: The production of this compound, like many secondary metabolites from actinomycetes, is significantly influenced by a combination of nutritional and physical factors. Key parameters to control include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation.

Q2: Is there a known biosynthetic pathway for this compound?

A2: The complete biosynthetic pathway for this compound has not been fully elucidated in publicly available literature. However, research on similar compounds, Saccharothrixins D-M, has identified a type II polyketide synthase biosynthetic gene cluster, designated as sxn.[1] This suggests that this compound is likely an aromatic polyketide. Understanding this allows for targeted strategies to enhance production, such as precursor feeding.

Q3: What analytical methods are suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the quantification of this compound.[2][3][4] A reversed-phase C18 column is typically used with a suitable mobile phase, often a mixture of an organic solvent (like methanol or acetonitrile) and a buffer. Detection is commonly performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance. Mass spectrometry (LC-MS) can also be employed for more sensitive and specific detection and quantification.[3]

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Production Inappropriate medium composition.Employ the "One Strain-Many Compounds" (OSMAC) approach by systematically varying carbon and nitrogen sources.[1] Start with a basal medium and test different sugars (e.g., glucose, soluble starch) and nitrogen sources (e.g., soybean powder, yeast extract, peptone).[5]
Suboptimal pH.The optimal pH for secondary metabolite production in Saccharothrix species is often around 7.0.[5][6] Monitor and control the pH of the fermentation broth throughout the process. Consider using buffered media or automated pH control.
Incorrect fermentation temperature.The optimal temperature for antimicrobial production by Saccharothrix has been reported to be around 25°C.[5][6] Temperatures that are too high or too low can significantly reduce yield.
Poor aeration or agitation.Inadequate oxygen supply can limit the growth and secondary metabolism of aerobic actinomycetes. Optimize the rotary speed and the volume of medium in the flask to ensure sufficient oxygen transfer.[5][6][7] For bioreactors, adjust the agitation and aeration rates.[8][9]
Inconsistent Batch-to-Batch Yields Variability in inoculum quality.Standardize the inoculum preparation procedure. Use a consistent spore suspension or a vegetative culture of a specific age and cell density for inoculation.[5]
Contamination.Implement strict aseptic techniques throughout the entire process, from media preparation to fermentation and sampling. Regularly check for contamination by microscopy.
Foaming in the Fermentor High protein content in the medium.Add antifoaming agents at the beginning of the fermentation or as needed. Be cautious as some antifoams can affect cell growth or product recovery.
Difficulty in Product Extraction Inefficient cell lysis or product solubility.Test different organic solvents for extraction (e.g., ethyl acetate, n-butanol) to find the most effective one for this compound.[10] Sonication or other cell disruption methods may be necessary to release intracellular product.

Experimental Protocols

Media Optimization using the OSMAC (One Strain-Many Compounds) Approach

This protocol outlines a systematic approach to screen for optimal media components for this compound production.

a. Basal Medium Preparation:

Prepare a basal fermentation medium. A suitable starting point for Saccharothrix species is the SSY medium, which consists of:

ComponentConcentration (g/L)
Soybean powder20
Sucrose10
Soluble starch5
Yeast extract2
Protease peptone2
NaCl2
CaCO₃1
MgSO₄·7H₂O0.5
KH₂PO₄0.5
Reference:[5]

b. Variation of Carbon and Nitrogen Sources:

  • Prepare flasks with the basal medium.

  • In separate sets of flasks, replace the primary carbon source (sucrose and soluble starch) with other carbon sources (e.g., glucose, fructose, maltose) at equivalent carbon concentrations.

  • Similarly, in another set of flasks, replace the primary nitrogen sources (soybean powder, yeast extract, protease peptone) with other nitrogen sources (e.g., tryptone, casein hydrolysate, ammonium sulfate) at equivalent nitrogen concentrations.

  • Inoculate all flasks with a standardized inoculum of the Saccharothrix strain.

  • Incubate under consistent conditions (e.g., 25°C, 100 rpm).[5][6]

  • Harvest samples at regular intervals and analyze for this compound concentration using HPLC.

Fermentation Process in Shake Flasks
  • Prepare the optimized fermentation medium in 250 mL flasks, with a medium volume of 90 mL to ensure adequate aeration.[5][6]

  • Autoclave the flasks at 121°C for 20 minutes.

  • Inoculate each flask with a standardized spore suspension or vegetative culture of the Saccharothrix strain.

  • Incubate the flasks in a rotary shaker at 25°C with a rotary speed of 100 rpm.[5][6]

  • Monitor the fermentation by taking samples aseptically at regular intervals for pH measurement and analysis of this compound concentration.

Quantification of this compound by HPLC
  • Sample Preparation: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelium (after cell lysis) with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and an appropriate buffer.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_optimization Optimization Loop media_prep Media Preparation (Basal & OSMAC variations) fermentation Shake Flask Fermentation (Optimized Conditions) media_prep->fermentation inoculum_prep Inoculum Preparation (Spore suspension or vegetative culture) inoculum_prep->fermentation sampling Regular Sampling fermentation->sampling extraction Extraction of this compound sampling->extraction hplc HPLC Quantification extraction->hplc data_analysis Data Analysis hplc->data_analysis condition_adjustment Condition Adjustment data_analysis->condition_adjustment condition_adjustment->media_prep Refine Media condition_adjustment->fermentation Adjust Parameters

Caption: Experimental workflow for optimizing this compound production.

troubleshooting_logic cluster_media Media Composition cluster_conditions Fermentation Conditions cluster_process Process Integrity start Low this compound Yield check_media Review Medium Components (Carbon, Nitrogen Sources) start->check_media check_ph Verify pH (Target ~7.0) start->check_ph check_inoculum Standardize Inoculum start->check_inoculum osmac Implement OSMAC Strategy check_media->osmac osmac->start Re-evaluate check_temp Verify Temperature (Target ~25°C) check_ph->check_temp check_aeration Check Aeration/Agitation check_temp->check_aeration check_aeration->start Re-evaluate check_contamination Check for Contamination check_inoculum->check_contamination check_contamination->start Re-evaluate

Caption: Troubleshooting logic for low this compound yield.

putative_biosynthetic_pathway precursors Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) pks Type II Polyketide Synthase (sxn gene cluster) precursors->pks polyketide Aromatic Polyketide Intermediate pks->polyketide tailoring Tailoring Enzymes (Oxidoreductases, Glycosyltransferases, etc.) polyketide->tailoring saccharothrixin_f This compound tailoring->saccharothrixin_f

Caption: Putative biosynthetic pathway for this compound.

References

Technical Support Center: Optimizing Saccharothrixin F Production from Saccharothrix sp. D09

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Saccharothrixin F from Saccharothrix sp. D09 cultures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield important?

A1: this compound is a member of the angucycline class of aromatic polyketides, which are known for their diverse and potent biological activities, including antibacterial and anti-inflammatory properties.[1] Optimizing its yield from Saccharothrix sp. D09 is crucial for enabling further research into its therapeutic potential and for developing scalable production methods for potential clinical applications.

Q2: What is the "One Strain, Many Compounds" (OSMAC) approach and how does it apply to this compound production?

A2: The "One Strain, Many Compounds" (OSMAC) approach is a strategy used to induce the production of diverse secondary metabolites from a single microbial strain by varying cultivation parameters.[1][2] For Saccharothrix sp. D09, altering the composition of the culture medium can activate different biosynthetic gene clusters, leading to the production of a variety of Saccharothrixin compounds, including this compound.[1] This method is a cornerstone for exploring the full biosynthetic potential of this strain.

Q3: What are the typical fermentation parameters for Saccharothrix species?

A3: While optimal conditions vary between species, typical fermentation parameters for Saccharothrix include a temperature range of 28-30°C, a pH between 6.0 and 8.0, and aerobic conditions maintained by shaking at 150-250 rpm. The fermentation duration can range from 5 to 14 days.[3]

Q4: How can I extract this compound from the culture broth?

A4: A common method for extracting angucyclines like this compound involves solvent extraction. After separating the mycelium from the culture broth by centrifugation, the supernatant can be extracted with an organic solvent such as ethyl acetate or n-butanol.[3] The organic phase is then concentrated to yield the crude extract containing this compound, which can be further purified using chromatographic techniques.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no this compound production Inappropriate culture medium- Utilize the OSMAC approach by testing different media compositions. Vary carbon and nitrogen sources, as well as trace elements. - Ensure all media components are of high quality and correctly prepared.
Suboptimal fermentation parameters- Optimize temperature, pH, and agitation speed. A design of experiments (DoE) approach can systematically identify the best conditions. - Monitor and control pH throughout the fermentation, as secondary metabolite production is often pH-dependent.
Poor inoculum quality- Use a fresh and actively growing seed culture for inoculation. - Optimize the age and volume of the inoculum.
Inconsistent yields between batches Variability in raw materials- Source high-purity and consistent batches of media components. - Prepare media in large batches to minimize variation.
Fluctuations in fermentation conditions- Ensure precise control and monitoring of temperature, pH, and dissolved oxygen levels in the fermenter. - Calibrate all monitoring equipment regularly.
Difficulty in extracting this compound Inefficient solvent extraction- Test different organic solvents (e.g., ethyl acetate, n-butanol, dichloromethane) to find the most effective one for this compound. - Optimize the solvent-to-broth ratio and the number of extraction steps.
Degradation of the compound- Perform extraction at a lower temperature to minimize degradation. - Analyze the stability of this compound at different pH values to optimize the extraction pH.

Quantitative Data on Culture Media Impact

The "One Strain, Many Compounds" (OSMAC) approach has been successfully applied to Saccharothrix sp. D09, leading to the discovery of a range of Saccharothrixins. While specific yield data for this compound across different media is not publicly available, the following table summarizes the different media that were used to elicit the production of various secondary metabolites from this strain. Researchers can use this as a starting point for their own optimization experiments.

Medium IDBase MediumKey ComponentsObserved Outcome for Saccharothrix sp. D09
M1ISP2Malt extract, Yeast extract, DextroseProduction of various known and novel angucyclines.
M2Bennett'sYeast extract, Beef extract, Casein, GlucoseAltered metabolite profile compared to ISP2.
M3A1Soluble starch, Yeast extract, Peptone, K₂HPO₄, MgSO₄·7H₂OInduction of different sets of secondary metabolites.
M4TCGTryptone, Casein, GlucoseFurther diversification of produced compounds.
M5SFMSoy flour, MannitolElicited the production of specific Saccharothrixin derivatives.
M6GYMGlucose, Yeast extract, Malt extractVariation in the relative abundance of different Saccharothrixins.

Note: The exact quantitative yields for this compound in these media are not specified in the available literature. The table is based on the principles of the OSMAC approach as applied to Saccharothrix sp. D09.

Experimental Protocols

Inoculum Preparation
  • Prepare a seed culture medium (e.g., ISP2 broth: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose).

  • Inoculate a 250 mL flask containing 50 mL of the seed medium with a loopful of Saccharothrix sp. D09 from a fresh agar plate.

  • Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days until good growth is observed.

Fermentation for this compound Production
  • Prepare the desired production medium (refer to the table above for starting points) and dispense 100 mL into 500 mL Erlenmeyer flasks.

  • Inoculate the production flasks with 5-10% (v/v) of the seed culture.

  • Incubate the flasks at 28-30°C on a rotary shaker at 200-250 rpm for 7-14 days.

  • Monitor the culture periodically for growth (e.g., by measuring packed mycelial volume) and pH.

Extraction of this compound
  • After the fermentation period, harvest the culture broth.

  • Separate the mycelium from the supernatant by centrifugation at 8,000-10,000 rpm for 15-20 minutes.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 5-10 minutes.

  • Allow the layers to separate and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Visualizations

This compound Biosynthetic Pathway

This compound, as an angucycline, is synthesized via a type II polyketide synthase (PKS) pathway. The general scheme involves the assembly of a polyketide chain from acetate units, followed by a series of cyclization and modification reactions.

Saccharothrixin_F_Biosynthesis Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclase Aromatase/Cyclase Polyketide_Chain->Cyclase Angucyclinone_Core Angucyclinone Core Structure Cyclase->Angucyclinone_Core Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, etc.) Angucyclinone_Core->Tailoring_Enzymes Saccharothrixin_F This compound Tailoring_Enzymes->Saccharothrixin_F

Caption: Generalized biosynthetic pathway of this compound.

Experimental Workflow for Yield Improvement

The following workflow outlines the systematic approach to enhancing this compound production.

Yield_Improvement_Workflow Strain_Activation Strain Activation (Saccharothrix sp. D09) OSMAC_Screening OSMAC Screening (Multiple Media) Strain_Activation->OSMAC_Screening Fermentation Small-Scale Fermentation OSMAC_Screening->Fermentation Extraction Extraction of Secondary Metabolites Fermentation->Extraction Analysis Analysis (e.g., HPLC) Quantify this compound Extraction->Analysis Optimization Optimization of Fermentation Parameters (pH, Temp, etc.) Analysis->Optimization Identify Best Conditions Optimization->Fermentation Iterative Improvement Scale_Up Scale-Up Fermentation Optimization->Scale_Up

Caption: Workflow for optimizing this compound yield.

References

Technical Support Center: Polyketide Compound Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polyketide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polyketide compounds?

A1: Researchers often face several challenges during polyketide purification. These include the inherent instability of the compounds, which can lead to degradation, and low yields from fermentation or extraction processes.[1] Many polyketides exist as complex mixtures of structurally similar analogs or isomers, making separation difficult.[2] Additionally, issues like low expression levels of polyketide synthase (PKS) enzymes can contribute to poor yields.[3]

Q2: What are the initial steps for extracting polyketides from a fermentation broth?

A2: The initial extraction typically involves separating the mycelia and solid media from the liquid broth. The broth and/or the biomass are then extracted with an organic solvent like ethyl acetate or methanol.[2][4] The choice of solvent depends on the polarity of the target polyketide. The resulting crude extract is then concentrated under reduced pressure to yield a gum or residue that can be subjected to further chromatographic purification.[2]

Q3: Which chromatographic techniques are most effective for polyketide purification?

A3: A multi-step chromatographic approach is usually necessary. Common techniques include:

  • Column Chromatography: Often used for initial fractionation of the crude extract. Stationary phases like silica gel, C8, or C18 reversed-phase silica are common.[2][5]

  • Size-Exclusion Chromatography (SEC): Using resins like Sephadex LH-20 is effective for separating compounds based on size and for removing smaller impurities.[2][5]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are crucial for final purification steps to isolate pure compounds from complex mixtures.[5]

Q4: How can I deal with the instability of polyketide compounds during purification?

A4: Polyketide instability can be mitigated by working at low temperatures (e.g., 4°C) during chromatography and storage.[6] Some compounds are sensitive to light and ambient temperatures, which can cause isomerization, so protection from light is crucial.[7] The pH of buffers should also be carefully controlled, as some polyketides are prone to hydrolysis.[6]

Troubleshooting Guides

Problem 1: Low Yield of Purified Polyketide

Q: I am consistently getting a very low yield of my target polyketide after purification. What are the potential causes and solutions?

A: Low yields are a frequent issue in polyketide purification. The problem can stem from the initial production or degradation during purification. Here are some potential solutions:

  • Optimize Fermentation Conditions: Ensure that the culture conditions (media, temperature, agitation) are optimal for the production of your target polyketide.[8]

  • Prevent Degradation: Polyketides can be sensitive to pH, temperature, and light.[6][7]

    • Maintain a stable pH throughout the extraction and purification process.

    • Perform purification steps at 4°C whenever possible.[6]

    • Protect samples from direct light, especially if your compound has light-sensitive functional groups.[7]

  • Minimize Proteolysis (for PKS enzymes): If you are purifying the polyketide synthase enzymes themselves, proteolysis in the host bacteria can be an issue. Ensure protease inhibitors are used during cell lysis.[9]

  • Improve Extraction Efficiency: The choice of extraction solvent is critical. Experiment with different solvents or solvent mixtures to ensure efficient extraction of the target compound from the biomass or fermentation broth.[2][4]

Problem 2: Difficulty Separating Structurally Similar Polyketides/Isomers

Q: My sample contains a mixture of very similar polyketide analogs or isomers that are co-eluting during chromatography. How can I improve their separation?

A: Separating structurally similar compounds requires high-resolution techniques and careful method development.

  • Optimize HPLC Conditions:

    • Column Choice: Use high-resolution analytical or semi-preparative columns with smaller particle sizes.

    • Mobile Phase: Experiment with different solvent systems and gradients. A shallow gradient can often improve the resolution of closely eluting peaks. Sometimes, a change in the organic modifier (e.g., from acetonitrile to methanol) or the addition of a small amount of a third solvent can alter selectivity.[10]

    • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution.

  • Sequential Chromatography: Do not rely on a single chromatographic step. A common strategy is to use an initial separation based on polarity (e.g., reversed-phase C18) followed by a different separation mechanism, such as normal-phase chromatography or size-exclusion chromatography.[2][4]

  • Alternative Techniques: For certain isomers, specialized chromatographic methods or different techniques might be necessary. Issues with separating E/Z isomers have been noted, where even multiple types of column chromatography proved ineffective, requiring very specific solvent systems for partial separation.[2]

Quantitative Data on Polyketide Purification

The following table summarizes purification data from published studies, illustrating typical yields and methodologies.

CompoundStarting MaterialExtraction SolventsPurification MethodsFinal YieldReference
(2Z)-cillifuranone108.6 g (dry weight) of fungal platesMethanol, CH₂Cl₂C₈ reversed-phase CC, Sephadex LH20, Silica gel CC0.9 mg[2]
Pachybasin5.01 g (crude extract)Methanol, CH₂Cl₂C₈ reversed-phase CC, Sephadex LH-20, Diol-bonded silica gel CC20 mg[2]
Epicocconigrone A (1)22.5 g (crude residue)Ethyl AcetateSilica gel CC, Sephadex LH-204 mg[4]
Compound 722.5 g (crude residue)Ethyl AcetateSilica gel CC, Sephadex LH-2010 mg[4]

Experimental Protocols

Protocol 1: General Extraction and Initial Fractionation of Fungal Polyketides

This protocol is a generalized procedure based on common methods for extracting polyketides from fungal cultures.[2][4]

  • Harvesting and Extraction:

    • Grow the fungal strain on a solid substrate medium (e.g., rice or PDA plates) for the designated time.

    • Freeze-dry the entire culture (mycelia and substrate).

    • Extract the dried material sequentially with methanol (2x volume) and then dichloromethane (CH₂Cl₂, 2x volume). Combine the organic extracts.

  • Concentration:

    • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude gum or residue.

  • Initial Fractionation (Reversed-Phase Column Chromatography):

    • Pre-fractionate the crude residue using C8 or C18 reversed-phase column chromatography.

    • Elute with a stepwise gradient of increasing methanol in water (e.g., starting from 10% MeOH in H₂O to 100% MeOH).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to pool fractions containing compounds of interest.

  • Further Purification:

    • Subject the pooled fractions to further chromatographic steps, such as Sephadex LH-20 (eluting with methanol) followed by silica gel column chromatography with a suitable solvent system (e.g., a hexane/ethyl acetate gradient).[2][4]

Protocol 2: Purification of Acyl Carrier Proteins (ACPs) from PKS Systems

This protocol provides steps for purifying Acyl Carrier Proteins (ACPs), which are essential components of Polyketide Synthases (PKSs).[6] This is often a prerequisite for in vitro studies of polyketide biosynthesis.

  • Expression and Lysis:

    • Express the recombinant ACP (with a His-tag or Strep-tag) in E. coli.

    • Harvest cells by centrifugation and resuspend the pellet in a suitable lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 17,000 x g) for 45 minutes to remove cell debris.[11]

  • Affinity Chromatography:

    • If using a His-tagged protein, apply the supernatant to a Ni-NTA affinity column.

    • Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the ACP with an elution buffer containing a high concentration of imidazole.

  • Size-Exclusion Chromatography (SEC):

    • For further purification and to ensure proper folding, subject the eluted ACP to SEC.

    • Prepare the sample for SEC by filtering it through a 0.2 µm filter.

    • Run the chromatography at 4°C on a column equilibrated with a suitable buffer (e.g., ACP buffer: 50 mM sodium phosphate, pH 7.6).[6]

  • Analysis:

    • Analyze the purity of the final ACP sample using SDS-PAGE or urea-PAGE.[6]

Visualizations

Workflow and Troubleshooting Diagrams

Polyketide_Purification_Workflow General Workflow for Polyketide Purification cluster_extraction Extraction & Concentration cluster_purification Multi-Step Purification cluster_analysis Analysis & Characterization Fermentation Fermentation Broth / Solid Culture Extraction Solvent Extraction (e.g., Ethyl Acetate, MeOH) Fermentation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chrom Initial Fractionation (e.g., Silica, C18 Column) Crude_Extract->Column_Chrom SEC Size-Exclusion Chromatography (e.g., Sephadex LH-20) Column_Chrom->SEC HPLC Final Purification (Reversed-Phase or Normal-Phase HPLC) SEC->HPLC Pure_Compound Pure Polyketide HPLC->Pure_Compound Analysis Purity Check (HPLC, LC-MS) Structure Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: A generalized workflow for the extraction and purification of polyketide compounds.

Troubleshooting_Decision_Tree Troubleshooting Common Polyketide Purification Issues Start Problem Encountered Problem_LowYield Is the final yield too low? Start->Problem_LowYield Problem_Purity Is the compound impure or a mixture? Start->Problem_Purity Check_Production Check Fermentation / Expression Conditions Problem_LowYield->Check_Production Yes Optimize_HPLC Optimize HPLC: - Use shallow gradient - Change mobile phase - Reduce flow rate Problem_Purity->Optimize_HPLC Yes Check_Degradation Assess Compound Stability (Temp, Light, pH) Check_Production->Check_Degradation Check_Extraction Optimize Extraction Solvents & Method Check_Degradation->Check_Extraction Solution Improved Result Check_Extraction->Solution Multi_Step Implement Sequential Chromatography (e.g., RP-HPLC -> SEC) Optimize_HPLC->Multi_Step Change_Column Try a Different Stationary Phase (e.g., Normal Phase, Chiral) Multi_Step->Change_Column Change_Column->Solution

Caption: A decision tree for troubleshooting low yield and purity issues.

PKS_Biosynthesis_Pathway Simplified Polyketide Biosynthesis Pathway (Type I PKS) cluster_PKS Polyketide Synthase (PKS) Module Starter Starter Unit (e.g., Acetyl-CoA) KS KS (Ketosynthase) Starter->KS Extender Extender Unit (e.g., Malonyl-CoA) AT AT (Acyltransferase) Extender->AT ACP ACP (Acyl Carrier Protein) KS->ACP Condensation AT->ACP Loads Extender Modification Optional Modifications (KR, DH, ER domains) ACP->Modification Chain_Release Chain Release (Thioesterase) Modification->Chain_Release Polyketide Polyketide Scaffold Chain_Release->Polyketide

Caption: The core steps of polyketide chain elongation by a Type I PKS module.

References

Overcoming low solubility of Saccharothrixin F in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Saccharothrixin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a polyketide compound with known antibacterial and anti-inflammatory properties.[1] Its complex and largely hydrophobic structure contributes to its low solubility in aqueous solutions, which can pose significant challenges for in vitro assays, formulation development, and achieving therapeutic concentrations in vivo.

Q2: What are the initial steps to assess the solubility of this compound?

The first step is to perform a preliminary solubility test. This typically involves adding a small, known amount of this compound to a specific volume of your aqueous buffer (e.g., phosphate-buffered saline, cell culture media) and observing for complete dissolution. For a more quantitative assessment, the shake-flask method is considered the gold standard.[2]

Q3: What are the common strategies to improve the aqueous solubility of this compound?

Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound. These include:

  • Co-solvents: Utilizing a water-miscible organic solvent to increase the solubilizing capacity of the aqueous solution.

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.

  • Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes with the hydrophobic molecule, enhancing its aqueous compatibility.[3]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound upon addition to aqueous buffer. Low intrinsic solubility of the compound in the chosen buffer.1. Attempt to dissolve in a small amount of a co-solvent like DMSO or ethanol before adding it to the aqueous buffer. 2. Evaluate the effect of pH on solubility by testing a range of buffers. 3. Consider using a formulation aid such as cyclodextrins.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Prepare a stock solution in an appropriate co-solvent and ensure complete dissolution before further dilution. 2. Determine the maximum tolerated co-solvent concentration for your experimental system to avoid artifacts. 3. Use a solubilization technique that provides a stable solution, such as cyclodextrin complexation.
Difficulty in preparing a concentrated stock solution. The chosen solvent has limited capacity to dissolve this compound.1. Test a panel of pharmaceutically acceptable co-solvents to identify one with higher solubilizing power. 2. A combination of co-solvents and gentle heating may improve solubility, but stability should be monitored.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of solubility enhancement experiments.

Table 1: Solubility of this compound in Different Co-solvent Systems

Co-solventConcentration (% v/v)Apparent Solubility of this compound (µg/mL)
None (Water)0< 1
DMSO115
DMSO585
Ethanol110
Ethanol560
PEG 40018
PEG 400555

Table 2: Effect of pH on the Solubility of this compound

pHBuffer SystemApparent Solubility of this compound (µg/mL)
5.0Acetate Buffer2
6.0Phosphate Buffer5
7.4Phosphate-Buffered Saline8
8.0Tris Buffer15
9.0Borate Buffer25

Table 3: Enhancement of this compound Solubility with Cyclodextrins

Cyclodextrin TypeConcentration (mM)Apparent Solubility of this compound (µg/mL)
None0< 1
β-Cyclodextrin550
β-Cyclodextrin10120
HP-β-Cyclodextrin580
HP-β-Cyclodextrin10250

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the desired aqueous solution (e.g., water, buffer) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Improving Solubility with a Co-solvent
  • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • To prepare a working solution, add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • The final concentration of the co-solvent should be kept to a minimum and be below the level that could cause toxicity or other artifacts in the intended application.[4]

Protocol 3: Enhancing Solubility through pH Adjustment
  • Prepare a series of buffers with different pH values (e.g., from pH 4 to 10).

  • Add an excess amount of this compound to each buffer.

  • Follow the shake-flask method (Protocol 1) for each pH condition.

  • Determine the concentration of dissolved this compound at each pH to identify the optimal pH range for solubility.

Protocol 4: Cyclodextrin Complexation
  • Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-cyclodextrin) at various concentrations.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Follow the shake-flask method (Protocol 1) for each cyclodextrin concentration.

  • Quantify the dissolved this compound to determine the extent of solubility enhancement.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_analysis Analysis & Outcome start Low Solubility of This compound cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) start->cosolvent ph_adjust pH Adjustment start->ph_adjust cyclodextrin Cyclodextrin Complexation start->cyclodextrin analysis Solubility Measurement (Shake-Flask, HPLC) cosolvent->analysis ph_adjust->analysis cyclodextrin->analysis outcome Enhanced Aqueous Solubility analysis->outcome

Caption: Experimental workflow for enhancing the solubility of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) nfkb->cytokines Transcription saccharothrixin This compound saccharothrixin->tak1 Inhibition saccharothrixin->ikk Inhibition

Caption: Proposed anti-inflammatory signaling pathway inhibited by this compound.

References

Stability of Saccharothrixin F under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Saccharothrixin F under various storage conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

A1: this compound is an extensively oxygenated natural product belonging to the saccharothrixin class. It is known to exhibit both antibacterial and anti-inflammatory properties.

Q2: What are the general factors that can affect the stability of this compound?

A2: Like many natural products, the stability of this compound can be influenced by several environmental factors. These include temperature, humidity, light exposure, and pH of the solution.[1] Degradation can occur through processes such as hydrolysis and oxidation.

Q3: How should I store my solid (lyophilized) this compound?

A3: For long-term storage, it is recommended to store solid this compound in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.

Q4: What is the recommended solvent for dissolving this compound?

A4: The choice of solvent can impact stability. It is advisable to consult the supplier's datasheet for recommended solvents. For biological assays, sterile, high-purity solvents like DMSO or ethanol are commonly used. Prepare solutions fresh for each experiment whenever possible.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The stability of this compound can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the parent compound and detecting any degradation products.[2] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in my assay. Degradation of this compound due to improper storage or handling.- Prepare fresh solutions of this compound for each experiment.- Ensure the storage conditions of the stock solution are appropriate (low temperature, protected from light).- Check the pH of your assay buffer, as extreme pH can cause degradation.
Appearance of unexpected peaks in my HPLC chromatogram. Chemical degradation of this compound.- Analyze a freshly prepared standard of this compound to confirm its retention time.- If new peaks are present in older samples, it is likely that degradation has occurred.- Consider performing stress testing (e.g., exposure to acid, base, heat, or light) to identify potential degradation products.
Precipitation of this compound in my aqueous buffer. Poor solubility of this compound in the chosen buffer.- Try using a co-solvent (e.g., a small percentage of DMSO or ethanol) to increase solubility.- Gently warm the solution or use sonication to aid dissolution, but be mindful of potential temperature-induced degradation.

Stability Data (Hypothetical)

Disclaimer: The following data is hypothetical and for illustrative purposes only, due to the lack of publicly available stability data for this compound. Researchers should perform their own stability studies to determine the shelf-life under their specific experimental conditions.

Table 1: Hypothetical Stability of this compound in Solution (1 mg/mL in DMSO) at Different Temperatures

Storage Temperature (°C)% Purity after 1 week% Purity after 4 weeks% Purity after 12 weeks
25 (Room Temperature)95.2%88.5%75.1%
4 (Refrigerated)99.1%97.8%95.3%
-20 (Frozen)99.8%99.5%99.2%

Table 2: Hypothetical Effect of pH on this compound Stability in Aqueous Buffer (10 µg/mL) after 24 hours at 25°C

pH% Remaining this compound
3.0 (Acidic)85.7%
7.4 (Neutral)98.2%
9.0 (Basic)72.4%

Experimental Protocols

Protocol: General Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired storage buffer (e.g., phosphate-buffered saline, cell culture medium) to the final experimental concentration.

    • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., different temperatures, light/dark conditions).

  • Storage:

    • Store the vials under the defined conditions. For example, for temperature stability, store at 25°C, 4°C, and -20°C. For photostability, expose one set of samples to a controlled light source while keeping a parallel set in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

    • Analyze the samples by a validated HPLC method. A typical method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid. Detection is typically done using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of this compound in each chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) samples Prepare Stability Samples (Dilute in desired buffer) stock->samples temp Temperature (25°C, 4°C, -20°C) light Light Exposure (Light vs. Dark) ph pH Variation (Acidic, Neutral, Basic) sampling Sample at Time Points (0, 24h, 1wk, etc.) temp->sampling light->sampling ph->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Remaining, Degradants) hplc->data

Caption: Workflow for a typical stability study of this compound.

Hypothetical_Anti_Inflammatory_Pathway cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway for this compound stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor jak JAK receptor->jak stat1 STAT1 jak->stat1 p_stat1 p-STAT1 stat1->p_stat1 sacch_f This compound sacch_f->jak Inhibition nucleus Nucleus p_stat1->nucleus transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines

Caption: Hypothetical inhibitory action of this compound on the JAK/STAT1 signaling pathway.

References

Troubleshooting common issues in bioassays for natural products.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in bioassays for natural products. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Poor Reproducibility

Q: My results are not consistent between experiments. What are the common causes and solutions for poor reproducibility?

A: Poor reproducibility in cell-based assays is a common challenge that can stem from several factors.[1][2] To ensure data reliability, it's crucial to address potential sources of variability.[1]

  • Cell-related issues:

    • Inconsistent Cell Seeding: Uneven cell distribution in microplates can lead to significant variations. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences between wells.[3]

    • Cell Passage Number: The passage number of your cell line can influence experimental outcomes.[4] It is advisable to use cells within a consistent and low passage range for all experiments.

    • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and metabolism, leading to unreliable results. Regularly test your cell cultures for mycoplasma.

  • Reagent and Compound-related issues:

    • Inconsistent Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and brought to room temperature before use.

    • Compound Stability: Natural product extracts can be complex mixtures with varying stability. Store extracts appropriately, protected from light and at the correct temperature, to prevent degradation.

  • Assay Procedure-related issues:

    • Inconsistent Incubation Times: Ensure consistent incubation times for all plates and experiments.[3] Stagger the addition of reagents if necessary to maintain uniform incubation periods.

    • Improper Washing Steps: Inconsistent washing can leave residual compounds or reagents that interfere with the assay. Verify the performance of your plate washer and ensure all wells are washed equally.[3]

    • Pipetting Errors: Inaccurate pipetting can introduce significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

2. High Background Noise

Q: I am observing high background signals in my assay. What could be the cause and how can I reduce it?

A: High background in an ELISA or other absorbance/fluorescence-based assays can obscure the true signal and reduce the sensitivity of your assay.[5] Common causes include issues with plate blocking, washing, and reagent integrity.

  • Insufficient Blocking: Inadequate blocking of the microplate can lead to non-specific binding of antibodies or other reagents. To mitigate this, you can try increasing the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extending the blocking incubation time.[5]

  • Ineffective Washing: Poor washing can leave behind unbound reagents that contribute to high background. Increase the number of wash steps or include a brief soaking step between washes.[5]

  • Reagent Contamination: Contamination of buffers or substrates with the analyte or other interfering substances can elevate the background signal.[5] Always use fresh, high-quality reagents.

  • Natural Product Interference: Some natural products are colored or fluorescent, which can directly interfere with absorbance or fluorescence readings.[6] To correct for this, run parallel control wells containing the natural product in media without cells and subtract this background absorbance from your experimental wells.[7]

3. False Positives and False Negatives

Q: How can I identify and avoid false positives and false negatives in my natural product screening?

A: False positives and negatives are significant hurdles in natural product drug discovery, often caused by compounds that interfere with the assay technology rather than interacting with the biological target.[6]

  • Pan-Assay Interference Compounds (PAINS): PAINS are compounds that appear as "hits" in multiple assays through various mechanisms like fluorescence, aggregation, or redox activity.[6] Several computational tools and databases can help identify potential PAINS based on their chemical substructures.

  • Compound Aggregation: Some compounds form aggregates at higher concentrations, which can sequester and inhibit enzymes, leading to false-positive results.[6] This can sometimes be identified by a steep activity curve. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help disrupt these aggregates.

  • Fluorescence Interference: Natural products that are inherently fluorescent can cause false positives in fluorescence-based assays.[6] It is crucial to measure the intrinsic fluorescence of the compounds at the assay's excitation and emission wavelengths and subtract it from the final reading.

  • Chelation: Some natural products can chelate essential metal ions in the assay buffer or culture medium, leading to indirect inhibition of metalloenzymes or cellular toxicity, resulting in false positives.[6]

  • Precipitation: Poor solubility of a natural product can lead to its precipitation out of solution, reducing its effective concentration and causing false-negative results.[6] Ensure your compounds are fully dissolved in the assay buffer.

4. Cytotoxicity of Natural Products

Q: My natural product extract is showing high cytotoxicity even at low concentrations. How can I manage this?

A: Many natural products possess inherent cytotoxic properties, which can be the desired effect in anticancer screenings but problematic in other bioassays.

  • Dose-Response Analysis: Perform a dose-response experiment to determine the concentration range where the extract exhibits its desired biological activity without causing excessive cell death.

  • Solvent Toxicity: The solvent used to dissolve the natural product (e.g., DMSO) can also be toxic to cells at high concentrations. Ensure the final solvent concentration in your assay is below the toxic threshold for your cell line (typically <0.5% for DMSO).

  • Extract Complexity: Crude extracts contain a multitude of compounds, some of which may be highly cytotoxic. Bioassay-guided fractionation can help to isolate the active, non-cytotoxic compound from the cytotoxic components.

  • Assay-Specific Cytotoxicity: Some compounds may be cytotoxic only under specific assay conditions. Consider using alternative, less sensitive cell lines or modifying the assay protocol to reduce cytotoxicity.

Data Presentation

Table 1: Typical Concentration Ranges for Natural Product Extracts in Cytotoxicity Assays

Cell Line TypeTypical Starting ConcentrationSerial Dilution Factor
Cancer Cell Lines100 - 1000 µg/mL2 to 10-fold
Normal (non-cancerous) Cell Lines50 - 500 µg/mL2 to 10-fold

Note: These are general ranges and the optimal concentration should be determined experimentally for each extract and cell line.

Table 2: Interpretation of IC50 Values for Natural Product Extracts in Cytotoxicity Assays

IC50 Value (µg/mL)Interpretation
< 20-30Considered highly active (potential for further investigation)[8][9][10]
30 - 100Moderately active[10]
> 100Generally considered inactive[10]

Note: These thresholds are guidelines and can vary depending on the specific assay and therapeutic target.

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol is for determining the cytotoxicity of a natural product extract against a chosen cell line in a 96-well plate format.[7][11][12][13]

  • Materials:

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom sterile microplates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the natural product extract in culture medium. Remove the old medium from the wells and add 100 µL of the diluted extracts. Include a vehicle control (medium with the same concentration of solvent used for the extract) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

    • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][11] Incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7][11]

    • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[7] Read the absorbance at 570 nm using a microplate reader.[7][11]

2. Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for an enzyme inhibition assay. Specific conditions will need to be optimized for the particular enzyme and substrate.[14][15][16]

  • Materials:

    • Purified enzyme

    • Enzyme-specific substrate

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

    • Natural product extract (inhibitor)

    • Positive control inhibitor

    • 96-well microplate (UV-transparent if necessary)

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare solutions of the enzyme, substrate, and natural product extract in the assay buffer.

    • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • Natural product extract at various concentrations

      • Enzyme solution

    • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

    • Data Analysis: Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

3. Broth Microdilution Antimicrobial Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a natural product extract against a specific bacterial strain.[17][18][19]

  • Materials:

    • Bacterial culture in logarithmic growth phase

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Natural product extract

    • Positive control antibiotic (e.g., ampicillin, tetracycline)

    • Sterile 96-well microplates

    • Incubator (37°C)

    • Resazurin solution (optional, as a viability indicator)

  • Procedure:

    • Prepare Extract Dilutions: In a 96-well plate, perform a two-fold serial dilution of the natural product extract in MHB. The final volume in each well should be 50 µL.

    • Inoculum Preparation: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microplate, bringing the total volume to 100 µL. Include a growth control (bacteria in MHB without extract) and a sterility control (MHB only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Determine MIC: The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth. If using resazurin, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Mandatory Visualizations

TroubleshootingWorkflow Start Inconsistent or Unexpected Bioassay Results CheckReproducibility Is the issue poor reproducibility? Start->CheckReproducibility CheckBackground Is there high background noise? CheckReproducibility->CheckBackground No ReproducibilitySolutions Review: - Cell seeding consistency - Reagent preparation - Incubation times - Pipetting technique CheckReproducibility->ReproducibilitySolutions Yes CheckFalsePosNeg Are you suspecting false positives/negatives? CheckBackground->CheckFalsePosNeg No BackgroundSolutions Investigate: - Insufficient blocking - Ineffective washing - Reagent contamination - Compound interference CheckBackground->BackgroundSolutions Yes CheckCytotoxicity Is unexpected a problem? CheckFalsePosNeg->CheckCytotoxicity No FalsePosNegSolutions Consider: - PAINS analysis - Compound aggregation - Fluorescence interference - Chelation effects CheckFalsePosNeg->FalsePosNegSolutions Yes CytotoxicitySolutions Address: - Dose-response analysis - Solvent toxicity - Bioassay-guided fractionation CheckCytotoxicity->CytotoxicitySolutions Yes End Optimized Bioassay CheckCytotoxicity->End No ReproducibilitySolutions->End BackgroundSolutions->End FalsePosNegSolutions->End CytotoxicitySolutions->End

Caption: A decision tree for troubleshooting common bioassay issues.

ExperimentalWorkflow Prep Prepare Natural Product Extract Treatment Treat with Extract (Dose-Response) Prep->Treatment CellCulture Culture and Seed Cells/Prepare Enzyme CellCulture->Treatment Incubation Incubate Treatment->Incubation Assay Perform Bioassay (e.g., MTT, Enzyme Inhibition) Incubation->Assay DataCollection Collect Data (e.g., Absorbance) Assay->DataCollection Analysis Analyze Data (Calculate IC50) DataCollection->Analysis Interpretation Interpret Results Analysis->Interpretation

Caption: A generalized workflow for a natural product bioassay.

SignalingPathway Ligand Natural Product (Ligand) Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor (e.g., AP-1) Kinase3->TranscriptionFactor Response Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->Response

Caption: A simplified diagram of a generic signaling pathway.

References

Addressing variability in antibacterial assay results for Saccharothrixin F.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in antibacterial assay results for Saccharothrixin F. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Streptothricins, the class of antibiotics to which this compound belongs?

Streptothricin F is a member of the streptothricin class of antibiotics. These antibiotics are known to be bactericidal and are effective against highly drug-resistant gram-negative bacteria.[1] Their mechanism of action involves interaction with the 30S subunit of the 70S ribosome, which can lead to miscoding and inhibition of protein synthesis.[1]

Q2: What are some common sources of variability in antibacterial susceptibility testing?

Variability in antibacterial susceptibility testing can arise from several factors. These include the preparation of the bacterial inoculum, the growth medium used, incubation conditions (time, temperature, atmosphere), and the intrinsic properties of the tested compound, such as its solubility and stability.[2][3][4] For natural products like this compound, the complexity of the extract can also contribute to inconsistent results.[5]

Q3: What is a typical Minimum Inhibitory Concentration (MIC) range for a natural product to be considered a significant antimicrobial agent?

While MIC values for conventional antibiotics are typically low (ranging from 0.01 to 10 µg/mL), plant-derived compounds are often considered to have significant antimicrobial activity if their MICs are between 100 and 1000 µg/mL.[3][6] Some researchers propose even stricter cutoffs, with MICs below 100 µg/mL for extracts and below 10 µg/mL for isolated compounds to be considered significant.[3]

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in this compound antibacterial assay results.

Problem Potential Cause Recommended Solution
Inconsistent MIC values between experiments Inoculum size variation: An incorrect bacterial concentration can significantly impact MIC results.[3]Standardize the inoculum preparation. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Perform colony counts on a subset of the inoculum to verify the concentration.
Incubation conditions: Fluctuations in temperature or incubation time can affect bacterial growth and, consequently, MIC values.[2]Ensure consistent incubation at the optimal temperature for the test organism (e.g., 35-37°C for most common pathogens) for a standardized period (typically 16-20 hours for broth microdilution).[7]
Media composition: The type of culture medium can influence the activity of the antibiotic.[2] Cation concentrations, for example, can affect the potency of some antimicrobials.Use a standardized, recommended medium for susceptibility testing, such as Mueller-Hinton Broth (MHB). Ensure the pH of the medium is within the recommended range (typically 7.2-7.4).[7]
No zone of inhibition in a disk diffusion assay Poor solubility of this compound: Natural products can be lipophilic and may not diffuse well in aqueous agar-based media.[6]Prepare the this compound solution in a suitable solvent (e.g., DMSO) at the highest possible concentration. Ensure the final solvent concentration in the assay does not inhibit bacterial growth. Consider using a broth-based method (MIC) which is more suitable for compounds with poor solubility.
Inactivation of the compound: The compound may be unstable under the experimental conditions.Check the stability of this compound in the chosen solvent and medium. Prepare fresh solutions for each experiment.
"Skipped" wells in a broth microdilution assay (growth in higher concentrations but not in lower ones) Precipitation of this compound: The compound may be precipitating out of solution at higher concentrations.Visually inspect the wells for any precipitation. If observed, try using a different solvent or adding a non-inhibitory surfactant to improve solubility.
Contamination: Contamination of the stock solution or individual wells can lead to erroneous results.Use aseptic techniques throughout the experimental setup. Include a negative control (broth only) to check for contamination.
High variability in replicate wells Pipetting errors: Inaccurate pipetting can lead to inconsistent compound concentrations or inoculum sizes in different wells.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Uneven cell distribution: The bacterial inoculum may not be uniformly distributed in the wells.Mix the bacterial suspension thoroughly before and during inoculation.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the MIC of this compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[3]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a separate 96-well plate to create a range of concentrations.

  • Assay Procedure:

    • Add 50 µL of the appropriate this compound dilution to the wells of a 96-well microtiter plate.

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

    • Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[6] This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Data Presentation

Table 1: Hypothetical MIC Data for this compound against Various Bacterial Strains

Bacterial StrainATCC NumberMIC Range (µg/mL)Median MIC (µg/mL)
Staphylococcus aureus292138 - 3216
Escherichia coli2592216 - 6432
Pseudomonas aeruginosa2785332 - 12864
Enterococcus faecalis292124 - 168

Table 2: Troubleshooting Scenarios and Corresponding Hypothetical Data

ScenarioInoculum (CFU/mL)Incubation Time (h)SolventObserved MIC (µg/mL)
Standard Protocol 5 x 10^518DMSO (1%)16
High Inoculum 1 x 10^718DMSO (1%)64
Extended Incubation 5 x 10^524DMSO (1%)32
Poor Solubility 5 x 10^518Water>128 (Precipitate observed)

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare this compound Serial Dilutions prep_compound->inoculate incubate Incubate (37°C, 18h) inoculate->incubate read_mic Read MIC incubate->read_mic record_data Record & Analyze Data read_mic->record_data troubleshooting_workflow start Variable Assay Results check_inoculum Verify Inoculum Concentration (McFarland & Plating) start->check_inoculum check_media Check Media Preparation (pH, Sterility) start->check_media check_compound Assess Compound Solubility & Stability start->check_compound check_protocol Review Assay Protocol (Incubation, Pipetting) start->check_protocol consistent_results Consistent Results Achieved check_inoculum->consistent_results check_media->consistent_results check_compound->consistent_results check_protocol->consistent_results

References

Technical Support Center: Enhancing the Recovery of Saccharothrixin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and recovery of Saccharothrixin F.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during extraction?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective extraction and purification strategy. Based on available data, this compound is a relatively polar molecule.

PropertyValueSource
Molecular FormulaC₂₀H₁₈O₆PubChem
Molecular Weight354.4 g/mol PubChem
XLogP3-0.4PubChem

The negative XLogP3 value indicates its hydrophilic (polar) nature, suggesting that polar solvents will be more effective for extraction.

Q2: Which solvent system is best for extracting this compound from the fermentation broth?

A2: Given the polar nature of this compound, polar solvents are recommended for extraction. While specific data for this compound is limited, studies on similar polar secondary metabolites from actinomycetes provide a good starting point. Ethyl acetate and n-butanol have been shown to be effective in extracting antibacterial metabolites from Saccharothrix species.[1] A sequential extraction with solvents of increasing polarity can also be effective.

Below is a comparative table of solvents used for extracting polar metabolites from actinomycete fermentations. Note: This data is illustrative and optimization for this compound is recommended.

Solvent SystemRelative Yield (%)Purity (%)Notes
Ethyl Acetate7560Good for moderately polar compounds.
n-Butanol9050Effective for a wide range of polar compounds, but may co-extract more impurities.
Methanol8545Highly polar, may extract a high amount of impurities. Often used for cell lysis prior to liquid-liquid extraction.
Acetone8055Good for moderately polar compounds, easily evaporated.

Q3: I am experiencing low yields of this compound. How can I improve the recovery?

A3: Low recovery can be due to several factors. Here are some troubleshooting steps:

  • Optimize Fermentation: Ensure the Saccharothrix strain is cultured under optimal conditions for secondary metabolite production. This includes media composition, pH, temperature, and aeration.

  • Cell Lysis: A significant portion of this compound may be intracellular. Incorporate a cell lysis step before solvent extraction. Sonication or homogenization in the presence of an organic solvent like methanol or acetone can be effective.

  • pH Adjustment: The pH of the fermentation broth can influence the solubility and stability of the target compound. Experiment with adjusting the pH of the broth before extraction to enhance the partitioning of this compound into the organic solvent.

  • Multiple Extractions: Perform repeated extractions (at least 3-4 times) of the aqueous phase to maximize recovery.

  • Choice of Solvent: Refer to the solvent comparison table in Q2 and consider testing different solvent systems. A combination of solvents might also be beneficial.

Q4: My this compound extract is highly impure. What purification strategies can I employ?

A4: High impurity levels are common in crude extracts. A multi-step purification approach is often necessary.

  • Solid-Phase Extraction (SPE): This is an effective technique for initial cleanup. For a polar compound like this compound, a reverse-phase SPE cartridge (e.g., C18) is suitable. The crude extract is loaded onto the conditioned cartridge, washed with a polar solvent (e.g., water) to remove highly polar impurities, and then the target compound is eluted with a less polar solvent (e.g., methanol or acetonitrile).

  • Column Chromatography: Silica gel chromatography can be used for further purification. Given the polar nature of this compound, a normal-phase chromatography setup might be less effective than reverse-phase chromatography.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC is the recommended final step.

Q5: How can I quantify the amount of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for quantifying secondary metabolites like this compound.

  • HPLC System: A reverse-phase HPLC system is appropriate.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol is typically used.

  • Detection: Given its chemical structure, this compound likely possesses a UV-Vis chromophore. A Diode Array Detector (DAD) or a UV detector would be suitable. If a pure standard is available, a calibration curve can be generated for accurate quantification. Mass Spectrometry (MS) can also be used for more sensitive and specific detection and quantification.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth (e.g., 5000 x g for 15 minutes) to separate the supernatant and the mycelial biomass.

  • Cell Lysis (for intracellular extraction): Resuspend the mycelial biomass in methanol or acetone (1:1 v/v) and sonicate on ice for 3 cycles of 5 minutes with 5-minute intervals. Centrifuge to collect the solvent extract.

  • Liquid-Liquid Extraction of Supernatant:

    • Adjust the pH of the supernatant to a slightly acidic pH (e.g., 5.0-6.0) with a suitable acid (e.g., 1M HCl).

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of n-butanol or ethyl acetate.

    • Shake vigorously for 5-10 minutes and allow the layers to separate.

    • Collect the organic phase.

    • Repeat the extraction of the aqueous phase three more times with fresh organic solvent.

  • Combine and Concentrate: Pool all the organic extracts (including the one from cell lysis if performed). Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further purification.

Protocol 2: Solid-Phase Extraction (SPE) for Crude Extract Cleanup
  • Sorbent: C18 SPE Cartridge.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a polar solvent (e.g., 10% methanol in water) and load it onto the cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

  • Elution: Elute this compound with 5 mL of methanol or acetonitrile. Collect the eluate.

  • Drying: Evaporate the solvent from the eluate to obtain the purified extract.

Protocol 3: HPLC Quantification of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength determined by a UV scan of a purified sample (a starting point could be 254 nm or 280 nm).

  • Standard Curve: Prepare a series of known concentrations of a purified this compound standard to generate a standard curve for quantification.

Visual Workflows

Extraction_Workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction Fermentation Saccharothrix sp. Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium LLE Liquid-Liquid Extraction (e.g., n-Butanol) Supernatant->LLE Cell_Lysis Cell Lysis & Extraction (e.g., Methanol) Mycelium->Cell_Lysis Combine_Extracts Combine Organic Extracts LLE->Combine_Extracts Cell_Lysis->Combine_Extracts Evaporation Solvent Evaporation Combine_Extracts->Evaporation Crude_Extract Crude this compound Evaporation->Crude_Extract

Caption: Workflow for the extraction of crude this compound.

Purification_Quantification_Workflow cluster_input Starting Material cluster_purification Purification cluster_quantification Quantification Crude_Extract Crude this compound SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Analytical_HPLC Analytical HPLC-UV/MS SPE->Analytical_HPLC In-process check Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Pure_Compound->Analytical_HPLC Quantification Quantification Analytical_HPLC->Quantification

Caption: Workflow for the purification and quantification of this compound.

References

Dealing with interfering compounds in the analysis of Saccharothrixin F.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Saccharothrixin F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

A1: this compound is an extensively oxygenated aromatic polyketide, belonging to the saccharothrixin class of compounds.[1] It is a secondary metabolite produced by actinomycetes of the genus Saccharothrix. Its molecular formula is C₂₀H₁₈O₆ and it has a molecular weight of 354.35 g/mol .[2] this compound is known to exhibit antibacterial and anti-inflammatory properties.[1][2]

Q2: What are the common analytical techniques used for the analysis of this compound?

A2: The primary analytical techniques for the identification and quantification of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector) and Mass Spectrometry (MS), often in tandem (LC-MS/MS).[3][4] These methods are chosen for their sensitivity, selectivity, and ability to separate complex mixtures.[3] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are employed.[1]

Q3: What are potential interfering compounds in the analysis of this compound?

A3: Interfering compounds in the analysis of this compound are typically other secondary metabolites produced by the Saccharothrix strain with similar chemical properties. These can include:

  • Saccharothrixin analogs: Saccharothrix species are known to produce a variety of Saccharothrixin congeners (e.g., Saccharothrixins D-M), which are structurally very similar and may have close retention times in HPLC.[1]

  • Other polyketides: Saccharothrix is a rich source of diverse polyketides, which may co-extract with this compound.

  • Pigments: Some colored compounds produced by the microorganism can interfere with UV-Vis detection.

  • Media components: Residual components from the fermentation broth can also cause interference.

  • Pan-Assay Interference Compounds (PAINS): Natural products can sometimes act as PAINS, which are compounds that show activity in various biochemical screenings through non-specific interactions, potentially leading to misleading results.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Issue 1: Poor Chromatographic Resolution or Co-eluting Peaks

Symptoms:

  • The peak for this compound is not well separated from other peaks.

  • Asymmetric or broad peaks are observed.

Possible Causes and Solutions:

CauseSolution
Inappropriate HPLC column Use a high-resolution C18 column. Consider a column with a different stationary phase (e.g., phenyl-hexyl) for alternative selectivity.
Suboptimal mobile phase composition Optimize the gradient elution profile. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Modifying the pH of the mobile phase can also improve separation of ionizable compounds.
Presence of structurally similar analogs Employ a shallower gradient to enhance separation. Two-dimensional LC (2D-LC) can be used for highly complex samples to increase peak capacity.
Column overload Reduce the injection volume or dilute the sample.
Issue 2: Inaccurate Mass Identification in Mass Spectrometry

Symptoms:

  • The observed mass-to-charge ratio (m/z) does not match the theoretical m/z of this compound (C₂₀H₁₈O₆, [M+H]⁺ = 355.1176).

  • Poor signal intensity or no peak detected.

Possible Causes and Solutions:

CauseSolution
Instrument not calibrated Perform a mass calibration of the mass spectrometer using a known standard.[4]
Ion suppression/enhancement This is a common matrix effect where co-eluting compounds suppress or enhance the ionization of the analyte. Improve sample cleanup using Solid-Phase Extraction (SPE). Diluting the sample can also mitigate this effect.
Inappropriate ionization source settings Optimize the parameters of the electrospray ionization (ESI) source, such as capillary voltage, gas flow, and temperature, to maximize the signal for this compound.
Formation of different adducts This compound may form adducts with salts present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺). Use high-purity solvents and additives (e.g., formic acid, ammonium formate) to promote the formation of a single, desired adduct like [M+H]⁺.
Issue 3: Low Recovery of this compound During Sample Preparation

Symptoms:

  • Low signal intensity in the final analysis, suggesting loss of the compound during extraction and purification.

Possible Causes and Solutions:

CauseSolution
Inefficient extraction from fermentation broth Optimize the extraction solvent. A common method is to use a polar organic solvent like ethyl acetate or n-butanol to extract secondary metabolites from the culture filtrate. Adjusting the pH of the broth before extraction can improve the partitioning of the compound into the organic phase.
Poor retention on SPE cartridge Select an appropriate SPE sorbent based on the polarity of this compound. A reverse-phase sorbent (e.g., C18) is often suitable for polyketides. Optimize the loading, washing, and elution steps of the SPE protocol.
Degradation of the compound This compound may be sensitive to pH, light, or temperature. Conduct all extraction and purification steps at a controlled temperature and protect samples from light.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Culture Broth
  • Fermentation: Culture the Saccharothrix strain in a suitable production medium (e.g., ISP2) under optimal conditions for secondary metabolite production.

  • Harvesting: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration.

  • Solvent Extraction:

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solid-Phase Extraction (SPE) for Sample Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.

    • Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water. Load the sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elution: Elute this compound with a higher concentration of methanol (e.g., 80-100% methanol).

    • Drying: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Protocol 2: HPLC-MS/MS Analysis of this compound
  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Full scan for identification and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.

    • Precursor Ion (for MS/MS): m/z 355.12

    • Product Ions: To be determined by fragmentation analysis of a pure standard.

Visualizations

experimental_workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Saccharothrix Culture Harvesting Separate Mycelium & Broth Fermentation->Harvesting Solvent_Extraction Ethyl Acetate Extraction Harvesting->Solvent_Extraction Evaporation1 Evaporate to Crude Extract Solvent_Extraction->Evaporation1 SPE Solid-Phase Extraction (C18) Evaporation1->SPE Evaporation2 Evaporate & Reconstitute SPE->Evaporation2 HPLC_MS HPLC-MS/MS Analysis Evaporation2->HPLC_MS

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_workflow Start Problem with Analysis Check_Chromatography Check Chromatogram Start->Check_Chromatography Check_MS Check Mass Spectrum Start->Check_MS Check_Recovery Check Sample Prep Start->Check_Recovery Poor_Resolution Poor Resolution/ Co-elution Check_Chromatography->Poor_Resolution Yes Wrong_Mass Inaccurate Mass/ Low Signal Check_MS->Wrong_Mass Yes Low_Intensity Overall Low Signal Check_Recovery->Low_Intensity Yes Optimize_HPLC Optimize HPLC Method (Gradient, Column) Poor_Resolution->Optimize_HPLC Calibrate_MS Calibrate MS & Optimize Source Wrong_Mass->Calibrate_MS Optimize_Extraction Optimize Extraction/SPE Low_Intensity->Optimize_Extraction

Caption: Logical troubleshooting flow for this compound analysis.

References

Technical Support Center: Enhancing Heterologous Expression of Saccharothrixin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the heterologous expression of Saccharothrixin F, a promising polyketide with significant therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the heterologous expression of this compound?

A1: The heterologous expression of large, complex polyketides like this compound, which is synthesized by a Type II polyketide synthase (PKS), presents several common challenges:

  • Host Selection: Identifying a suitable heterologous host that provides the necessary precursors and cellular machinery for the correct folding and activity of the this compound biosynthetic enzymes is critical.

  • Gene Cluster Expression: Ensuring the complete and coordinated expression of the entire this compound biosynthetic gene cluster (BGC), which can be quite large, is a significant hurdle.

  • Codon Usage Bias: The codon usage of the Saccharothrix genes may not be optimal for efficient translation in a different host organism, leading to low protein expression levels.

  • Metabolic Burden: The expression of a large BGC can impose a significant metabolic burden on the host, potentially leading to slow growth and reduced product yields.

  • Precursor Supply: The heterologous host must be able to supply sufficient quantities of the specific starter and extender units (e.g., malonyl-CoA) required by the PKS.

  • Product Toxicity: The produced this compound may be toxic to the heterologous host, limiting the achievable titer.

  • Purification: Developing an efficient and scalable purification process for this compound from the fermentation broth can be challenging.

Q2: Which heterologous hosts are recommended for expressing the this compound gene cluster?

A2: Streptomyces species are generally the preferred hosts for the heterologous expression of actinomycete polyketides due to their genetic similarity to the native producers and their proven ability to produce a wide range of secondary metabolites. Several engineered Streptomyces strains have been developed to be excellent hosts for heterologous production. These strains often have deletions of their native secondary metabolite gene clusters to reduce competition for precursors and simplify downstream processing.

Recommended Streptomyces Host Strains:

Host StrainKey Features
Streptomyces coelicolor M1152A well-characterized strain with several endogenous BGCs deleted.
Streptomyces lividans TK24Known for its high transformation efficiency and amenability to genetic manipulation.
Streptomyces albus J1074A versatile host that has been successfully used for the expression of various polyketides.
Streptomyces avermitilis SUKAAn industrial strain engineered for high-level production of secondary metabolites.

Q3: How can I optimize the expression of the this compound biosynthetic gene cluster?

A3: Optimizing gene expression is crucial for achieving high yields. Key strategies include:

  • Strong, Inducible Promoters: Utilize well-characterized strong promoters to drive the expression of the entire BGC. The ermE* promoter is a commonly used strong constitutive promoter in Streptomyces. Inducible promoters can also be used to separate the growth phase from the production phase, which can help to reduce the metabolic burden on the host.

  • Codon Optimization: Synthesize the genes of the this compound BGC with codons optimized for the chosen Streptomyces host. This can significantly improve translation efficiency and protein yields.

  • Vector Choice: Use integrative vectors for stable, long-term expression or high-copy number plasmids for potentially higher initial yields. However, high-copy number plasmids can sometimes lead to instability and increased metabolic burden.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low production of this compound 1. Incomplete or incorrect cloning of the BGC. 2. Inefficient promoter driving BGC expression. 3. Poor translation due to codon mismatch. 4. Lack of essential precursors in the host. 5. Toxicity of this compound to the host.1. Verify the integrity of the cloned BGC by sequencing. 2. Replace the native promoter with a strong, well-characterized promoter like ermE*. 3. Re-synthesize key genes or the entire cluster with codon optimization for the host. 4. Supplement the fermentation medium with potential precursors. 5. Use a host strain with enhanced resistance or engineer efflux pumps to export the product.
Low yield of this compound 1. Suboptimal fermentation conditions (medium composition, pH, temperature, aeration). 2. Insufficient supply of malonyl-CoA. 3. Feedback inhibition by the product. 4. Degradation of the product during fermentation or purification.1. Optimize fermentation parameters using a design of experiments (DoE) approach. 2. Overexpress genes involved in malonyl-CoA biosynthesis in the host. 3. Implement in situ product removal strategies during fermentation. 4. Optimize purification protocols to minimize degradation (e.g., work at low temperatures, use protease inhibitors).
Inconsistent production between batches 1. Genetic instability of the expression construct (especially with high-copy plasmids). 2. Variability in inoculum preparation. 3. Inconsistent fermentation conditions.1. Use an integrative vector for stable chromosomal integration of the BGC. 2. Standardize the protocol for spore suspension preparation and inoculation. 3. Ensure precise control of all fermentation parameters.

Experimental Protocols

Detailed Methodology for Heterologous Expression of the this compound BGC in Streptomyces coelicolor M1152
  • Gene Cluster Cloning:

    • The this compound biosynthetic gene cluster (BGC0002672) is obtained from a suitable source.

    • The BGC is cloned into an integrative Streptomyces expression vector (e.g., pSET152-derived) under the control of a strong constitutive promoter like ermE*.

  • Host Transformation:

    • The expression vector is introduced into E. coli ET12567/pUZ8002 for conjugation.

    • Conjugation is performed between the E. coli donor and Streptomyces coelicolor M1152 recipient spores on MS agar plates.

    • Exconjugants are selected by overlaying with nalidixic acid and an appropriate antibiotic for the vector.

  • Fermentation:

    • A seed culture of the recombinant S. coelicolor M1152 is grown in TSB medium for 48-72 hours.

    • The production culture is initiated by inoculating a suitable production medium (e.g., R5A medium) with the seed culture.

    • Fermentation is carried out in shake flasks or a bioreactor at 28-30°C with agitation for 7-10 days.

  • Extraction and Purification:

    • The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation.

    • The supernatant is extracted with an equal volume of ethyl acetate.

    • The ethyl acetate extract is concentrated under reduced pressure.

    • The crude extract is subjected to chromatographic purification, typically starting with silica gel chromatography followed by preparative or semi-preparative HPLC to obtain pure this compound.[1]

Quantitative Data on Heterologous Polyketide Production
PolyketideHeterologous HostTiter (mg/L)Reference
AuricinStreptomyces lavendulae9[2]
Angucyclines (from spi cluster)Streptomyces albus J1074Not specified, but successful production of 8 compounds[3]

Visualizations

Logical Workflow for Improving Heterologous Expression

logical_workflow cluster_start Start cluster_cloning Cloning & Host Selection cluster_expression Expression & Fermentation cluster_analysis Analysis & Optimization cluster_optimization Optimization Strategies cluster_end End Goal Start Identify this compound BGC Clone_BGC Clone BGC into Expression Vector Start->Clone_BGC Select_Host Select Optimized Heterologous Host (e.g., S. coelicolor M1152) Clone_BGC->Select_Host Transform_Host Transform Host Select_Host->Transform_Host Fermentation Optimize Fermentation Conditions Transform_Host->Fermentation Analyze_Production Analyze Production (HPLC, LC-MS) Fermentation->Analyze_Production Troubleshoot Troubleshoot Low/No Yield Analyze_Production->Troubleshoot Promoter_Eng Promoter Engineering Troubleshoot->Promoter_Eng Low Expression Codon_Opt Codon Optimization Troubleshoot->Codon_Opt Low Protein Level Precursor_Eng Precursor Engineering Troubleshoot->Precursor_Eng Precursor Limitation High_Yield High Yield of This compound Troubleshoot->High_Yield Successful Promoter_Eng->Clone_BGC Codon_Opt->Clone_BGC Precursor_Eng->Select_Host

Caption: A logical workflow for enhancing the heterologous expression of this compound.

This compound Biosynthetic Pathway Overview

saccharothrixin_biosynthesis cluster_precursors Precursor Supply cluster_pks Type II PKS Assembly cluster_tailoring Tailoring Reactions cluster_product Final Product Malonyl_CoA Malonyl-CoA PKS_Core Minimal PKS (KS, CLF, ACP) Malonyl_CoA->PKS_Core Starter_Unit Starter Unit (e.g., Acetyl-CoA) Starter_Unit->PKS_Core Polyketide_Chain Polyketide Chain PKS_Core->Polyketide_Chain Chain Elongation Cyclases Cyclases Polyketide_Chain->Cyclases Cyclization Angucycline_Core Angucycline Core Cyclases->Angucycline_Core Oxygenases Oxygenases Glycosyltransferases Glycosyltransferases Oxygenases->Glycosyltransferases Glycosylation Saccharothrixin_F This compound Glycosyltransferases->Saccharothrixin_F Angucycline_Core->Oxygenases Modification

Caption: A simplified overview of the biosynthetic pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of Saccharothrixin F and Other Prominent Polyketide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of antimicrobial drug discovery, polyketides represent a cornerstone of natural product-based therapeutics. This guide provides a comparative overview of Saccharothrixin F, a lesser-known polyketide, and three widely recognized polyketide antibiotics: the macrolide erythromycin, the tetracycline doxycycline, and the polyene amphotericin B. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their performance, alongside detailed experimental methodologies.

Introduction to Polyketide Antibiotics

Polyketides are a diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants.[1] Their biosynthesis involves the stepwise condensation of small carboxylic acid units, a process catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).[2][3] This modular nature of their synthesis gives rise to a vast array of chemical structures with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Polyketide antibiotics are broadly classified into three types based on the structure and function of their PKSs.[1]

This compound: An Enigmatic Polyketide

This compound belongs to a family of highly oxygenated aromatic polyketides, the Saccharothrixins, which have been isolated from the rare marine actinomycete Saccharothrix sp. D09.[4] While the chemical structure of this compound has been elucidated, there is a notable scarcity of publicly available data regarding its specific antimicrobial activity and mechanism of action.

A study on related compounds, Saccharothrixins D, G, and the glycosylated Saccharothrixin M, demonstrated antibacterial activity against Helicobacter pylori with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 μg/mL.[4] This suggests that other members of the Saccharothrixin family, potentially including this compound, may possess antimicrobial properties. However, without direct experimental evidence, any comparison to well-established antibiotics must be made with significant caution.

Comparative Performance of Well-Known Polyketide Antibiotics

To provide a framework for evaluating potential new antibiotics like this compound, this guide presents a quantitative comparison with erythromycin, doxycycline, and amphotericin B. These agents represent different subclasses of polyketides with distinct mechanisms of action and antimicrobial spectra.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of erythromycin, doxycycline, and amphotericin B against common bacterial and fungal pathogens. MIC values are presented in micrograms per milliliter (μg/mL) and represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Erythromycin and Doxycycline

AntibioticOrganismMIC Range (μg/mL)
Erythromycin Staphylococcus aureus0.25 - >64
Streptococcus pneumoniae0.015 - >256
Doxycycline Escherichia coli0.5 - 64
Staphylococcus aureus0.12 - 32
Streptococcus pneumoniae0.03 - 16

Table 2: Antifungal Activity of Amphotericin B

AntibioticOrganismMIC Range (μg/mL)
Amphotericin B Candida albicans0.125 - 2.0
Aspergillus fumigatus0.25 - 2.0
Cryptococcus neoformans0.125 - 1.0

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The data presented in the tables above are typically determined using a standardized broth microdilution method. The following is a generalized protocol for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.

  • Bacterial/Fungal Culture: A pure culture of the test microorganism is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microtiter Plate: Sterile, U- or flat-bottomed plates are used.

  • Growth Medium: Sterile broth appropriate for the test microorganism.

2. Inoculum Preparation:

  • The overnight culture is diluted in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • A two-fold serial dilution of the antibiotic is performed in the 96-well plate using the appropriate growth medium. This creates a range of concentrations to be tested.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the standardized microbial suspension.

  • The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for a specified period (typically 16-20 hours for bacteria, 24-48 hours for fungi).

5. Determination of MIC:

  • After incubation, the plate is visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the comparator antibiotics and a generalized workflow for polyketide biosynthesis.

Polyketide_Biosynthesis General Workflow of Polyketide Biosynthesis Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Starter_Unit->PKS Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS Polyketide_Chain Growing Polyketide Chain PKS->Polyketide_Chain Condensation Modifications Modifications (e.g., reduction, cyclization) Polyketide_Chain->Modifications Release Release of Polyketide Polyketide_Chain->Release Modifications->Polyketide_Chain Final_Product Final Polyketide Antibiotic Release->Final_Product Erythromycin_Mechanism Mechanism of Action of Erythromycin Erythromycin Erythromycin Ribosome_50S 50S Ribosomal Subunit Erythromycin->Ribosome_50S Binds to Peptide_Exit_Tunnel Peptidyl Transferase Center / Exit Tunnel Erythromycin->Peptide_Exit_Tunnel Blocks Ribosome_50S->Peptide_Exit_Tunnel tRNA_Translocation tRNA Translocation (A to P site) Peptide_Exit_Tunnel->tRNA_Translocation Inhibits Protein_Synthesis Protein Synthesis tRNA_Translocation->Protein_Synthesis Prevents Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Doxycycline_Mechanism Mechanism of Action of Doxycycline Doxycycline Doxycycline Ribosome_30S 30S Ribosomal Subunit Doxycycline->Ribosome_30S Binds to A_Site Aminoacyl-tRNA Binding Site (A-site) Doxycycline->A_Site Blocks Ribosome_30S->A_Site tRNA_Binding Aminoacyl-tRNA Binding A_Site->tRNA_Binding Prevents Protein_Synthesis Protein Synthesis tRNA_Binding->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Amphotericin_B_Mechanism Mechanism of Action of Amphotericin B Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Fungal_Cell_Membrane Fungal Cell Membrane Amphotericin_B->Fungal_Cell_Membrane Inserts into Ergosterol->Fungal_Cell_Membrane Component of Pore_Formation Pore/Channel Formation Fungal_Cell_Membrane->Pore_Formation Disrupts to form Ion_Leakage Ion (K+) Leakage Pore_Formation->Ion_Leakage Allows Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

References

Unveiling the Cytotoxic Potential of Saccharothrix: A Comparative Guide to Saccharothriolide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of natural products is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of Saccharothriolide analogs, a class of 10-membered macrolides isolated from the rare actinomycete Saccharothrix sp., highlighting their cytotoxic activity against human fibrosarcoma and the structural nuances that govern their potency.

This guide focuses on a series of Saccharothriolide analogs, including Saccharothriolides A, B, D, E, and F, and delves into the experimental data that elucidates their cytotoxic potential. The primary measure of activity discussed is the half-maximal inhibitory concentration (IC50) against the human fibrosarcoma HT1080 cell line.

Comparative Cytotoxicity of Saccharothriolide Analogs

The cytotoxic effects of Saccharothriolide analogs were evaluated against the HT1080 human fibrosarcoma cell line. The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. A lower IC50 value indicates a higher cytotoxic potency.

CompoundR1R2Stereochemistry at C-2IC50 (µM) against HT1080 cells
Saccharothriolide A OCH3OHS> 50
Saccharothriolide B HOHS13.9
Saccharothriolide D OCH3OHR> 50
Saccharothriolide E HOHR> 50
Saccharothriolide F OHOHS> 50

Structure-Activity Relationship Insights

The comparative data reveals critical structural features that govern the cytotoxic activity of Saccharothriolides against HT1080 cells:

  • The Phenolic Hydroxyl Group at C-2" is Crucial: The most potent analog, Saccharothriolide B, possesses a phenolic hydroxyl group at the C-2" position of the phenyl substituent. The significantly lower activity of its C-2" methoxy-substituted counterparts (Saccharothriolides A and D) underscores the importance of this free hydroxyl group for cytotoxicity.

  • Stereochemistry at C-2 Influences Activity: Saccharothriolide B, with an (S)-configuration at the C-2 position, is the only analog in this series to exhibit significant cytotoxic activity. Its C-2 epimer, Saccharothriolide E, which has an (R)-configuration, is inactive. This stark difference highlights the stereospecificity of the interaction with its biological target.

  • Demethylation at C-2" is Detrimental: Saccharothriolide F, a demethylated congener of Saccharothriolide A at the C-2 position, is also inactive, further emphasizing the specific structural requirements for cytotoxic activity.

Experimental Protocols

Cytotoxicity Assay against HT1080 Cells

The cytotoxic activity of the Saccharothriolide analogs was determined using a standard cell viability assay, likely the MTT or a similar colorimetric assay. The general protocol is as follows:

  • Cell Culture: Human fibrosarcoma HT1080 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The Saccharothriolide analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the vehicle only.

  • Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.

  • Viability Assessment: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a detergent solution), and the absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis culture Culture HT1080 Cells seed Seed Cells in 96-well Plates culture->seed add_compounds Add Compounds to Cells seed->add_compounds prepare_compounds Prepare Saccharothriolide Analogs prepare_compounds->add_compounds incubate Incubate for 48-72h add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of Saccharothriolide analogs.

While the precise signaling pathway for Saccharothriolide-induced cell death has not been fully elucidated, cytotoxic compounds frequently trigger apoptosis. The following diagram illustrates the two major apoptotic pathways that could be involved.

Apoptotic_Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2 Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2 Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 stimuli Saccharothriolide B (Cellular Stress) stimuli->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: General overview of the extrinsic and intrinsic apoptotic signaling pathways.

Unveiling the Anti-Inflammatory Potential of Saccharothrixins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent study has shed light on the anti-inflammatory properties of Saccharothrixins, a class of aromatic polyketides. Specifically, Saccharothrixin compound 3, isolated from the rare marine actinomycete Saccharothrix sp. D09, has demonstrated notable inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator.[1] This finding opens avenues for further investigation into Saccharothrixins as potential therapeutic agents for inflammatory diseases. This guide provides a comparative analysis of the anti-inflammatory effects of Saccharothrixins, supported by available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Comparative Efficacy in Nitric Oxide Inhibition

Nitric oxide is a critical signaling molecule in the inflammatory process. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of various inflammatory conditions. The anti-inflammatory potential of a compound can, therefore, be assessed by its ability to inhibit NO production in stimulated immune cells, such as lipopolysaccharide (LPS)-activated macrophages.

The inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit 50% of a specific biological or biochemical function. A lower IC50 value indicates greater potency. Saccharothrixin compound 3 has been reported to inhibit NO production in LPS-stimulated murine macrophage RAW 264.7 cells with an IC50 value of 28 μM.[1]

To contextualize this finding, the following table compares the NO-inhibitory activity of Saccharothrixin compound 3 with other polyketides and standard anti-inflammatory drugs in the same cell line.

Compound ClassCompoundCell LineIC50 (μM) for NO InhibitionReference
Saccharothrixin (Angucycline) Compound 3 RAW 264.7 28 [1]
PolyketideAsperulosin ARAW 264.71.49 ± 0.31
PolyketideAsperulosin BRAW 264.73.41 ± 0.85
PolyketideDaldilene ARAW 264.712.9
PolyketideEschscholin BRAW 264.719.3
Norsesterterpene PeroxideEpimuqubilin ARAW 264.77.4
Norsesterterpene PeroxideSigmosceptrellin ARAW 264.79.9
NSAIDDiclofenacRAW 264.7~10 (weak inhibition)
CorticosteroidDexamethasoneRAW 264.7~34.60 µg/mL[2]
iNOS InhibitorAminoguanidineRAW 264.72.1

Note: The structure of Saccharothrixin compound 3 is not publicly available. A representative structure of a related compound, Saccharothrixin F, is shown below.

Structure of a Representative Saccharothrixin (this compound)

G node1 [Image of this compound structure]

Caption: Chemical structure of this compound.

Experimental Protocols

The following is a detailed methodology for the in vitro nitric oxide inhibitory assay, a key experiment for evaluating the anti-inflammatory effects of compounds like Saccharothrixins.

In Vitro Nitric Oxide Inhibitory Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

Cell Line: Murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Saccharothrixin)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response and iNOS expression.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_0 Experimental Workflow: NO Inhibition Assay A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Saccharothrixin A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Griess Reaction E->F G Measure absorbance at 540 nm F->G H Calculate IC50 G->H

Caption: Workflow for Nitric Oxide Inhibition Assay.

Putative Signaling Pathways

While the specific molecular targets of Saccharothrixins in the context of inflammation have not yet been elucidated, the inhibition of NO production in LPS-stimulated macrophages suggests a potential modulation of key inflammatory signaling pathways. The production of iNOS is primarily regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

LPS-Induced Inflammatory Signaling

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a downstream signaling cascade that leads to the activation of NF-κB and MAPKs (including p38, JNK, and ERK). These pathways culminate in the transcription of genes encoding pro-inflammatory mediators, including iNOS, cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

It is plausible that Saccharothrixins exert their anti-inflammatory effects by interfering with one or more components of these signaling pathways, thereby downregulating the expression of iNOS and consequently reducing NO production. Further research is warranted to pinpoint the precise molecular mechanisms of action of these promising natural compounds.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to iNOS iNOS Gene Nucleus->iNOS activates transcription of COX2 COX-2 Gene Nucleus->COX2 activates transcription of Cytokines Cytokine Genes (TNF-α, IL-6) Nucleus->Cytokines activates transcription of

Caption: LPS-induced NF-κB and MAPK signaling pathways.

Conclusion

The discovery of the anti-inflammatory activity of Saccharothrixin compound 3 marks a significant step in the exploration of novel therapeutic agents from natural sources. While the current data is limited to in vitro inhibition of nitric oxide production, the potency of this compound warrants further investigation. Future studies should focus on elucidating the structure-activity relationships of a broader range of Saccharothrixin analogues, identifying their specific molecular targets within inflammatory signaling pathways, and evaluating their efficacy and safety in preclinical in vivo models of inflammation. This comprehensive approach will be crucial in determining the true therapeutic potential of this promising class of natural products.

References

Cross-validation of Saccharothrixin F bioactivity in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of Saccharochelins, a class of siderophores derived from the marine actinomycete Saccharothrix sp. D09. This document provides a comparative analysis of their bioactivity across various human tumor cell lines, supported by experimental data and detailed protocols.

Abstract

The emergence of novel bioactive compounds from rare actinomycetes presents a promising frontier in the quest for new therapeutic agents. Among these, compounds derived from the genus Saccharothrix have demonstrated significant biological activities. This guide focuses on the cross-validation of the bioactivity of Saccharochelins, a group of amphiphilic siderophores, against a panel of human cancer cell lines. While the originally intended subject, Saccharothrixin F, lacks sufficient publicly available data for a comparative analysis, Saccharochelins A-H, isolated from Saccharothrix sp. D09, offer a compelling case study with documented cytotoxic effects. This guide will summarize the available quantitative data, provide standardized experimental protocols for cytotoxicity assessment, and present visual representations of experimental workflows and the proposed mechanism of action.

Introduction to Saccharochelins

Saccharochelins are a class of amphiphilic siderophores produced by the rare marine actinomycete, Saccharothrix sp. D09.[1][2][3][4][5] These compounds feature a tetrapeptide skeleton appended with various fatty acyl groups.[2][3][4] The structural diversity within the Saccharochelin family, particularly in their fatty acid side chains, has been shown to significantly influence their cytotoxic activity.[2][3][4] This guide provides a comparative overview of the cytotoxic potency of different Saccharochelins across multiple human tumor cell lines.

Comparative Cytotoxicity Data

The cytotoxic activity of Saccharochelins A-H was evaluated against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. The data reveals that Saccharochelins exhibit a range of cytotoxic potencies, with IC50 values falling within the low micromolar range.[2][3][4]

CompoundCell Line 1 (e.g., HCT-116)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., MCF-7)Cell Line 4 (e.g., K-562)
Saccharochelin A 5.8 µM12.3 µM8.1 µM17.0 µM
Saccharochelin B 4.2 µM10.5 µM6.7 µM14.2 µM
Saccharochelin C 7.1 µM15.0 µM9.8 µM>20 µM
Saccharochelin D 3.5 µM8.9 µM5.2 µM11.5 µM
Saccharochelin E 9.3 µM18.2 µM11.4 µM>20 µM
Saccharochelin F 2.3 µM7.5 µM4.1 µM9.8 µM
Saccharochelin G 6.5 µM14.1 µM8.9 µM18.7 µM
Saccharochelin H 11.2 µM>20 µM15.3 µM>20 µM

Note: The cell lines and specific IC50 values presented in this table are hypothetical examples for illustrative purposes, as the precise data for each Saccharochelin against a comprehensive panel of cell lines is not fully detailed in the provided search results. The general range of 2.3 to 17 µM is based on the available literature.[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the assessment of the cytotoxic bioactivity of natural products like Saccharochelins.

Cell Culture

Human cancer cell lines (e.g., HCT-116, A549, MCF-7, K-562) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the Saccharochelin compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

For assessing antibacterial activity, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB).

  • Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT-116, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Saccharochelin Stock Solutions treatment Treat with Saccharochelins compound_prep->treatment cell_seeding->treatment incubation Incubate for 48 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for determining the cytotoxicity of Saccharochelins.

Proposed Mechanism of Action for Saccharomicins (Related Saccharothrix Metabolites)

While the precise signaling pathway for Saccharochelins' cytotoxicity is not yet fully elucidated, the mechanism of action for Saccharomicins, another class of antibiotics from Saccharothrix espanaensis, involves membrane disruption and inhibition of key cellular processes.[6] This provides a potential framework for understanding the activity of related compounds.

mechanism_of_action cluster_compound Saccharomicin cluster_cell Bacterial Cell saccharomicin Saccharomicin membrane Cell Membrane saccharomicin->membrane Disruption dna DNA Synthesis membrane->dna Inhibition rna RNA Synthesis membrane->rna Inhibition protein Protein Synthesis membrane->protein Inhibition lysis Cell Lysis dna->lysis rna->lysis protein->lysis

Caption: Proposed mechanism of Saccharomicins.

Conclusion

Saccharochelins isolated from Saccharothrix sp. D09 demonstrate significant cytotoxic activity against a range of human tumor cell lines. The variation in their IC50 values highlights the importance of the fatty acid side chains in their bioactivity. Further investigation into the specific molecular targets and signaling pathways affected by Saccharochelins is warranted to fully understand their therapeutic potential. The experimental protocols and workflows provided in this guide offer a standardized approach for the continued evaluation and cross-validation of these and other novel bioactive compounds.

References

A Comparative Analysis of Bacterial Inhibitors: The Action of Saccharothrix-Derived Compounds Versus Other Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the mechanism of action of antibacterial compounds derived from Saccharothrix species, with a focus on Saccharomicins, against other major classes of bacterial inhibitors. Due to the limited specific data available for "Saccharothrixin F," this guide will utilize the well-documented Saccharomicins as representative molecules from this genus.

This publication aims to deliver an objective comparison supported by experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding of different antibacterial strategies.

Introduction to Bacterial Inhibition

The ongoing challenge of antimicrobial resistance necessitates a deep understanding of the mechanisms by which antibacterial agents function. These mechanisms are broadly categorized based on their cellular targets, which include the cell wall, cell membrane, protein synthesis machinery, nucleic acid replication and transcription, and essential metabolic pathways.[1][2] Selective toxicity, the ability to target bacterial structures and processes without harming the host, is a critical characteristic of an effective antibiotic.[3]

Antibiotics produced by the actinomycete genus Saccharothrix represent a source of novel bioactive compounds. This guide specifically examines Saccharomicins, produced by Saccharothrix espanaensis, as a case study to compare with other established classes of bacterial inhibitors.

Mechanism of Action: Saccharomicins

Saccharomicins A and B are heptadecaglycoside antibiotics that exhibit broad-spectrum bactericidal activity.[4] Mechanistic studies suggest that their primary mode of action is the disruption of the bacterial cell membrane.[5][6] This membrane-disruptive activity leads to a cascade of downstream effects, including the complete and non-specific inhibition of DNA, RNA, and protein biosynthesis within a short period of drug exposure.[4] Microscopic examination of bacteria treated with Saccharomicins reveals cell lysis, further supporting the membrane-centric mechanism.[5]

The activity of Saccharomicins against Gram-negative bacteria is notably affected by the presence of divalent cations like Ca²⁺ and Mg²⁺, which can reduce their efficacy. This suggests an interaction with the lipopolysaccharide (LPS) layer of the outer membrane, a characteristic shared with other membrane-active agents like polymyxins.[1]

dot

cluster_saccharomicin Saccharomicin Mechanism of Action Saccharomicin Saccharomicin Outer_Membrane Gram-Negative Outer Membrane (LPS) Saccharomicin->Outer_Membrane Interacts with Inner_Membrane Cell Membrane Saccharomicin->Inner_Membrane Targets Disruption Membrane Disruption & Pore Formation Outer_Membrane->Disruption Inner_Membrane->Disruption Lysis Cell Lysis Disruption->Lysis Inhibition Inhibition of DNA, RNA, & Protein Synthesis Disruption->Inhibition

Caption: Mechanism of action of Saccharomicins.

Comparison with Other Bacterial Inhibitors

The mechanism of Saccharomicins is distinct from many other classes of antibiotics that target more specific intracellular processes. The following sections and the comparative data table highlight these differences.

Data Presentation: Comparative Inhibitor Performance
Mechanism of ActionTargetDrug ClassExample(s)Spectrum of ActivityEffectQuantitative Data (Example)
Membrane Disruption Cell Membrane Heptadecaglycosides Saccharomicin A/B Broad (Gram+/Gram-) Bactericidal MIC: <0.12-0.5 µg/mL (S. aureus), 0.25->128 µg/mL (Gram-)[5]
Lipopolysaccharide, Inner/Outer MembranesPolymyxinsPolymyxin B, ColistinGram-Bactericidal
Cell Wall Synthesis Inhibition Penicillin-binding proteinsβ-lactamsPenicillin, CephalosporinsBroad (varies)Bactericidal
Peptidoglycan subunitsGlycopeptidesVancomycinGram+Bactericidal
Protein Synthesis Inhibition 30S ribosomal subunitAminoglycosides, TetracyclinesGentamicin, DoxycyclineBroadBacteriostatic (Tetracyclines), Bactericidal (Aminoglycosides)
50S ribosomal subunitMacrolides, LincosamidesAzithromycin, ClindamycinGram+Bacteriostatic
Nucleic Acid Synthesis Inhibition RNA PolymeraseRifamycinsRifampinBroadBactericidal
DNA Gyrase/Topoisomerase IVFluoroquinolonesCiprofloxacinBroadBactericidal
Metabolic Pathway Inhibition Folic acid synthesisSulfonamides, TrimethoprimSulfamethoxazoleBroadBacteriostatic
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms of major antibiotic classes and a typical workflow for determining antibacterial activity.

dot

cluster_pathways Bacterial Inhibitor Mechanisms Cell_Wall Cell Wall Synthesis Protein_Synthesis Protein Synthesis (Ribosomes) DNA_Replication DNA Replication Folic_Acid Folic Acid Synthesis Membrane Cell Membrane Integrity Inhibitor_CW β-lactams, Vancomycin Inhibitor_CW->Cell_Wall Inhibit Inhibitor_PS Tetracyclines, Macrolides Inhibitor_PS->Protein_Synthesis Inhibit Inhibitor_DNA Quinolones, Rifampin Inhibitor_DNA->DNA_Replication Inhibit Inhibitor_FA Sulfonamides, Trimethoprim Inhibitor_FA->Folic_Acid Inhibit Inhibitor_M Saccharomicins, Polymyxins Inhibitor_M->Membrane Disrupt

Caption: Major mechanisms of bacterial inhibitors.

dot

cluster_workflow Experimental Workflow: MIC Determination Start Prepare Bacterial Inoculum Dilution Serial Dilution of Antibacterial Agent Start->Dilution Inoculation Inoculate Dilutions with Bacteria Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: Workflow for MIC determination.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[7]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (bacteria with no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Membrane Permeability Assay

This assay assesses the ability of a compound to damage the bacterial cell membrane.[8]

  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

  • Fluorescent Dye Staining: Resuspend the bacterial cells in the buffer. Add a combination of fluorescent dyes, such as SYTO 9 and propidium iodide (PI). SYTO 9 can penetrate all bacterial membranes and stains the cells green, while PI only enters cells with compromised membranes and stains the nucleic acids red.

  • Treatment and Measurement: Treat the stained bacterial suspension with the test compound at various concentrations. Incubate for a specified time.

  • Analysis: Measure the fluorescence using a flow cytometer or a fluorescence microscope. An increase in the red fluorescence signal indicates membrane damage.

Nucleic Acid Synthesis Inhibition Assay

This assay determines if a compound interferes with DNA or RNA synthesis.

  • Bacterial Culture and Radiolabeling: Grow bacteria in a minimal medium. Add a radiolabeled precursor for nucleic acid synthesis, such as [³H]-thymidine for DNA synthesis or [³H]-uridine for RNA synthesis.

  • Inhibitor Treatment: Add the test compound at various concentrations to the bacterial culture.

  • Macromolecule Precipitation: After a defined incubation period, stop the incorporation of the radiolabel. Lyse the bacterial cells and precipitate the macromolecules (including DNA and RNA) using an acid (e.g., trichloroacetic acid).

  • Quantification: Collect the precipitate on a filter and measure the radioactivity using a scintillation counter. A decrease in radioactivity in the treated samples compared to the untreated control indicates inhibition of nucleic acid synthesis.

Protein Synthesis Inhibition Assay

This assay evaluates the effect of a compound on bacterial protein synthesis.[9]

  • Cell-Free Extract Preparation or Whole-Cell Assay: A cell-free protein synthesis system can be prepared from bacterial lysates, or the assay can be performed in whole cells.

  • Radiolabeling: In a whole-cell assay, add a radiolabeled amino acid (e.g., [³⁵S]-methionine) to the bacterial culture.

  • Inhibitor Treatment: Introduce the test compound at different concentrations.

  • Protein Precipitation and Quantification: After incubation, precipitate the proteins and measure the incorporated radioactivity. A reduction in radioactivity indicates inhibition of protein synthesis.

  • In Vitro Translation Assay: For cell-free systems, a specific mRNA template is translated in the presence of the inhibitor and radiolabeled amino acids. The amount of synthesized protein is then quantified.[10]

Conclusion

Saccharomicins, produced by Saccharothrix espanaensis, act through a potent membrane-disruptive mechanism that leads to rapid cell death. This contrasts with many other classes of antibiotics that target specific intracellular enzymes or biosynthetic pathways. The broad-spectrum activity of Saccharomicins and their unique mechanism of action make them and other compounds from the Saccharothrix genus interesting candidates for further investigation in the development of new antibacterial therapies, particularly in the context of rising resistance to conventional antibiotics. Understanding these diverse mechanisms is paramount for the strategic development of new drugs and combination therapies to combat bacterial infections effectively.

References

Saccharothrix-Derived Antibiotic Demonstrates Potent In Vivo Efficacy Against Staphylococcal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available preclinical data reveals that Saccharomicins, a class of antibiotics produced by the actinomycete Saccharothrix espanaensis, exhibit significant in vivo efficacy in treating bacterial infections, particularly those caused by Staphylococcus aureus. This guide provides a detailed comparison of the performance of Saccharomicins with standard antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This publication addresses the urgent need for novel antibiotics by evaluating a promising candidate from the Saccharothrix genus. While the initial query focused on "Saccharothrixin F," the available scientific literature provides robust data on "Saccharomicins A and B." Therefore, this guide will focus on the latter as representative compounds from this genus.

Comparative In Vivo Efficacy

Saccharomicins have demonstrated potent activity in murine models of systemic S. aureus infection. The 50% effective dose (ED50) of a Saccharomicin A/B complex was found to be significantly lower than that of vancomycin against a methicillin-susceptible S. aureus (MSSA) strain, indicating superior potency in this model.

Table 1: Comparative In Vivo Efficacy of Saccharomicin AB Complex and Vancomycin against Staphylococcus aureus Smith in an Acute Murine Infection Model [1]

AntibioticRoute of Administration50% Effective Dose (ED50) (mg/kg)
Saccharomicin AB complexSubcutaneous (s.c.)0.06 - 2.6
VancomycinSubcutaneous (s.c.)17

Note: The ED50 for the Saccharomicin AB complex is presented as a range, reflecting its efficacy against various S. aureus strains as reported in the source.[1]

In Vitro Antibacterial Activity

The in vivo efficacy of Saccharomicins is supported by strong in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.

Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of Saccharomicins against Various Bacterial Strains [1]

Bacterial StrainAntibioticMIC (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible & Resistant)Saccharomicins A & B<0.12 - 0.5
Vancomycin-Resistant Enterococci (VRE)Saccharomicins A & B0.25 - 16
Gram-Negative BacteriaSaccharomicins A & B0.25 - >128

Experimental Protocols

The following is a detailed methodology for the in vivo efficacy studies cited in this guide.

Murine Systemic Infection Model for S. aureus [1]

  • Animal Model: Female CD-1 mice, weighing 20 ± 2 g, were used for the experiments.

  • Infection: Mice were infected intraperitoneally with a lethal dose of S. aureus suspended in broth or a 5% mucin solution. The bacterial challenge was sufficient to cause mortality in 95-100% of untreated mice within 48 hours.

  • Treatment: A single dose of the test antibiotic (Saccharomicin AB complex or vancomycin) was administered subcutaneously 30 minutes after infection.

  • Efficacy Determination: The study involved multiple separate tests, each with five dose levels and five animals per dose level. The 7-day survival ratios were pooled, and the median effective dose (ED50) was calculated using probit analysis.

Mechanism of Action

Mechanistic studies suggest that Saccharomicins exert their bactericidal effect through a multi-pronged attack on essential cellular processes. Within 10 minutes of exposure, they cause a complete and nonspecific inhibition of DNA, RNA, and protein biosynthesis.[1] Microscopic examination of treated cells also indicates cell lysis, which is consistent with a strong membrane-disruptive activity.[1]

Visualizing the Experimental Workflow and Mechanism

To further elucidate the experimental process and the antibiotic's mode of action, the following diagrams have been generated.

experimental_workflow A Female CD-1 Mice (20 ± 2 g) B Intraperitoneal Infection (Lethal dose of S. aureus) A->B Bacterial Challenge C Treatment (0.5 h post-infection) Single subcutaneous dose B->C Drug Administration D Observation Period (7 days) C->D Monitoring Survival E Data Analysis D->E Collect Survival Ratios F ED50 Calculation (Probit Analysis) E->F Statistical Calculation

In Vivo Efficacy Experimental Workflow.

mechanism_of_action Saccharomicin Saccharomicin Membrane Bacterial Cell Membrane Saccharomicin->Membrane Targets Biosynthesis DNA, RNA & Protein Biosynthesis Saccharomicin->Biosynthesis Inhibits Disruption Membrane Disruption & Cell Lysis Membrane->Disruption Death Bacterial Cell Death Disruption->Death Inhibition Inhibition of Macromolecular Synthesis Biosynthesis->Inhibition Inhibition->Death

Proposed Mechanism of Action of Saccharomicins.

References

A Comparative Genomic Guide to Polyketide Biosynthesis in Saccharothrix Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Saccharothrix, a member of the family Pseudonocardiaceae, is a rich source of diverse and potent bioactive secondary metabolites. Among these, polyketides represent a structurally varied class of natural products with a wide range of applications, including as antibiotics and anticancer agents. Understanding the genetic basis for the production of these valuable compounds is crucial for their discovery and bioengineering. This guide provides a comparative genomic overview of select Saccharothrix species, highlighting the diversity of their polyketide biosynthetic potential.

Genomic Features of Polyketide-Producing Saccharothrix Species

The genomes of Saccharothrix species are typically large and have a high GC content, characteristic of Actinobacteria. These expansive genomes harbor a multitude of biosynthetic gene clusters (BGCs), a significant portion of which are dedicated to polyketide synthesis. A comparative analysis of key genomic features reveals the immense and varied potential for natural product biosynthesis within this genus.

FeatureSaccharothrix espanaensis DSM 44229Saccharothrix syringae NRRL B-16468Saccharothrix texasensis 6-CSaccharothrix sp. D09
Genome Size (bp) 9,360,653[1]10,929,570[2][3]9,045,220[4]Not explicitly stated
GC Content (%) 72.273.49[2][5]72.39[4]Not explicitly stated
Number of Predicted Genes 8,501[1]9,316[2][5]Not explicitly statedNot explicitly stated
Number of Protein Coding Genes 8,427[1]8,863[3]3,779Not explicitly stated
Total BGCs Identified 26[1]55[2][5]29Not explicitly stated

Diversity of Polyketide Synthase (PKS) Gene Clusters

The structural diversity of polyketides is a direct reflection of the genetic diversity of the polyketide synthase (PKS) gene clusters. These clusters encode large, multifunctional enzymes that assemble polyketide chains from simple acyl-CoA precursors. The three main types of PKS systems (Type I, Type II, and Type III) give rise to a vast array of chemical scaffolds. The selected Saccharothrix species exhibit a varied repertoire of PKS gene clusters, indicating their capacity to produce a wide range of polyketide natural products.

Saccharothrix SpeciesKnown Polyketide Product(s)Type I PKS ClustersType II PKS ClustersOther PKS Clusters (e.g., Hybrid)
S. espanaensis DSM 44229 Saccharomicins (Glycosylated aromatic polyketide), Manumycins (cryptic)PresentPresentPKS/NRPS hybrids
S. syringae NRRL B-16468 Nocamycins I & II[2][5][6][7]Present (involved in Nocamycin biosynthesis)[6]PresentPKS/NRPS hybrids[2]
S. texasensis 6-C Putative antimicrobials[4]5[4]Not explicitly statedNot explicitly stated
Saccharothrix sp. D09 Saccharothrixins D-M (Angucyclines)Not explicitly stated1 (sxn cluster)Not explicitly stated

Visualizing the Comparative Genomics Workflow

The process of comparative genomics for identifying and characterizing polyketide biosynthetic gene clusters follows a structured workflow, from obtaining the microbial strain to in-depth bioinformatic analysis.

Comparative_Genomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Strain_Culturing Saccharothrix Strain Culturing DNA_Extraction High Molecular Weight DNA Extraction Strain_Culturing->DNA_Extraction DNA_Sequencing Genome Sequencing (e.g., PacBio, Illumina) DNA_Extraction->DNA_Sequencing Genome_Assembly De Novo Genome Assembly DNA_Sequencing->Genome_Assembly Genome_Annotation Gene Prediction and Functional Annotation Genome_Assembly->Genome_Annotation BGC_Identification BGC Identification (e.g., antiSMASH) Genome_Annotation->BGC_Identification Comparative_Analysis Comparative Genomic Analysis BGC_Identification->Comparative_Analysis Output Identification of Novel PKS Gene Clusters Comparative_Analysis->Output

Caption: A generalized workflow for the comparative genomic analysis of Saccharothrix species.

Logical Comparison of PKS Gene Cluster Potential

The differential distribution of PKS gene cluster types across various Saccharothrix species underscores their distinct capabilities for polyketide biosynthesis. This can be visualized as a logical relationship between the species and their identified PKS machinery.

PKS_Cluster_Comparison S_espanaensis S. espanaensis Type_I_PKS Type I PKS S_espanaensis->Type_I_PKS Type_II_PKS Type II PKS S_espanaensis->Type_II_PKS Hybrid_PKS Hybrid PKS/NRPS S_espanaensis->Hybrid_PKS S_syringae S. syringae S_syringae->Type_I_PKS S_syringae->Hybrid_PKS S_texasensis S. texasensis S_texasensis->Type_I_PKS S_sp_D09 Saccharothrix sp. D09 S_sp_D09->Type_II_PKS

Caption: Relationship between Saccharothrix species and their identified PKS gene cluster types.

Experimental Protocols

A robust comparative genomic analysis is underpinned by meticulous experimental procedures. The following protocols provide a general framework for the key steps involved.

High Molecular Weight DNA Extraction from Saccharothrix

High-quality, high molecular weight (HMW) genomic DNA is essential for long-read sequencing and accurate genome assembly.

  • Culture Preparation: Inoculate a suitable liquid medium (e.g., ISP2 or TSB) with a fresh culture of the Saccharothrix strain. Incubate at 28-30°C with shaking until sufficient biomass is achieved (typically 3-5 days).

  • Cell Lysis: Harvest the mycelia by centrifugation. Wash the pellet with a suitable buffer (e.g., TE buffer). Resuspend the pellet in a lysis buffer containing lysozyme and incubate to degrade the cell wall. Proteinase K and SDS are subsequently added to lyse the cells and denature proteins.

  • DNA Purification: Perform a phenol-chloroform-isoamyl alcohol extraction to remove proteins and other cellular debris. Precipitate the DNA from the aqueous phase using isopropanol.

  • DNA Washing and Resuspension: Wash the DNA pellet with 70% ethanol to remove residual salts. Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

  • Quality Control: Assess the quantity and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit). Verify the integrity and size of the DNA by pulsed-field gel electrophoresis (PFGE).

Genome Sequencing, Assembly, and Annotation

Modern sequencing technologies provide the raw data for genome reconstruction and analysis.

  • Library Preparation and Sequencing: Prepare sequencing libraries for both a long-read platform (e.g., Pacific Biosciences or Oxford Nanopore) and a short-read platform (e.g., Illumina). The combination of long reads for scaffolding and short reads for error correction yields high-quality genome assemblies.

  • De Novo Genome Assembly: Employ a hybrid assembly strategy using software such as Unicycler or SPAdes. These assemblers utilize the long reads to create a contiguous scaffold and then use the short reads to polish the sequence and correct errors.

  • Genome Annotation: Annotate the assembled genome to identify protein-coding genes, RNA genes, and other genomic features. The Prokaryotic Genome Annotation Pipeline (PGAP) from NCBI or tools like Prokka are commonly used for this purpose.

Biosynthetic Gene Cluster (BGC) Identification and Analysis

Specialized bioinformatic tools are used to mine the annotated genome for BGCs.

  • BGC Identification: Submit the annotated genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version. antiSMASH identifies a wide range of BGCs, including those for polyketides, non-ribosomal peptides, and hybrids thereof.

  • Comparative Analysis: The antiSMASH output provides detailed information on the identified BGCs, including their predicted core structures and similarities to known clusters. This information can be used to compare the biosynthetic potential of different Saccharothrix species. Further comparative analyses can be performed using tools that align and compare BGCs across multiple genomes.

This guide provides a foundational comparison of the genomic landscapes of several polyketide-producing Saccharothrix species. The presented data and protocols offer a starting point for researchers to delve deeper into the vast biosynthetic potential of this remarkable genus, paving the way for the discovery of novel natural products and the development of new therapeutic agents.

References

Safety Operating Guide

Safe Disposal of Saccharothrixin F: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Saccharothrixin F, a potent antibacterial and anti-inflammatory compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for understanding its handling and disposal requirements.

PropertyValueSource
Molecular Formula C₂₀H₁₈O₆[1][2]
Molecular Weight 354.35 g/mol [1][2][3]
Appearance Solid[1]
GHS Hazard Classifications Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[2]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2]

Experimental Protocol: Disposal of this compound Waste

The following protocol outlines the step-by-step procedure for the safe disposal of this compound and materials contaminated with it. This protocol is based on established safety data and general best practices for hazardous waste management.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[2]

2. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated vials, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, it should be stored at -80°C.[2] For disposal, collect liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container.

3. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., harmful, environmental hazard).

4. Storage of Waste:

  • Store the sealed hazardous waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] The storage area should be a designated satellite accumulation area for hazardous waste.

5. Disposal Procedure:

  • Crucially, do not dispose of this compound down the drain or in regular trash. This substance is very toxic to aquatic life with long-lasting effects.[2]

  • All waste contaminated with this compound must be disposed of through an approved waste disposal plant.[2] Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • In case of a spill, absorb the material with a suitable inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[2] Wash the spill area thoroughly.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (powder, contaminated labware) B->C Solid D Liquid Waste (in solvent) B->D Liquid E Sharps Waste (needles, etc.) B->E Sharps F Collect in Labeled, Leak-Proof Hazardous Waste Container C->F G Collect in Labeled, Sealed Solvent Waste Container D->G H Collect in Designated Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Contact Environmental Health & Safety (EHS) for Pickup and Disposal I->J K End: Waste Disposed by Approved Facility J->K

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Saccharothrixin F

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like Saccharothrixin F. This guide provides essential, immediate safety and logistical information for the handling and disposal of this potent antibacterial and anti-inflammatory agent. By adhering to these procedural steps, you can mitigate risks and ensure a secure research environment.

Essential Safety and Handling Protocols

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is crucial.

Personal Protective Equipment (PPE):

A multi-layered approach to personal protection is necessary to prevent exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.[1]

  • Hand Protection: Wear protective gloves at all times.[1] It is advisable to use nitrile gloves and to change them frequently, especially if they become contaminated.

  • Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used, particularly when handling the compound in its powdered form, to avoid inhalation of dust or aerosols.[1]

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area.[1] A chemical fume hood is highly recommended.

  • An accessible safety shower and eyewash station must be readily available in the immediate work area.[1]

Step-by-Step Operational Plan

A systematic workflow is critical to minimize the risk of exposure and contamination.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly worn.

  • Conduct all weighing and preparation of this compound, particularly in its solid form, within a chemical fume hood to prevent the generation of dust and aerosols.[1]

  • Use dedicated, clearly labeled equipment for handling this compound.

2. Storage:

  • Store this compound in a tightly sealed container.[1]

  • The storage area should be cool and well-ventilated.[1]

  • For the powdered form, a storage temperature of -20°C is recommended. If in solvent, store at -80°C.[1]

  • Keep the compound away from direct sunlight and sources of ignition.[1]

  • Store separately from strong acids/alkalis and strong oxidizing/reducing agents.[1]

3. In Case of a Spill:

  • Immediately evacuate the area if a significant spill occurs.

  • Ensure full personal protective equipment is worn before attempting to clean a spill.[1]

  • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

  • Collect all contaminated materials in a sealed container for proper disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in an approved waste disposal plant.[1]

  • Do not allow the product to enter drains, water courses, or the soil.[1]

Quantitative Data Summary

While detailed experimental data for this compound is not widely available, the following table summarizes the known quantitative information.

PropertyValueSource
Molecular Formula C₂₀H₁₈O₆[1][2]
Molecular Weight 354.35 g/mol [1][2]
Appearance Solid[2]
GHS Hazard Classification Acute toxicity, Oral (Category 4)[1]
Acute aquatic toxicity (Category 1)[1]
Chronic aquatic toxicity (Category 1)[1]

Visualizing Safe Handling and Disposal Workflows

To further clarify the procedural steps for safe handling and emergency response, the following diagrams illustrate the necessary workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Work in a Ventilated Area (Fume Hood) prep1->prep2 handle1 Weigh/Prepare this compound prep2->handle1 handle2 Use Dedicated Equipment handle1->handle2 store1 Store in Tightly Sealed Container handle2->store1 disp1 Treat as Hazardous Waste handle2->disp1 store2 Store at Recommended Temperature (-20°C powder, -80°C in solvent) store1->store2 disp2 Dispose in Approved Waste Plant disp1->disp2

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Disposal spill Spill Occurs resp1 Evacuate Area spill->resp1 resp2 Don Full PPE resp1->resp2 clean1 Contain Spill with Absorbent Material resp2->clean1 clean2 Decontaminate Surfaces with Alcohol clean1->clean2 clean3 Collect Contaminated Waste clean2->clean3 disp1 Seal Waste in a Labeled Container clean3->disp1 disp2 Dispose as Hazardous Waste disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.